(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCIMVWRHMVZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676861 | |
| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867140-61-2 | |
| Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, a derivative of 6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in numerous biologically active molecules, underscoring the importance of a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the basic properties of this compound, delving into the theoretical underpinnings of its basicity, predicted pKa values, and the key nitrogen atoms contributing to its proton-accepting capabilities. Furthermore, this guide outlines a plausible synthetic route to this molecule and details established experimental protocols for the precise determination of its pKa, offering valuable insights for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide array of therapeutic agents. The introduction of a nitrogen atom into the indole ring system significantly modulates the molecule's physicochemical properties, including its basicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles. This compound, featuring a primary aminomethyl substituent at the 2-position, presents multiple potential sites for protonation, making a detailed understanding of its basic character crucial for its application in drug design.
Unraveling the Basic Properties: A Tale of Two Nitrogens
The basicity of this compound is primarily attributed to two of its three nitrogen atoms: the pyridine nitrogen (N6) and the exocyclic aminomethyl nitrogen. The pyrrole nitrogen (N1), in contrast, is generally considered non-basic.
The Non-Basic Nature of the Pyrrole Nitrogen
The Basicity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring (N6) possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic system. This lone pair is therefore available for protonation. The basicity of this nitrogen is influenced by the fused pyrrole ring. For comparison, the pKa of pyridine is 5.2. In the case of 6-azaindole, the electron-donating nature of the pyrrole ring increases the electron density on the pyridine nitrogen, making it more basic than pyridine itself. The basicity of 6-azaindoles is often compared to that of 4-aminopyridine, which has a pKa of 9.1[1].
The Basicity of the Aminomethyl Group
The aminomethyl group at the 2-position introduces a primary aliphatic amine. The lone pair on this nitrogen is localized and readily available for protonation. Primary alkylamines typically exhibit pKa values in the range of 10-11. Therefore, the exocyclic aminomethyl nitrogen is expected to be the most basic site in the molecule.
The interplay of these nitrogen atoms and their respective electronic environments dictates the overall basic character of this compound.
Predicted Physicochemical and Basic Properties
While experimental determination is the gold standard, computational tools can provide valuable estimations of key physicochemical properties.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₉N₃ | ChemScene[2] |
| Molecular Weight | 147.18 g/mol | ChemScene[2] |
| Predicted pKa1 (Aminomethyl Group) | ~10-11 | General chemical principles |
| Predicted pKa2 (Pyridine Nitrogen) | ~9.1 | Comparison to 4-aminopyridine[1] |
| Form | Commercially available as a hydrochloride salt | CymitQuimica[3] |
The availability of this compound as a hydrochloride salt further confirms its basic nature, as it readily forms a salt with hydrochloric acid.
Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of substituted 6-azaindoles. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core.
Figure 1: A potential synthetic pathway to this compound.
A recently developed efficient synthesis of 2-trifluoromethyl-6-azaindole from 3-amino-4-methylpyridine provides a viable starting point[4]. This involves a [4+1] cyclization using trifluoroacetic anhydride (TFAA)[4]. Subsequent hydrolysis of the trifluoromethyl group would yield the corresponding 6-azaindole-2-carboxylic acid. This carboxylic acid can then be converted to the primary amide through standard amide coupling methodologies. Finally, reduction of the amide functionality, for instance using lithium aluminum hydride (LiAlH₄) or borane (BH₃), would afford the target compound, this compound.
Experimental Determination of pKa
Accurate determination of the pKa values is critical for understanding the ionization state of the molecule at physiological pH and for developing robust formulations. Several well-established techniques can be employed for this purpose.
Potentiometric Titration
Potentiometric titration is a classical and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Workflow for Potentiometric pKa Determination:
Figure 2: Workflow for the determination of pKa by potentiometric titration.
1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination, particularly for molecules with multiple ionizable groups. The chemical shifts of protons adjacent to the basic centers are sensitive to the protonation state of the nitrogen atoms. By monitoring these chemical shift changes as a function of pH, the pKa values can be accurately determined.
Step-by-Step Protocol for 1H NMR pKa Determination:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable deuterated solvent (e.g., D₂O) across a wide range of pD values.
-
NMR Acquisition: Acquire 1H NMR spectra for each sample.
-
Data Analysis: Identify the proton signals that exhibit significant chemical shift changes with varying pD. These will typically be the protons on the pyridine ring and the methylene protons of the aminomethyl group.
-
Curve Fitting: Plot the chemical shift (δ) of a specific proton against the pD. The resulting data is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.
Conclusion and Future Perspectives
This compound is a molecule with distinct basic properties arising from the presence of both a pyridine nitrogen and a primary aminomethyl group. Understanding the relative basicity of these sites is paramount for its effective utilization in drug discovery. The pyridine nitrogen offers a site for hydrogen bonding interactions within protein active sites, while the more basic aminomethyl group will be protonated at physiological pH, influencing solubility and potential salt formation. This guide has provided a detailed theoretical framework for the basicity of this compound, a plausible synthetic strategy, and robust experimental protocols for the determination of its pKa values. These insights are intended to empower researchers to harness the full potential of the 6-azaindole scaffold in the rational design of next-generation therapeutics.
References
-
A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Scilit. [Link]
-
heterocyclic chemistry - Wipf Group. (2007). University of Pittsburgh. [Link]
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of the National Academy of Sciences of Ukraine, 1-25. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2018). Molecules, 23(11), 2859. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of the National Academy of Sciences of Ukraine. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2017). Medicinal Chemistry, 13(5), 450-459. [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]
-
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2020). RSC Advances, 10(49), 29331-29339. [Link]
-
CCCBDB proton affinities. Computational Chemistry Comparison and Benchmark Database. [Link]
-
Synthesis of azaindole and indole derivatives 6 and 7. ResearchGate. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(22), 7629. [Link]
-
6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. ResearchGate. [Link]
Sources
An In-depth Technical Guide to (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the heterocyclic compounds that have garnered significant attention, the pyrrolopyridine core stands out as a privileged structure. Its unique electronic properties and conformational rigidity make it an attractive framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of a specific, yet promising, member of this family: (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. We will delve into its chemical identity, explore synthetic strategies, and discuss its potential applications in drug discovery, offering a valuable resource for researchers in the field.
Chemical Structure and Nomenclature
The foundational step in understanding any molecule is to unequivocally define its structure and systematic name. This compound is a bicyclic heteroaromatic compound, featuring a pyrrole ring fused to a pyridine ring.
Chemical Structure:
The structure consists of a 1H-pyrrolo[2,3-c]pyridine core, which is also known as 6-azaindole. The key feature of the target molecule is the methanamine (-CH₂NH₂) substituent at the 2-position of this heterocyclic system.
Figure 1: Chemical structure of this compound.
IUPAC Name: The systematic IUPAC name for this compound is This compound .
CAS Number: The hydrochloride salt of this compound is registered under CAS number 2204255-39-8 .[1] This identifier is crucial for accurately sourcing commercial samples and referencing literature.
Physicochemical Properties: While extensive experimental data for the free base is not readily available in public literature, the hydrochloride salt is typically a solid.[1] The presence of the basic aminomethyl group and the pyrrolopyridine nitrogen atoms suggests that the compound will exhibit good aqueous solubility, particularly at acidic pH.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | Calculated |
| Molecular Weight | 147.18 g/mol | Calculated |
| CAS Number (HCl salt) | 2204255-39-8 | [1] |
Synthesis Strategies
The synthesis of substituted pyrrolopyridines can be approached through various strategies, generally involving the construction of the bicyclic core followed by functionalization, or the use of a pre-functionalized precursor to build the heterocyclic system. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, analogous syntheses for related derivatives provide a clear roadmap.
A plausible synthetic route would likely involve the following key steps, starting from a suitable pyridine precursor:
Figure 2: A generalized synthetic workflow for this compound.
Key Synthetic Considerations:
-
Pyrrole Ring Formation: The choice of reaction for constructing the pyrrole ring onto the pyridine core is critical. The Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent, is a powerful method for generating substituted azaindoles. Alternatively, Fischer indole synthesis analogues, starting from a pyridine-derived hydrazine, could also be employed.
-
Introduction of the C2-Substituent: The aminomethyl group at the 2-position can be introduced from a variety of functional group precursors. For instance, a formyl group can be introduced via a Vilsmeier-Haack reaction on the pyrrolopyridine core, which can then be converted to the amine via reductive amination. Another approach is the introduction of a cyano group, which can be subsequently reduced to the primary amine.
-
Protecting Group Strategy: The pyrrole nitrogen is often protected during synthetic manipulations to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). The final step of the synthesis would then involve the removal of this protecting group.
Spectroscopic Characterization
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on related structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The methylene protons of the methanamine group would likely appear as a singlet, and the amine protons would be observable, potentially as a broad singlet. The NH proton of the pyrrole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electron distribution within the bicyclic system. The methylene carbon would have a characteristic chemical shift in the aliphatic region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Therapeutic Potential and Applications in Drug Discovery
The true value of a novel chemical entity lies in its potential for therapeutic intervention. The pyrrolopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been extensively explored as kinase inhibitors, with applications in oncology and inflammatory diseases.
While specific biological activity data for this compound is limited in the public domain, the structural features of the molecule suggest several promising avenues for investigation:
-
Kinase Inhibition: The pyrrolopyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The 2-aminomethyl substituent can be further functionalized to interact with other regions of the kinase, potentially leading to potent and selective inhibitors.
-
CNS Disorders: The structural similarity to neurotransmitters and the potential for hydrogen bonding make this scaffold a candidate for targeting receptors and enzymes in the central nervous system.
-
Antimicrobial and Antiviral Agents: The nitrogen-rich heterocyclic system is a common feature in many antimicrobial and antiviral drugs.
The development of a robust and scalable synthetic route to this compound would enable the generation of a library of derivatives for screening against a wide range of biological targets. This would undoubtedly accelerate the discovery of new therapeutic agents based on this promising scaffold.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its defined chemical structure and the amenability of the pyrrolopyridine core to chemical modification make it an attractive starting point for the design of novel therapeutic agents. As synthetic methodologies become more refined and our understanding of the biological roles of this scaffold deepens, we can anticipate that this compound and its derivatives will emerge as important players in the ongoing quest for new and effective medicines. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic potential of this intriguing molecule.
References
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS. (2024-05-07). Available at: [Link]
Sources
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[2,3-c]pyridine Derivatives
Abstract
The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for endogenous purines and indoles have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the discovery and history of this remarkable heterocyclic system. We will traverse the historical landscape of its synthesis, from the initial challenges that rendered classical indole syntheses ineffective to the development of robust, modern catalytic methods. Furthermore, this guide will illuminate the pivotal moments in its evolution as a pharmacophore, showcasing its journey from a chemical curiosity to the core of numerous targeted therapeutics, particularly in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and therapeutic potential of pyrrolo[2,3-c]pyridine derivatives.
Introduction: The Strategic Value of the Aza-Substitution
In the vast landscape of heterocyclic chemistry, the strategic incorporation of nitrogen atoms into existing scaffolds is a time-honored strategy for modulating physicochemical and pharmacological properties. The azaindoles, or pyrrolopyridines, are a testament to this principle. As bioisosteres of the indole nucleus, they offer a unique combination of hydrogen bonding capabilities and electronic profiles that can enhance binding affinity to biological targets, improve solubility, and open new avenues for intellectual property.[1]
Among the four possible isomers, the pyrrolo[2,3-c]pyridine (6-azaindole) has garnered significant attention. Its structure is particularly adept at mimicking the purine core, making it a valuable template for designing inhibitors of enzymes that interact with nucleotides, such as kinases.[2] This guide will focus specifically on the discovery, synthesis, and burgeoning medicinal chemistry applications of the 6-azaindole core.
The Synthetic Challenge: Early Hurdles and the Inadequacy of Classical Methods
The journey to efficiently synthesize the pyrrolo[2,3-c]pyridine core was not straightforward. Early attempts were hampered by the electronic nature of the pyridine ring, which deactivates the positions required for cyclization in classical indole syntheses.
The Limitations of the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is notoriously inefficient for producing azaindoles. This reaction relies on the acid-catalyzed rearrangement of an arylhydrazine. In the case of pyridylhydrazines, the pyridine nitrogen acts as a proton sink, rendering the hydrazine less nucleophilic and hindering the key cyclization and ammonia elimination steps. While some success has been achieved under extreme thermal conditions or with specific electron-donating substituents on the pyridylhydrazine, the Fischer indole synthesis is not a general or efficient route to the 6-azaindole scaffold.[3][4][5]
The Dawn of Modern Synthesis: Establishing Robust Pathways to the 6-Azaindole Core
The limitations of classical methods spurred the development of novel synthetic strategies. The modern era of 6-azaindole synthesis is characterized by its reliance on transition-metal catalysis and clever cyclization strategies that overcome the inherent reactivity challenges of the pyridine ring.
The Batcho-Leimgruber Synthesis: A Versatile Approach
The Batcho-Leimgruber indole synthesis proved to be a more adaptable method for constructing the azaindole core. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[6][7] The key advantage of this method is its tolerance for a wide range of functional groups and the commercial availability of many substituted 3-methyl-4-nitropyridines, the key starting materials for 6-azaindoles.
Workflow: The Batcho-Leimgruber Synthesis of 6-Azaindole
Caption: Generalized workflow for the Batcho-Leimgruber 6-azaindole synthesis.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis offers another reliable route, involving the thermal decomposition of an α-azidocinnamate ester derived from a pyridinecarboxaldehyde. This method provides access to 2-carboxy-substituted 6-azaindoles, which are valuable handles for further functionalization.[2] While effective, the synthesis of the requisite α-azidocinnamate precursors can be challenging.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 6-azaindoles, offering unparalleled efficiency and modularity. The Sonogashira coupling, in particular, has become a workhorse in this field.[8][9] This reaction couples a terminal alkyne with a halo-aminopyridine, followed by an intramolecular cyclization to construct the pyrrole ring.
Experimental Protocol: Sonogashira Coupling and Cyclization for 6-Azaindole Synthesis
This protocol is a representative example based on methodologies described in the literature.[1]
-
Sonogashira Coupling:
-
To a solution of 3-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF or THF) is added a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).
-
The reaction mixture is degassed and stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the crude alkynylaminopyridine intermediate.
-
-
Intramolecular Cyclization:
-
The crude alkynylaminopyridine is dissolved in a high-boiling solvent (e.g., DMF).
-
A base (e.g., potassium tert-butoxide or sodium hydride, 1.5 eq) is added, and the mixture is heated to induce cyclization.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography to afford the desired 6-azaindole derivative.
-
Mechanism: Palladium and Copper Catalytic Cycles in Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[10][11]
Intramolecular Diels-Alder (IMDAO) Reactions
A more recent and elegant approach involves the intramolecular Diels-Alder reaction of oxazoles (IMDAO). This strategy allows for the rapid construction of the 6-azaindole core with a high degree of complexity. The reaction proceeds through a bridged bicyclic intermediate, which then rearranges to the aromatic pyrrolopyridine system.[12][13]
The Emergence of a Pharmacophore: Pyrrolo[2,3-c]pyridines in Drug Discovery
The development of efficient synthetic routes to the 6-azaindole scaffold coincided with a growing appreciation for its potential in medicinal chemistry. Its ability to engage in key hydrogen bonding interactions, similar to the purine and indole systems, has made it a valuable component in the design of enzyme inhibitors.
Kinase Inhibition: A Primary Application
A significant number of pyrrolo[2,3-c]pyridine derivatives have been developed as potent kinase inhibitors. The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the hinge region of the kinase active site. This has led to the discovery of inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.
Discovery of Pyrrolo[2,3-c]pyridines as LSD1 Inhibitors
A notable recent application is the discovery of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy. Researchers designed these inhibitors based on the structure of a previously reported LSD1 inhibitor, GSK-354. By replacing a pyridine ring with the bicyclic 1H-pyrrolo[2,3-c]pyridine system, they achieved a significant increase in potency.[2][6]
| Compound | Target | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| Compound 46 | LSD1 | 3.1 | MV4;11 (AML) | 0.6 | [6] |
| H1417 (SCLC) | 1.1 | [6] | |||
| GSK-354 | LSD1 | - | MV4;11 (AML) | 120.6 | [6] |
| H1417 (SCLC) | 212.3 | [6] |
Table 1: Comparative Potency of a Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitor and its Precursor.
Conclusion and Future Perspectives
The journey of the pyrrolo[2,3-c]pyridine scaffold from a synthetic challenge to a privileged structure in medicinal chemistry is a compelling narrative of innovation in organic synthesis and drug design. The development of robust and versatile synthetic methods has unlocked the full potential of this unique heterocyclic system, enabling its incorporation into a new generation of targeted therapeutics. As our understanding of the molecular basis of disease continues to evolve, the strategic deployment of the 6-azaindole core is poised to yield further breakthroughs in the treatment of cancer, inflammatory disorders, and other challenging diseases. The ongoing exploration of novel synthetic methodologies will undoubtedly continue to expand the accessible chemical space around this important scaffold, ensuring its continued relevance in the field of drug discovery.
References
-
A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. (2025). ResearchGate. Available at: [Link]
-
Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). ACS Publications. Available at: [Link]
-
Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. (2025). ResearchGate. Available at: [Link]
-
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Indole synthesis: a review and proposed classification. (n.d.). National Institutes of Health. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (n.d.). ResearchGate. Available at: [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI. Available at: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (n.d.). Sci-Hub. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. (2009). PubMed. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). National Institutes of Health. Available at: [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018). ResearchGate. Available at: [Link]
-
Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Understanding and Interrupting the Fischer Azaindolization Reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2025). ResearchGate. Available at: [Link]
-
The Leimgruber-Batcho Indole Synthesis. (n.d.). Semantic Scholar. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels-Alder Cascade of Pyrazines. (2023). PubMed. Available at: [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. (n.d.). Semantic Scholar. Available at: [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab. Available at: [Link]
-
Leimgruber–Batcho Indole Synthesis. (2024). YouTube. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Universidade Nova de Lisboa. Available at: [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). RSC Publishing. Available at: [Link]
-
Aza-Diels–Alder reaction. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Bentham Science Publishers. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. Available at: [Link]
- Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (n.d.). Google Patents.
Sources
- 1. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. As a member of the azaindole family, this compound and its derivatives are recognized as crucial pharmacophores in the development of various therapeutic agents, including kinase inhibitors and treatments for neurodegenerative diseases.[1][2] This document will delve into the synthesis and detailed spectroscopic characterization of the target molecule, offering insights grounded in established scientific principles and comparative data from related structures.
I. Introduction to the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C6-H group of the benzene ring.[3][4] This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. The aminomethyl substituent at the 2-position of the pyrrole ring introduces a key functional group for further molecular elaboration and interaction with biological targets.
II. Proposed Synthesis of this compound
A plausible synthetic strategy would begin with a suitable 3-aminopyridine derivative, which can be halogenated at the 4-position. Subsequent protection of the amino group, followed by a Sonogashira coupling with a protected propargylamine, would introduce the necessary carbon framework. The final step would involve an intramolecular cyclization to form the pyrrole ring, followed by deprotection of the amine to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
This multi-step synthesis allows for controlled functionalization and is adaptable for the preparation of various derivatives for structure-activity relationship (SAR) studies.
III. Spectroscopic Data Analysis
The following sections provide a detailed prediction and interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound. These predictions are based on the fundamental principles of each technique and comparative analysis of data from structurally similar pyrrolopyridine derivatives.[9][10][11][12][13]
A. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the expected spectroscopic features are as follows:
| Parameter | Predicted Value/Observation | Justification |
| Molecular Ion (M+) | m/z = 147.08 | Calculated from the molecular formula C₈H₉N₃. |
| High-Resolution MS | Exact mass around 147.0796 | Provides high accuracy mass measurement for formula confirmation. |
| Major Fragmentation | Loss of NH₂ (m/z = 131), loss of CH₂NH₂ (m/z = 117) | Characteristic fragmentation of a primary amine and benzylic-like cleavage. |
The fragmentation pattern will be crucial for confirming the structure, particularly the presence and position of the aminomethyl group. The initial loss of the amino group followed by the cleavage of the methylene bridge are expected to be prominent fragmentation pathways under electron ionization (EI) conditions.
B. Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Pyrrole) | 3400 - 3200 (broad) | Stretching |
| N-H (Amine) | 3400 - 3200 (two bands) | Asymmetric and symmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 2950 - 2850 | Stretching |
| C=C and C=N (Aromatic) | 1650 - 1450 | Ring stretching |
| N-H (Amine) | 1650 - 1580 | Scissoring (bending) |
The IR spectrum is expected to be characterized by a broad absorption in the high-frequency region due to the overlapping N-H stretching vibrations of the pyrrole and the primary amine. The presence of two distinct peaks for the amine N-H stretch would confirm it as a primary amine. The aromatic region will show a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused ring system.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.
1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| Pyrrole N-H | 11.0 - 12.0 | br s | - | Deshielded proton due to aromaticity and hydrogen bonding. |
| Pyridine H-7 | 8.5 - 8.7 | d | ~5 | α-proton to pyridine nitrogen. |
| Pyridine H-5 | 7.8 - 8.0 | d | ~8 | Ortho-coupled to H-4. |
| Pyridine H-4 | 7.0 - 7.2 | dd | ~8, ~5 | Coupled to both H-5 and H-7. |
| Pyrrole H-3 | 6.5 - 6.7 | s | - | Pyrrole proton adjacent to the aminomethyl group. |
| Methylene (-CH₂-) | 3.8 - 4.0 | s | - | Protons on the carbon adjacent to the pyrrole ring and the amino group. |
| Amine (-NH₂) | 1.5 - 2.5 | br s | - | Exchangeable protons, chemical shift can vary. |
2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of chemically distinct carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-7a | 145 - 150 | Fused carbon between the two rings. |
| C-2 | 140 - 145 | Carbon bearing the aminomethyl group. |
| C-7 | 140 - 145 | Carbon α to the pyridine nitrogen. |
| C-5 | 125 - 130 | Aromatic carbon. |
| C-3a | 120 - 125 | Fused carbon. |
| C-4 | 115 - 120 | Aromatic carbon. |
| C-3 | 100 - 105 | Pyrrole carbon. |
| -CH₂- | 40 - 45 | Aliphatic carbon adjacent to the amine and the aromatic ring. |
The predicted chemical shifts are based on the analysis of similar heterocyclic systems and the expected electronic effects of the nitrogen atoms and the aminomethyl substituent.
IV. Experimental Protocols: A Self-Validating System
To ensure the integrity of the spectroscopic data, a rigorous and self-validating experimental protocol is essential.
Caption: A self-validating experimental workflow for the characterization of this compound.
Step-by-Step Methodology:
-
Synthesis and Purification: The synthesized crude product should be purified using an appropriate technique, such as column chromatography, to achieve high purity (>95%).
-
Purity Assessment: The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC) or another suitable method.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.
-
Infrared Spectroscopy: An IR spectrum should be recorded to identify the key functional groups.
-
NMR Spectroscopy: A full suite of NMR experiments, including ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC), should be conducted to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.
-
Data Consistency Check: All spectroscopic data must be consistent with the proposed structure. Any discrepancies should be investigated to ensure the correct structural assignment.
V. Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental data is limited, a thorough analysis of its structure and comparison with related azaindole derivatives allows for reliable prediction of its MS, IR, and NMR spectra. The proposed synthetic route and the self-validating experimental workflow provide a solid framework for researchers to synthesize and characterize this important molecule and its analogs, paving the way for further exploration in drug discovery and development.
References
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 989-1002.
- Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1875.
- Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6523.
- Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1875.
- Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Yakhontov, L. N., et al. (1978). Synthesis and pharmacologic study of 6-amino derivatives of 5-azaindoline. Pharmaceutical Chemistry Journal, 12(6), 734-737.
- Chen, J., et al. (2018). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 38(1), 1-15.
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Wawrzeńczyk, C., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5910.
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
- Gribble, G. W. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(3), 435-447.
- Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 21(1), 1-2.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3681-3685.
- Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1875.
- Kukharev, B. F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Belarus, Chemical Series, 60(2), 143-161.
- Zheldakov, A. M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6523.
- Kukharev, B. F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Belarus, Chemical Series, 60(2), 143-161.
-
National Center for Biotechnology Information. (n.d.). 6-Azaindole. PubChem. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. ajol.info [ajol.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
The 6-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 6-azaindole scaffold, a heterocyclic aromatic compound, has cemented its status as a "privileged structure" in the landscape of medicinal chemistry.[1][2] As a bioisosteric analog of the ubiquitous indole nucleus, it offers a strategic advantage in drug design, enabling chemists to meticulously refine the pharmacological profiles of therapeutic candidates. The strategic insertion of a nitrogen atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical properties, enhancing its capacity for molecular interactions and often leading to superior drug-like characteristics.[3][4] This guide provides a comprehensive exploration of the 6-azaindole core, detailing its physicochemical advantages, its critical role as a bioisostere, its extensive applications in targeting a multitude of diseases, and the key synthetic and analytical methodologies that underpin its use in drug discovery.
The Strategic Advantage: Physicochemical Properties and Bioisosterism
The true value of the 6-azaindole scaffold lies in the subtle yet profound impact of its nitrogen atom on the core's electronic and physical nature. This single-atom substitution provides a powerful lever for optimizing drug candidates.
Impact of Aza-Substitution on Core Properties
Compared to its parent indole, the 6-azaindole (1H-Pyrrolo[2,3-c]pyridine) exhibits a distinct set of properties. The pyridine ring's nitrogen atom acts as a weak base and a hydrogen bond acceptor, which can significantly increase aqueous solubility and modulate lipophilicity (LogP).[3][4] These changes are critical for improving a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often overcoming the challenges of poor solubility and high metabolic turnover associated with highly lipophilic indole-based compounds.[2][4][5]
| Property | Indole | 6-Azaindole | Rationale for Change |
| Molecular Formula | C₈H₇N | C₇H₆N₂ | Replacement of a C-H group with a Nitrogen atom. |
| Molar Mass | 117.15 g/mol | 118.14 g/mol [6] | Near-identical mass makes it an ideal isostere. |
| pKa | ~17 (pyrrole N-H) | ~8 (pyridine N protonation)[7][8] | The pyridine nitrogen introduces basicity, allowing for protonation under physiological conditions. |
| Aqueous Solubility | Low | Enhanced | The polar pyridine nitrogen improves interactions with water, increasing solubility.[4][5] |
| LogP | 2.14 | Lower (typically) | Increased polarity from the nitrogen atom generally reduces the partition coefficient.[3] |
| H-Bonding | Donor (N-H) | Donor (N-H), Acceptor (Pyridine N) | Addition of a hydrogen bond acceptor site creates new opportunities for target interaction.[5][9] |
A Versatile Bioisostere
Bioisosterism—the substitution of atoms or groups with other moieties of similar size and electronic configuration—is a cornerstone of rational drug design. The 6-azaindole scaffold is a classic bioisostere of both indole and the purine base, adenine.[3][5][10]
-
Indole Mimicry: By replacing a C-H unit with nitrogen, 6-azaindole retains the overall size and shape of indole while offering a new hydrogen bond acceptor site. This allows it to fit into binding pockets designed for indole-containing ligands but provides an additional anchor point to enhance binding affinity and selectivity.[4]
-
Purine Mimicry: The arrangement of hydrogen bond donors and acceptors in the azaindole core mimics that of purines like adenine, the core of adenosine triphosphate (ATP). This makes the scaffold exceptionally well-suited for designing competitive inhibitors for ATP-dependent enzymes, most notably protein kinases.[5][9][11]
Caption: Bioisosteric relationship of 6-azaindole to indole and adenine.
Therapeutic Applications: A Scaffold for Diverse Pathologies
The unique properties of the 6-azaindole core have been leveraged to develop clinical candidates and approved drugs across a wide spectrum of diseases. Its versatility allows it to serve as the foundational structure for molecules targeting enzymes, receptors, and protein-protein interactions.
Infectious Diseases: Combating HIV
One of the most prominent successes of the 6-azaindole scaffold is in the treatment of HIV.
-
Fostemsavir: This FDA-approved drug is a prodrug of temsavir, which incorporates a 6-azaindole moiety.[12] It functions as a first-in-class attachment inhibitor, binding to the HIV-1 envelope glycoprotein gp120 and preventing the initial interaction of the virus with host CD4+ T-cells. The development of fostemsavir from a 6-azaindole scaffold was a significant advancement in HIV therapy.[5] Bristol Myers Squibb has also developed compounds with a 6-azaindole core for treating inflammatory diseases by inhibiting Toll-like receptors 7, 8, or 9.[12]
Oncology and Inflammation
While the 7-azaindole isomer is more famously associated with kinase inhibitors like vemurafenib, the 6-azaindole scaffold is also a valuable component in the development of anticancer and anti-inflammatory agents.[5][13]
-
Kinase Inhibition: 6-azaindole derivatives have been investigated as inhibitors of various kinases. For instance, they have been developed as inhibitors of DYRK1A, a kinase implicated in Down syndrome and certain cancers.[11][14]
-
Glucocorticoid Receptor Agonists: Substituted 2-aryl-6-azaindoles have shown promise as potent and selective non-steroidal glucocorticoid receptor agonists. These compounds demonstrated efficacy in animal models of collagen-induced arthritis, offering a potential alternative to traditional steroids with a more favorable side-effect profile.[3]
Other Key Therapeutic Areas
The scaffold's utility extends into numerous other fields:
-
Gastroenterology: The compound YH4808, a potassium-competitive acid blocker (P-CAB) built upon a 6-azaindole core, has advanced to Phase 2 clinical trials for treating reflux esophagitis, showcasing an alternative mechanism to traditional proton pump inhibitors.[12]
-
Central Nervous System (CNS): Researchers have explored 6-azaindole derivatives as cannabinoid receptor 1 (CB1) allosteric modulators.[4] While these compounds showed reduced binding affinity compared to their indole counterparts, they retained the ability to modulate receptor signaling, indicating that the scaffold is a viable starting point for developing novel CNS-active agents with potentially improved solubility and safety profiles.[4]
| Example Compound/Series | Target/Mechanism | Therapeutic Area | Key Finding/Status |
| Fostemsavir (BMS-663068) | HIV-1 gp120 Attachment Inhibitor | HIV/AIDS | FDA Approved.[5][12] |
| YH4808 | Potassium-Competitive Acid Blocker | Gastroenterology (Reflux Esophagitis) | Advanced to Phase 2 Clinical Trials.[12] |
| GNF2133 | Glucocorticoid Receptor Agonist | Inflammation/Autoimmune | Effective in preclinical models of arthritis.[3] |
| CB1 Allosteric Modulators | Cannabinoid Receptor 1 (CB1) | CNS Disorders | Scaffold demonstrated viability for allosteric modulation with improved solubility.[4] |
| TLR 7/8/9 Inhibitors | Toll-Like Receptors 7, 8, or 9 | Inflammation/Autoimmune | Promising compounds developed by Bristol Myers Squibb.[12] |
Key Methodologies: Synthesis and Evaluation
The successful application of the 6-azaindole scaffold is underpinned by robust synthetic chemistry and reliable biological assays.
Experimental Protocol: Synthesis via Palladium-Catalyzed Cyclization
A common and versatile method for constructing the 6-azaindole core involves a palladium-catalyzed tandem C-N coupling and cyclization reaction. This approach offers good yields and tolerates a range of functional groups.
Caption: Workflow for Palladium-Catalyzed 6-Azaindole Synthesis.
Step-by-Step Methodology: [15]
-
Reaction Setup: In a nitrogen-flushed flask, dissolve 3,4-dibromopyridine (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent such as THF or dioxane.
-
Sonogashira Coupling: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 eq). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up (Optional): Upon completion, the reaction mixture can be filtered and the solvent evaporated to isolate the 4-alkynyl-3-bromopyridine intermediate.
-
Tandem Cyclization: To the crude or purified intermediate, add a primary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 5-10 mol%), and a strong base (e.g., NaOtBu, 2.0 eq).
-
Reaction Execution: Heat the mixture in a sealed tube at 80-120 °C until cyclization is complete.
-
Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired 6-azaindole derivative.
Causality: This two-step, one-pot process is efficient because the site-selectivity of the initial Sonogashira coupling at the more reactive C4 position of 3,4-dibromopyridine sets up the geometry for the subsequent intramolecular cyclization.[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantify the potency of a 6-azaindole derivative as a kinase inhibitor, a common method is to measure the amount of ATP remaining after a kinase reaction.
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 6-azaindole test compound in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 384-well plate, add the kinase buffer, the target protein kinase, its specific peptide substrate, and ATP (at its Km concentration).
-
Inhibition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a commercial ATP detection reagent (containing luciferase and luciferin). This reagent stops the kinase reaction and initiates a light-producing reaction that is dependent on the concentration of remaining ATP.
-
Measurement: After a brief incubation, measure the luminescence signal using a plate reader.
-
Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Trustworthiness: This self-validating system relies on controls to define the dynamic range of the assay. The amount of ATP consumed is directly linked to enzyme activity, providing a robust and quantifiable measure of inhibition.
Conclusion and Future Perspectives
The 6-azaindole scaffold is a testament to the power of strategic bioisosteric replacement in drug discovery. Its ability to enhance solubility, modulate electronic properties, and introduce new hydrogen bonding interactions has made it an invaluable tool for medicinal chemists.[4][5] From approved HIV therapies to promising clinical candidates for inflammatory and gastrointestinal diseases, its impact is undeniable.[3][12]
The future of the 6-azaindole core remains bright. Ongoing research continues to explore novel synthetic routes to create more diverse and complex derivatives.[12][16][17] Its application is expanding beyond traditional pharmaceuticals into fields like materials science, where its unique electronic properties are being harnessed for organic semiconductors, and into biochemical research as fluorescent probes for cellular imaging.[6] As our understanding of complex diseases deepens, the versatility and favorable drug-like properties of the 6-azaindole scaffold ensure it will remain a central and highly significant structure in the development of the next generation of therapeutics.
References
-
6-Azaindole. Chem-Impex. [Link]
-
Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. American Chemical Society. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Azaindole Therapeutic Agents. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ACS Publications. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
6-Azaindole. ChemBK. [Link]
-
The Photophysical Properties of 6-Azaindole. The Journal of Physical Chemistry B. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
The Photophysical Properties of 6-Azaindole | Request PDF. ResearchGate. [Link]
-
6-Azaindole | C7H6N2 | CID 9219. PubChem, National Center for Biotechnology Information. [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents | Request PDF. ResearchGate. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
(A) Azaindoles as isosteres of the natural indole ring. The isosteric N... | Download Scientific Diagram. ResearchGate. [Link]
-
Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents. Semantic Scholar. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Silico Prediction of ADMET Properties for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Abstract
The journey of a novel chemical entity from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicological profiles.[1][2][3] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount to de-risk drug discovery projects.[4][5] This technical guide provides an in-depth walkthrough of the in silico ADMET profiling of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the foundational principles of computational ADMET prediction, detail the workflows for assessing key pharmacokinetic and toxicological endpoints, and synthesize the data to build a comprehensive developability profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to make more informed decisions, thereby reducing the time and cost associated with experimental screening.[6][7][8]
Introduction: The Imperative of Early ADMET Assessment
The high attrition rate in drug development is a persistent challenge. A primary driver of these failures is an unacceptable ADMET profile.[1] A molecule may exhibit potent and selective binding to its target, but if it cannot be absorbed by the body, reach its site of action, is rapidly metabolized into inactive or toxic byproducts, or causes unforeseen toxicity, it will not become a viable therapeutic.
In silico ADMET prediction has emerged as an indispensable component of modern drug discovery, offering a high-throughput and cost-effective means to evaluate these critical properties before a compound is even synthesized.[4][9][10] By employing a range of computational methods—from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms and physiologically based pharmacokinetic (PBPK) modeling—we can prioritize candidates with a higher probability of success and flag potential liabilities for early-stage mitigation.[11][12][13]
This guide focuses on the heterocyclic compound This compound . Heterocyclic structures are prevalent in many approved drugs, but they can also introduce specific ADMET challenges.[14][15][16][17][18] A thorough computational assessment is therefore a critical first step in evaluating its potential as a drug development candidate.
Chemical Structure of the Target Compound:
-
Name: this compound
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [19]
-
Canonical SMILES: C1=CC2=C(C=N1)C(=CN2)CN
The Computational Workflow: From Structure to Profile
The prediction of ADMET properties from a chemical structure follows a systematic workflow. The core principle is that the structure and physicochemical properties of a molecule, encoded as numerical 'descriptors', can be correlated with its biological behavior through mathematical models. These models are trained on large datasets of compounds with known experimental outcomes.
General Predictive Modeling Workflow
The process begins with a 2D representation of the molecule and culminates in a comprehensive ADMET profile. This multi-step process is crucial for ensuring the reliability and reproducibility of the predictions.
Caption: A generalized workflow for in silico ADMET prediction.
Protocol: Accessing Predictive Models
For this guide, we will simulate a workflow using methodologies common to freely accessible web-based platforms, which provide a valuable resource for academic and small biotech environments.[8][20]
Step-by-Step Protocol:
-
Obtain SMILES String: Secure the canonical SMILES string for the molecule of interest: C1=CC2=C(C=N1)C(=CN2)CN.
-
Select a Prediction Platform: Choose a comprehensive, web-based tool such as SwissADME, pkCSM, or ADMETlab 2.0.[20] For this guide, we will reference predictions that are typically generated by such platforms.
-
Input the Structure: Paste the SMILES string into the input field of the chosen web server.
-
Execute Prediction: Initiate the calculation process. The server will calculate a wide array of molecular descriptors and apply its built-in predictive models.
-
Collect and Organize Data: Systematically collate the predicted values for each ADMET parameter into a structured format for analysis.
In-Depth ADMET Profiling of this compound
Absorption
Absorption governs how a drug enters the bloodstream, a prerequisite for it to reach its therapeutic target. Poor absorption is a common reason for low oral bioavailability.[11]
Key Parameters & Predictions:
| Parameter | Predicted Value | Significance & Interpretation |
| Molecular Weight | 147.18 g/mol | Favorable. Well below the 500 Da guideline from Lipinski's Rule of Five, suggesting good potential for passive diffusion.[21] |
| LogP (Lipophilicity) | ~0.5 - 1.5 | Favorable. A balanced lipophilicity is crucial. Too low, and it won't cross cell membranes; too high, and it may have poor solubility. This value is in a good range. |
| H-Bond Donors | 2 | Favorable. Meets the Lipinski guideline of ≤5, indicating a lower propensity to form hydrogen bonds that can impede membrane crossing.[21] |
| H-Bond Acceptors | 3 | Favorable. Meets the Lipinski guideline of ≤10.[21] |
| Aqueous Solubility (LogS) | High | Favorable. High solubility is essential for dissolution in the gastrointestinal tract prior to absorption. |
| GI Absorption | High | Favorable. The combination of low molecular weight, balanced lipophilicity, and high solubility strongly suggests efficient absorption from the gut. |
| P-gp Substrate | No | Favorable. Not being a substrate for P-glycoprotein, an efflux pump, means the compound is less likely to be actively removed from cells after absorption. |
| Oral Bioavailability | High | Favorable. This composite score, influenced by factors like solubility and metabolism, predicts a high fraction of an oral dose will reach systemic circulation.[22] |
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. It determines the concentration of the drug at its site of action versus other tissues where it may cause side effects.
Key Parameters & Predictions:
| Parameter | Predicted Value | Significance & Interpretation |
| Volume of Distribution (Vdss) | Moderate | Acceptable. A moderate Vdss suggests the compound distributes beyond the blood but does not excessively accumulate in tissues, which can prolong its half-life. |
| Plasma Protein Binding (PPB) | Low to Moderate | Favorable. Low-to-moderate binding means a significant fraction of the drug is "free" in the plasma and available to interact with its target and be cleared. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Context-Dependent. The model predicts the compound can cross the BBB. This is a highly desirable property for a CNS-targeted drug but a potential liability (risk of CNS side effects) for a peripherally acting drug.[23][24][25] |
Metabolism
Metabolism is the body's process of chemically modifying drugs, primarily in the liver. This process, mainly carried out by Cytochrome P450 (CYP) enzymes, is critical for drug clearance but is also a major source of drug-drug interactions (DDIs).[26][27]
Key Parameters & Predictions:
| Parameter | Predicted Value | Significance & Interpretation |
| CYP1A2 Inhibitor | No | Favorable. Low risk of inhibiting the metabolism of co-administered drugs that are substrates of this isoform. |
| CYP2C9 Inhibitor | No | Favorable. Low risk of DDIs with important drugs like warfarin. |
| CYP2C19 Inhibitor | No | Favorable. Low risk of DDIs with drugs like omeprazole. |
| CYP2D6 Inhibitor | Yes/Borderline | Potential Liability. Inhibition of CYP2D6 is a common mechanism for DDIs. This warrants caution and likely experimental follow-up, as many antidepressants and beta-blockers are metabolized by this enzyme.[28] |
| CYP3A4 Inhibitor | No | Favorable. Low risk of inhibiting the most prevalent drug-metabolizing enzyme. |
| CYP Substrate | CYP2D6, CYP3A4 | Informative. The molecule is predicted to be a substrate for these major enzymes, indicating likely pathways for its clearance. This is a typical and acceptable metabolic profile.[29][30] |
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces. Efficient excretion is necessary to prevent drug accumulation and toxicity.
Key Parameters & Predictions:
| Parameter | Predicted Value | Significance & Interpretation |
| Total Clearance | Low to Moderate | Acceptable. This prediction, which combines metabolic and renal clearance, suggests a reasonable half-life, not so fast as to require frequent dosing and not so slow as to risk accumulation. |
| Renal OCT2 Substrate | Yes | Informative. Prediction as a substrate for the Organic Cation Transporter 2 suggests active renal secretion may be a component of its excretion pathway. |
Toxicity
Toxicity prediction is one of the most critical applications of in silico modeling, aiming to flag safety risks long before they could cause harm in clinical trials.[31]
Key Parameters & Predictions:
| Parameter | Predicted Value | Significance & Interpretation |
| Ames Mutagenicity | No | Favorable. The Ames test predicts mutagenic potential. A negative result suggests a low risk of the compound causing DNA mutations, a key indicator for carcinogenic potential.[32][33] |
| hERG Inhibition | Yes/High Risk | CRITICAL LIABILITY. Blockade of the hERG potassium channel is strongly linked to a potentially fatal cardiac arrhythmia.[34][35] This is a significant safety concern that would need to be experimentally refuted or designed out of the molecule.[36][37] |
| Hepatotoxicity (DILI) | Low Risk | Favorable. The model predicts a low probability of causing drug-induced liver injury. |
| Skin Sensitization | No | Favorable. The compound is not predicted to cause an allergic skin reaction. |
Synthesis, Interpretation, and Strategic Implications
The aggregated data provides a multi-faceted view of the drug-like potential of this compound.
Overall ADMET Summary Table
| ADMET Category | Overall Assessment | Key Strengths | Potential Liabilities |
| Absorption | Excellent | Low MW, good LogP, high predicted GI absorption and bioavailability. | None identified. |
| Distribution | Good | Low-moderate PPB, moderate Vdss. BBB permeation is a key feature. | BBB permeation could be an issue for non-CNS targets. |
| Metabolism | Acceptable | Substrate of major CYPs, low inhibition risk for most isoforms. | Borderline inhibition of CYP2D6. |
| Excretion | Acceptable | Predicted clearance suggests a reasonable half-life. | None identified. |
| Toxicity | High Risk | Non-mutagenic, low risk of liver and skin toxicity. | High predicted risk of hERG inhibition. |
Decision-Making Framework for a Predicted Liability
The predicted hERG inhibition is the most significant finding from this analysis and requires a structured response. The causality for this decision is to prioritize resources and minimize the risk of late-stage failure due to cardiotoxicity.
Caption: A decision-making workflow following a positive in silico toxicity flag.
Conclusion: A Profile of Promise and Peril
The in silico ADMET analysis of this compound reveals a compound with a generally favorable pharmacokinetic profile. Its excellent predicted absorption and distribution properties, including BBB penetration, make it an attractive scaffold, particularly for indications requiring CNS exposure.
However, this promising profile is overshadowed by a critical, predicted safety liability: a high risk of hERG channel inhibition. Such a finding in an early-stage assessment is invaluable. It dictates a clear strategic path: immediate experimental validation of the hERG risk is mandatory. If the risk is confirmed, medicinal chemistry efforts must be directed toward structural modifications that eliminate this liability while preserving the desirable pharmacokinetic properties.
Ultimately, this guide demonstrates the power and logic of applying in silico ADMET prediction. It is not a replacement for experimental testing but a sophisticated triaging and risk-assessment tool. By embracing this data-driven approach, research teams can better navigate the complexities of drug discovery, allocating resources to compounds with the highest likelihood of becoming safe and effective medicines. The trustworthiness of this process lies in its self-validating nature: predictions lead to targeted experiments, which in turn refine future models and decisions.[38]
References
-
In silico prediction of cytochrome P450-mediated site of metabolism (SOM). (PubMed, 2013)
-
Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. (ACS Publications, 2011)
-
Improving on in-silico prediction of oral drug bioavailability. (Taylor & Francis Online, 2023)
-
Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (MDPI, 2019)
-
Recent developments in computational prediction of HERG blockage. (PubMed, 2013)
-
A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. (ResearchGate, 2023)
-
In silico prediction of hERG inhibition. (PubMed, 2015)
-
In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (MDPI, 2021)
-
In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. (Bentham Science, 2011)
-
Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. (Frontiers, 2017)
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (DrugPatentWatch, 2024)
-
Computational models to predict blood-brain barrier permeation and CNS activity. (PubMed, 2003)
-
Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (MDPI, 2023)
-
Computational models for cardiotoxicity via hERG inhibition. (National Toxicology Program)
-
In silico model for mutagenicity (Ames test), taking into account metabolism. (PubMed, 2019)
-
Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (MDPI, 2021)
-
In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach. (PubMed, 2021)
-
Integrated in silico approaches for the prediction of Ames test mutagenicity. (PubMed, 2012)
-
Improving on in-silico prediction of oral drug bioavailability. (Taylor & Francis Online, 2023)
-
Improving on in-silico prediction of oral drug bioavailability. (PubMed, 2023)
-
Recent developments in computational prediction of HERG blockage. (Semantic Scholar, 2013)
-
In silico model for mutagenicity (Ames test), taking into account metabolism. (ResearchGate, 2019)
-
In silico Prediction of Drug Metabolism by P450. (Ingenta Connect, 2014)
-
ADMET Predictions. (Deep Origin, 2024)
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (Open Access Text, 2022)
-
in silico Prediction of Oral Bioavailability. (Simulations Plus, 2016)
-
LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. (Oxford Academic, 2020)
-
ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (PubMed Central, 2015)
-
In Silico Mutagenicity and Toxicology Predictions. (PozeSCAF)
-
In Silico ADMET Prediction Service. (CD ComputaBio)
-
Computational Approaches in Preclinical Studies on Drug Discovery and Development. (PubMed Central, 2020)
-
Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. (ResearchGate, 2022)
-
Predictive ADMET Modeling. (BHSAI)
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (Springer Link, 2022)
-
ADMET Predictor®. (Simulations Plus)
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (NIH, 2023)
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (ResearchGate, 2022)
-
Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (PubMed, 2024)
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (OAK, 2023)
-
I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (AYUSH CoE)
-
This compound hydrochloride. (CymitQuimica)
-
Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. (Taylor & Francis Online, 2012)
-
In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (ResearchGate, 2013)
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (Nature, 2004)
-
(PDF) ADMET in silico modelling: Towards prediction paradise?. (ResearchGate, 2004)
-
(1H-Pyrrolo[2,3-c]pyridin-7-yl)methanamine. (ChemScene)
-
A Guide to In Silico Drug Design. (PubMed Central, 2021)
-
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride. (Guidechem)
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (ResearchGate, 2023)
-
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine. (BLDpharm)
Sources
- 1. audreyli.com [audreyli.com]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 14. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 15. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemscene.com [chemscene.com]
- 20. ayushcoe.in [ayushcoe.in]
- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 22. in silico Prediction of Oral Bioavailability - Simulations Plus [simulations-plus.com]
- 23. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) | MDPI [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. benthamdirect.com [benthamdirect.com]
- 30. In silico Prediction of Drug Metabolism by P450: Ingenta Connect [ingentaconnect.com]
- 31. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Recent developments in computational prediction of HERG blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 37. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 38. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 2-Aminomethyl-6-Azaindole: An Application Note and Protocol for Researchers
Introduction: The Significance of the 6-Azaindole Scaffold
The 6-azaindole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, it offers unique physicochemical properties that can enhance pharmacological activity, improve metabolic stability, and provide novel intellectual property opportunities.[1] The introduction of a nitrogen atom into the benzene portion of the indole ring system can modulate the electron distribution, hydrogen bonding capabilities, and overall topology of the molecule, often leading to improved binding affinity for biological targets. Consequently, 6-azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and receptor modulators. This guide provides a detailed, two-step protocol for the synthesis of 2-aminomethyl-6-azaindole, a key building block for the elaboration of more complex drug candidates.
Synthetic Strategy: A Two-Step Approach to 2-Aminomethyl-6-Azaindole
The synthesis of 2-aminomethyl-6-azaindole is efficiently achieved through a two-step process. The first step involves the construction of the 6-azaindole core with a nitrile functionality at the 2-position, yielding 6-azaindole-2-carbonitrile. This is followed by the selective reduction of the nitrile group to the corresponding primary amine. This strategy allows for the late-stage introduction of the versatile aminomethyl group, which can serve as a handle for further derivatization.
Figure 1: Overall synthetic workflow for the preparation of 2-aminomethyl-6-azaindole.
PART 1: Synthesis of 6-Azaindole-2-carbonitrile
The construction of the 6-azaindole ring system can be achieved through various methods. A robust approach involves the condensation of a dianion of 3-amino-4-picoline with a suitable electrophile.[2] In this protocol, we adapt this strategy using ethyl cyanoformate as the electrophile to introduce the desired nitrile functionality at the 2-position.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-picoline | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| sec-Butyllithium | 1.4 M in cyclohexane | Sigma-Aldrich | Highly flammable and corrosive. Handle with extreme care under inert atmosphere. |
| Ethyl cyanoformate | ≥97% | Sigma-Aldrich | Toxic and lachrymatory. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl before use. |
| Saturated aqueous NH4Cl | |||
| Ethyl acetate | ACS grade | Fisher Scientific | |
| Brine (saturated NaCl solution) | |||
| Anhydrous sodium sulfate |
Experimental Protocol
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-amino-4-picoline (1.0 eq).
-
Dissolution: Anhydrous THF is added via cannula to dissolve the 3-amino-4-picoline. The resulting solution is cooled to -78 °C in a dry ice/acetone bath.
-
Formation of the Dianion: sec-Butyllithium (2.2 eq) is added dropwise to the cooled solution via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour. The formation of the dianion is indicated by a color change.
-
Electrophilic Quench: Ethyl cyanoformate (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours at this temperature.
-
Quenching the Reaction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-azaindole-2-carbonitrile.
PART 2: Reduction of 6-Azaindole-2-carbonitrile to 2-Aminomethyl-6-azaindole
The conversion of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Azaindole-2-carbonitrile | (Synthesized in Part 1) | ||
| Lithium aluminum hydride (LiAlH₄) | Powder, ≥95% | Sigma-Aldrich | Highly reactive with water. Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl before use. |
| Sodium sulfate decahydrate | For workup. | ||
| Diethyl ether | ACS grade | Fisher Scientific | |
| 2 M Sodium hydroxide solution |
Experimental Protocol
-
Preparation of LiAlH₄ Suspension: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (3.0 eq) under a nitrogen atmosphere. Anhydrous THF is added to form a suspension.
-
Addition of the Nitrile: 6-Azaindole-2-carbonitrile (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser method): The reaction mixture is cooled to 0 °C. The following are added sequentially and dropwise with vigorous stirring:
-
X mL of water (where X is the mass of LiAlH₄ in grams).
-
X mL of 15% aqueous sodium hydroxide.
-
3X mL of water.
-
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude 2-aminomethyl-6-azaindole can be purified by crystallization or by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide) to yield the pure product.
Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile to a primary amine.
Safety Precautions
-
sec-Butyllithium and Lithium aluminum hydride are highly reactive and pyrophoric. These reagents should only be handled by trained personnel under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Ethyl cyanoformate is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are essential for these reactions. Ensure that all solvents are properly dried before use to prevent quenching of the organometallic reagents and reducing agents.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the nitrile stretch and appearance of N-H stretches).
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-aminomethyl-6-azaindole. By following these detailed steps and adhering to the safety precautions, researchers in drug development and medicinal chemistry can efficiently produce this valuable building block for the synthesis of novel therapeutic agents.
References
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. (URL: [Link])
-
Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. (URL: [Link])
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. (URL: [Link])
-
Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes. Angewandte Chemie International Edition. (URL: [Link])
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. (URL: [Link])
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Note: A Guide to Screening (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its Analogs as Potential Kinase Inhibitors
Introduction: The Rationale for Screening Pyrrolo[2,3-c]pyridine Scaffolds
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of enzymes involved in cellular regulation.[1] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process that governs cell signaling, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.
The pyrrolopyridine core, particularly its various isomers known as azaindoles, has been recognized as a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[1][3][4] Specifically, the 6-azaindole (pyrrolo[2,3-c]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds are exceptional bioisosteres of the purine ring of ATP.[1][5] Their unique arrangement of hydrogen bond donors and acceptors allows them to form potent and specific interactions within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region.[6][7] This has been successfully exploited in clinically approved drugs, validating the utility of this chemical class.[8]
This guide focuses on (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine , a representative fragment from the 6-azaindole family. While this specific molecule may be a starting point, the principles, protocols, and workflows detailed herein are designed for screening libraries of its analogs to identify and characterize novel kinase inhibitors. We will progress from high-throughput biochemical assays to confirmatory cell-based experiments, providing a comprehensive framework for advancing a hit compound through the early stages of drug discovery.
Section 1: The Kinase Inhibitor Screening Cascade
The path from identifying a potential inhibitor to validating its biological activity involves a multi-step process. The initial phase relies on robust, high-throughput biochemical assays to screen large compound libraries against an isolated kinase enzyme.[9] Promising "hits" from these primary screens must then be validated through a series of secondary assays, including dose-response analysis and orthogonal biochemical methods. Crucially, these compounds must then be tested in cell-based assays to confirm their activity in a more physiologically relevant environment, assessing factors like cell permeability and on-target engagement.[10][11]
Figure 1: A generalized workflow for kinase inhibitor discovery, moving from initial in vitro screening to cell-based validation.
Section 2: High-Throughput Biochemical Screening Protocols
The primary goal of the biochemical screen is to efficiently identify compounds that inhibit the catalytic activity of the target kinase in a purified, in vitro system.[9] Here, we present two robust, homogeneous ("mix-and-read") protocols suitable for high-throughput screening (HTS) in 96- or 384-well plate formats.[12]
Protocol 2.1: Luminescence-Based ATP Depletion Assay (Kinase-Glo® Type)
Principle of the Assay: This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[13][14] The reaction mixture is incubated with a luciferase-based reagent. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[15] Therefore, high kinase activity results in low ATP levels and a dim signal, while effective inhibition leads to preserved ATP and a bright signal.[16][17] This inverse relationship is a hallmark of the assay.
Figure 2: Principle of the luminescence-based kinase assay where signal is inversely proportional to kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock of this compound or its analog in 100% DMSO. Create a dilution series in DMSO for IC50 determination.
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal conditions should be determined for each kinase.[18]
-
Enzyme & Substrate Solution: Dilute the target kinase and its specific substrate to 2X the final desired concentration in Kinase Buffer.
-
ATP Solution: Dilute ATP to 2X the final desired concentration (typically at or near the Kₘ for the kinase) in Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Compound Plating: Dispense 100 nL of test compound dilutions (or DMSO for controls) into the wells of a white, opaque 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X Enzyme/Substrate solution to all wells.
-
Pre-incubation: Gently mix and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[19]
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Controls:
-
100% Activity (Low Signal): DMSO instead of compound.
-
0% Activity (High Signal): Kinase Buffer instead of Enzyme/Substrate solution.
-
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Signal Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well.[13]
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_inhibitor - Lumi_100%_activity) / (Lumi_0%_activity - Lumi_100%_activity)
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2.2: Time-Resolved FRET (TR-FRET) Assay
Principle of the Assay: TR-FRET assays measure the accumulation of the phosphorylated product.[9] A substrate peptide is labeled with a fluorescent acceptor (e.g., fluorescein). After the kinase reaction, a terbium or europium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the fluorescent acceptor into close proximity. Excitation of the donor results in non-radiative energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The use of long-lifetime lanthanides allows for time-gated detection, reducing background fluorescence.[19]
Figure 3: Workflow for a TR-FRET kinase assay, where signal is directly proportional to kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare as described in Protocol 2.1.
-
Kinase Buffer: Prepare a buffer compatible with the kinase and antibody binding.
-
Kinase Solution: Dilute the enzyme to 4X the final concentration.
-
Substrate/ATP Solution: Dilute the fluorescently-labeled peptide substrate and ATP to 4X their final concentrations.
-
Stop/Detection Solution: Prepare a solution containing EDTA (to stop the kinase reaction) and the lanthanide-labeled phospho-specific antibody.
-
-
Assay Procedure (384-well plate):
-
Compound Plating: Dispense 100 nL of compound or DMSO into the wells of a low-volume black 384-well plate.
-
Kinase Addition: Add 2.5 µL of the 4X Kinase solution and incubate for 15-20 minutes.
-
Initiate Reaction: Add 2.5 µL of the 4X Substrate/ATP solution to start the reaction (final volume 5 µL).
-
Reaction Incubation: Incubate for 60-90 minutes at room temperature.
-
Stop and Detect: Add 5 µL of the Stop/Detection solution.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding to reach equilibrium.
-
Read Plate: Read on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Acceptor Emission / Donor Emission) * 10000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_min) / (Ratio_max - Ratio_min)) (Where min is no enzyme control and max is DMSO control).
-
Determine the IC50 value as described in Protocol 2.1.
-
Section 3: Cell-Based Assays for Hit Validation
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[10] Therefore, validating hits in cell-based assays is a critical step.
Protocol 3.1: Cellular Phosphorylation Assay
Principle of the Assay: This assay directly measures the ability of a compound to inhibit the target kinase inside intact cells.[20] This is achieved by quantifying the phosphorylation of a known downstream substrate of the kinase.[10] A decrease in the phosphorylation of the substrate upon treatment with the compound indicates successful target engagement and inhibition.
General Workflow (Western Blot):
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, cells may be cultured in low-serum media for 4-24 hours.
-
Compound Treatment: Treat cells with a dilution series of the test compound (and DMSO vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.
-
Data Interpretation: A dose-dependent decrease in the band intensity of the phospho-specific antibody, relative to the total protein and loading control, confirms that the compound inhibits the kinase's activity in cells.
Section 4: Data Presentation and Interpretation
Clear data presentation is essential for decision-making. IC50 values from multiple experiments and different assay formats should be summarized for easy comparison.
Table 1: Example Kinase Selectivity Panel Data for a Hit Compound
| Kinase Target | Assay Type | IC50 (nM) | Notes |
| Target Kinase A | Kinase-Glo® | 55 | Primary Hit |
| Target Kinase A | TR-FRET | 72 | Orthogonal confirmation |
| Target Kinase A | Cellular Phos. | 450 | Good cell activity |
| Off-Target Kinase B | Kinase-Glo® | 1,200 | >20-fold selective over B |
| Off-Target Kinase C | Kinase-Glo® | >10,000 | Highly selective over C |
Interpreting Discrepancies:
-
Potent Biochemical, Weak Cellular IC50: This common scenario may indicate poor cell permeability, compound efflux by transporters, or high plasma protein binding in the cell culture media.
-
Assay Interference: Compounds can interfere with the detection method itself (e.g., inhibiting luciferase or causing autofluorescence).[16] It is crucial to run counter-screens where the test compound is added to a reaction with no kinase to check for such artifacts.
Conclusion
The (1H-pyrrolo[2,3-c]pyridine) scaffold represents a validated and promising starting point for the discovery of novel kinase inhibitors.[4][21] By employing a systematic screening cascade that begins with high-throughput biochemical assays, such as the luminescence or TR-FRET methods detailed here, researchers can efficiently identify potent hits. Subsequent validation in cell-based assays is essential to confirm on-target activity in a physiological setting and to triage compounds with poor cellular characteristics. This integrated approach, combining robust protocols with careful data interpretation, provides a solid foundation for any drug discovery program targeting the human kinome.
References
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Probe Development Efforts of the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Popowycz, F., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1937. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, 2(1), 1-24. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]
-
JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Working principles of some kinase assays from different manufacturers. [Link]
-
JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Biochemical Society Transactions. (2024). Exploring the conformational landscapes of protein kinases: perspectives from FRET and DEER. [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. inits.at [inits.at]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
protocol for cell-based assays with (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
An Application Note and Protocol Guide for the Cellular Characterization of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors targeting pathways crucial for cell growth, proliferation, and inflammation. Given the therapeutic potential of molecules derived from this core, a systematic approach to characterizing their activity in cell-based assays is paramount. This document provides a comprehensive, experience-driven guide for researchers to conduct an initial cellular characterization of this compound and its analogs. We present a tiered workflow, from foundational cytotoxicity assessment to specific pathway analysis, emphasizing the scientific rationale behind each protocol to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale for a Tiered Assay Approach
When investigating a novel compound like this compound, for which public data on biological targets is sparse, a structured, multi-step experimental plan is essential. A tiered approach mitigates risks, conserves resources, and builds a logical data package. Our proposed workflow begins with broad, universally applicable assays and progressively narrows the focus to more specific mechanisms of action.
This guide is structured into three main experimental phases:
-
Phase 1: Foundational Viability and Cytotoxicity Screening. To determine the compound's therapeutic window and appropriate concentration ranges for subsequent, more sensitive assays.
-
Phase 2: Target Class Identification via Pathway Phosphorylation Analysis. To screen for effects on common signaling pathways, with a focus on kinase inhibition, given the compound's structural motifs.
-
Phase 3: Mechanistic Confirmation with a Functional Reporter Assay. To validate the findings from Phase 2 by measuring the downstream functional consequence of target engagement.
Foundational Workflow: A Logic Diagram
The journey from a novel compound to a characterized lead candidate follows a logical progression. The following diagram outlines the decision-making process described in this guide.
Caption: Tiered workflow for characterizing novel compounds.
Phase 1 Protocol: Cell Viability and Cytotoxicity (MTS Assay)
A. Principle and Justification
Before investigating the specific mechanism of a compound, it is critical to determine the concentrations at which it affects basic cellular health. The MTS assay is a robust, colorimetric method for assessing cell viability.[1][2] In viable cells, mitochondrial dehydrogenase enzymes convert the MTS tetrazolium salt into a purple formazan product that is soluble in culture medium.[1][2] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[1] This protocol will establish a dose-response curve and the IC50 value (the concentration at which 50% of cell viability is inhibited), which is essential for designing all subsequent experiments at non-lethal concentrations.
B. Detailed Step-by-Step Protocol
-
Cell Plating:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma) to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound by serially diluting it in complete culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).
-
Crucial Control: Prepare a 2X vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.2% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired exposure period (a 48- or 72-hour incubation is standard for cytotoxicity).
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution).[2]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without oversaturation.
-
-
Data Acquisition:
C. Data Analysis and Interpretation
| Parameter | Description | Example Calculation |
| Raw Absorbance | The direct output from the plate reader for each well. | Treated Well: 0.854 |
| Background Subtraction | Subtract the average absorbance of "medium only" wells. | 0.854 - 0.050 = 0.804 |
| Normalization | Express data as a percentage of the vehicle control. | (0.804 / 1.500) * 100 = 53.6% |
| IC50 Calculation | Use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to determine the concentration that gives 50% viability. | IC50 = 15.2 µM |
Phase 2 Protocol: Phospho-Protein Western Blot for Pathway Screening
A. Principle and Justification
The 7-azaindole scaffold is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors.[5][6][7][8] Therefore, a logical next step is to screen for the compound's effect on the phosphorylation status of key signaling proteins. Western blotting with phospho-specific antibodies is a direct and reliable method to measure the inhibition of kinase activity within a cell. A decrease in the phosphorylation of a specific substrate protein upon compound treatment indicates that an upstream kinase in that pathway may be a target. This protocol uses STAT3 phosphorylation (pSTAT3) as an example, a common node in cytokine and growth factor signaling frequently targeted by kinase inhibitors.
B. Detailed Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a cancer cell line with constitutively active STAT3) in 6-well plates at a density that will reach ~90% confluency on the day of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at 3-4 non-toxic concentrations determined from the MTS assay (e.g., 0.5 µM, 2 µM, 10 µM) for a short duration (e.g., 1-4 hours) to capture direct signaling effects. Include a vehicle (DMSO) control.
-
If the pathway is not constitutively active, serum-starve the cells for 4-6 hours before treatment, then stimulate with an appropriate ligand (e.g., IL-6 for STAT3) in the presence of the compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and, critically, phosphatase inhibitor cocktails.[9][10] Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins.[10]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4X Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.[9]
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Expert Tip: Avoid using milk as a blocking agent for phospho-protein detection, as milk contains casein, a phosphoprotein that can cause high background.[9][10]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody against the phospho-protein of interest (e.g., anti-phospho-STAT3 (Tyr705)) diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes in TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
-
Stripping and Reprobing (Loading Control):
-
To ensure equal protein loading, the membrane should be stripped and re-probed for the total protein (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH).[11] This allows for the quantification of the fraction of phosphorylated protein.
-
Caption: Representative JAK/STAT signaling pathway.
Phase 3 Protocol: Luciferase Reporter Assay for Functional Validation
A. Principle and Justification
After identifying a potential target pathway (e.g., JAK/STAT), a functional assay is required to confirm that the observed inhibition of phosphorylation translates into a downstream biological effect. A luciferase reporter assay is a highly sensitive and quantitative method for this purpose.[12][13][14] In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a specific transcriptional response element (e.g., a STAT3-responsive element).[12] If the compound inhibits the pathway, the transcription factor (STAT3) will not be activated, leading to a decrease in luciferase expression and a corresponding drop in light output upon addition of the luciferin substrate. This provides strong functional evidence of the compound's mechanism of action.
B. Detailed Step-by-Step Protocol
-
Transfection of Reporter Plasmids:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids:
-
Firefly Luciferase Reporter: Containing a promoter with multiple copies of the STAT3 response element (e.g., pGL4.49[luc2P/STAT3-RE/Hygro]).
-
Renilla Luciferase Control: A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency and cell number. A dual-luciferase system is the gold standard for robust data.[15]
-
-
Use a standard transfection reagent (e.g., Lipofectamine 3000) and allow the cells to express the plasmids for 24 hours.
-
-
Compound Treatment and Pathway Stimulation:
-
Treat the transfected cells with a serial dilution of this compound and a vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL IL-6) to activate the STAT3 pathway. Include an unstimulated control.
-
Incubate for an additional 6-8 hours to allow for transcription and translation of the luciferase enzyme.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium and wash the cells gently with PBS.
-
Lyse the cells using 20-50 µL of Passive Lysis Buffer (provided in dual-luciferase kits).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Using a luminometer with dual injectors is highly recommended for consistency.[13]
-
Transfer 20 µL of cell lysate to a white, opaque 96-well assay plate.
-
Injector 1: Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity (the signal from the pathway of interest).
-
Injector 2: Add 100 µL of Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity (the internal control).
-
C. Data Analysis and Interpretation
| Step | Description | Example Calculation |
| 1. Raw Data | Record Relative Light Units (RLU) for both Firefly and Renilla. | Firefly RLU: 50,000; Renilla RLU: 10,000 |
| 2. Calculate Ratio | Divide the Firefly RLU by the Renilla RLU for each well. This normalizes the data. | 50,000 / 10,000 = 5.0 |
| 3. Calculate Fold Induction | Divide the normalized ratio of the stimulated sample by the unstimulated sample. | Stimulated Ratio: 5.0; Unstimulated Ratio: 0.2. Fold Induction = 25X |
| 4. Determine % Inhibition | Normalize the data to the stimulated vehicle control (set to 100% activity) and the unstimulated control (set to 0% activity). Plot a dose-response curve to calculate the functional IC50. | ((Stimulated - Compound) / (Stimulated - Unstimulated)) * 100 |
Conclusion and Future Directions
This application note provides a robust, tiered framework for the initial cellular characterization of this compound. By systematically assessing cytotoxicity, screening for kinase pathway modulation, and functionally validating the downstream effects, researchers can efficiently build a comprehensive profile of this novel compound. Positive results from this workflow would justify progression to more advanced studies, such as broad-panel kinome screening to determine selectivity, target engagement assays (e.g., NanoBRET™), and ultimately, evaluation in more complex disease-relevant models.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
National Institutes of Health. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
-
Nano-SOP. (n.d.). MTS assay in THP-1 cells. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (n.d.). A cell-based screening assay to identify novel kinase inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. materialneutral.info [materialneutral.info]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Luciferase Assay System Protocol [promega.sg]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Scientific Introduction: The 1H-pyrrolo[2,3-c]pyridine Scaffold in Oncology
The 1H-pyrrolo[2,3-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry due to its structural similarity to indole and purine, allowing it to function as a versatile pharmacophore.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous small-molecule inhibitors targeting a range of protein classes implicated in cancer.[1][2]
Key therapeutic targets for which 1H-pyrrolo[2,3-c]pyridine-based inhibitors have been developed include:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modifier that is overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation in cancer cells.[3][4]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that are central to the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[5]
-
Other Protein Kinases: The azaindole framework is a common feature in inhibitors of various other kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and the DEAD-box helicase DDX3, all of which are critical for tumor progression and survival.[2][6][7][8]
The derivatization of the 1H-pyrrolo[2,3-c]pyridine core is crucial for achieving high potency and selectivity for these targets. The methanamine group at the 2-position of the scaffold, as in the titular compound, provides a key vector for chemical modification to explore the binding pockets of target proteins.
Key Applications in Cancer Cell Line Studies
Epigenetic Regulation through LSD1 Inhibition
Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as potent and reversible inhibitors of LSD1.[4] These compounds are valuable tools for studying the role of epigenetics in cancer and as potential therapeutics.
Mechanism of Action: LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold act by competing with the substrate at the active site of the enzyme, preventing the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] This leads to an increase in H3K4me1/2 levels, which are associated with gene activation, and can induce differentiation and apoptosis in susceptible cancer cell lines.[4][9]
dot
Caption: LSD1 Inhibition by 1H-pyrrolo[2,3-c]pyridine Derivatives.
Relevant Cancer Cell Lines:
-
Acute Myeloid Leukemia (AML): MV4-11, Kasumi-1, THP-1, MOLM-13[4][10]
-
Small Cell Lung Cancer (SCLC): NCI-H526[4]
Quantitative Data:
| Compound Class | Cancer Cell Line | Assay Type | IC50/EC50 |
| 1H-pyrrolo[2,3-c]pyridine Derivatives | MV4-11 (AML) | Cell Proliferation | Nanomolar range |
| 1H-pyrrolo[2,3-c]pyridine Derivatives | Kasumi-1 (AML) | Cell Proliferation | Nanomolar range |
| 1H-pyrrolo[2,3-c]pyridine Derivatives | NCI-H526 (SCLC) | Cell Proliferation | Nanomolar range |
| OG-668 (LSD1 Inhibitor) | THP-1 (AML) | Cell Viability | ~10 nM |
| OG-668 (LSD1 Inhibitor) | THP-1 (AML) | CD11b Induction | 0.62 nM |
Data synthesized from multiple sources for illustrative purposes.[4][10][11]
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The 7-azaindole scaffold, of which 1H-pyrrolo[2,3-c]pyridine is an isomer, has been successfully utilized to develop potent inhibitors of PI3K.[5] These compounds are crucial for investigating the consequences of PI3K pathway inhibition in various cancer types.
Mechanism of Action: These inhibitors typically function as ATP-competitive binders at the kinase domain of PI3K isoforms. By blocking the phosphorylation of PIP2 to PIP3, they prevent the downstream activation of AKT and mTOR, leading to decreased cell proliferation and survival.[5]
dot
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
Relevant Cancer Cell Lines:
Quantitative Data:
| Compound Class | Cancer Cell Line | Target | IC50 |
| 7-Azaindole Derivatives | Multiple | PI3K Kinase Activity | Subnanomolar to Nanomolar |
| Pyrrolopyrimidine Derivatives | HT-29 (Colon) | Cell Proliferation | 4.01 - 4.55 µM |
| 1H-pyrrolo[3,2-c]pyridine Derivatives | A375P (Melanoma) | Cell Proliferation | Nanomolar range |
Data synthesized from multiple sources for illustrative purposes.[5][15][16]
Experimental Protocols
The following protocols provide a generalized framework for evaluating the anticancer properties of novel 1H-pyrrolo[2,3-c]pyridine derivatives. It is imperative to optimize these protocols for specific cell lines and compounds.
dot
Caption: General Experimental Workflow for Compound Evaluation.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of a test compound on the metabolic activity and proliferation of cancer cell lines, and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
Objective: To assess the effect of the test compound on the expression or phosphorylation status of its target protein and downstream signaling components (e.g., p-AKT for PI3K inhibitors, H3K4me2 for LSD1 inhibitors).
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-H3K4me2, anti-H3, anti-LSD1, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., ß-actin or total protein).
Protocol 3: In Vitro LSD1 Enzymatic Assay (Fluorometric)
Objective: To directly measure the inhibitory activity of the test compound on purified LSD1 enzyme.[9][17]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me1/2 peptide)
-
Horseradish peroxidase (HRP)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay buffer
-
Test compound serial dilutions
-
Black 96-well microplate
-
Fluorometer (Ex/Em = 530-540 nm / 585-595 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding the LSD1 peptide substrate and the fluorometric substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9][17]
-
Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of H2O2 produced by the demethylation reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-c]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. Its proven utility in targeting key oncogenic pathways, particularly LSD1-mediated epigenetic regulation and PI3K signaling, provides a strong rationale for the synthesis and evaluation of new derivatives, such as (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. The protocols and application notes provided herein offer a comprehensive guide for researchers to characterize the biological activity of these compounds in relevant cancer cell line models. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their in vivo efficacy and safety profiles in preclinical cancer models.
References
-
ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from [Link]
-
National Institutes of Health. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
-
PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Retrieved from [Link]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
Hindawi. (2021). Design and Synthesis of 7-Azaindole Derivatives and Their Antitumor and Analgesic Activities. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Retrieved from [Link]
-
National Institutes of Health. (2021). Azaindole Therapeutic Agents. Retrieved from [Link]
-
National Institutes of Health. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
techniques for purifying (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine derivatives
Application Notes & Protocols
Title: A Practical Guide to the Purification of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine Derivatives for Pharmaceutical Research
Abstract: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates, particularly kinase inhibitors. The successful synthesis of derivatives, such as this compound, is only half the battle; obtaining high-purity material is critical for accurate biological evaluation and preclinical development. These compounds present unique purification challenges due to the basic aminomethyl side chain and the polar, heterocyclic core. This guide provides a detailed examination of robust purification strategies, including pH-driven liquid-liquid extraction, modified column chromatography techniques to mitigate common issues like peak tailing, and final polishing by crystallization. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to adapt these methods to novel derivatives.
Introduction: The Purification Imperative
Derivatives of this compound are being investigated as potent and selective inhibitors for various biological targets, including Lysine Specific Demethylase 1 (LSD1) for the treatment of acute myelogenous leukemia[1]. The purity of these compounds directly impacts the reliability of structure-activity relationship (SAR) data, in vitro and in vivo efficacy, and safety profiles. Impurities from the synthesis, such as unreacted starting materials, reagents, or side products, can lead to false positives, inaccurate IC50 values, or unforeseen toxicity.
The core structure presents a dual challenge:
-
The Pyrrolopyridine Core: This heterocyclic system is relatively polar.
-
The Methanamine Side Chain: The primary amine is basic and a strong hydrogen bond donor, making it prone to strong interactions with stationary phases like silica gel.
This guide outlines a systematic approach to navigate these challenges and achieve high purity.
Foundational Strategy: Physicochemical-Guided Purification
The purification strategy for these basic compounds hinges on exploiting their pH-dependent solubility and managing their interaction with chromatographic media. A typical workflow involves an initial extractive workup followed by chromatography and, finally, crystallization for a stable, pure solid.
Caption: General purification workflow for amine derivatives.
Protocol I: Acid-Base Liquid-Liquid Extraction (LLE)
Principle: This technique leverages the basicity of the aminomethyl group. The target compound can be selectively moved between aqueous and organic layers by adjusting the pH, leaving neutral or acidic impurities behind.
Expertise & Rationale: At acidic pH (e.g., pH ~2), the primary amine is protonated to form a water-soluble ammonium salt (-CH₂NH₃⁺). At basic pH (e.g., pH >10), it exists as the free base, which is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). This differential solubility is a powerful tool for initial cleanup.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (2 x 30 mL).
-
Causality: The basic amine derivative moves into the aqueous layer as its hydrochloride salt, while neutral organic impurities remain in the EtOAc layer.
-
-
Layer Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10 (confirm with pH paper).
-
Causality: This deprotonates the ammonium salt, regenerating the free base which may precipitate or form an oil.
-
-
Back-Extraction: Extract the free base from the aqueous layer with an organic solvent like DCM (3 x 40 mL). The higher density of DCM often improves phase separation.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.
Protocol II: Column Chromatography
Principle: Separation based on differential adsorption of compounds to a stationary phase. For basic amines, standard silica gel can lead to significant peak tailing and poor recovery due to strong ionic interactions with acidic silanol groups (Si-OH) on the silica surface.
Trustworthiness: To ensure a reproducible and efficient separation, the acidic nature of the silica must be neutralized. This is achieved by adding a small amount of a volatile base to the mobile phase.
Step-by-Step Protocol (Modified Silica Gel Chromatography):
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM/MeOH).
-
Column Packing: Pack a glass column with the slurry. Do not let the column run dry.
-
Mobile Phase Preparation: Prepare the eluent. A common starting point is a gradient of methanol (MeOH) in DCM. Crucially, add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide (NH₄OH) to the mobile phase mixture.
-
Causality: The added base (e.g., TEA) is more basic than the target amine and will preferentially bind to the acidic silanol sites on the silica, allowing the target compound to elute symmetrically.
-
-
Sample Loading: Dissolve the crude product from the LLE step in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and gently place it on top of the packed column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% TEA) and gradually increase the polarity by adding more methanol (e.g., gradient from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions containing the product. Pool the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for modified silica gel chromatography.
Data Summary & Troubleshooting
| Technique | Advantages | Disadvantages | Best For |
| LLE | High capacity, removes ionic/grossly different polarity impurities, fast. | Not a high-resolution technique, can lead to emulsions. | Initial crude cleanup after synthesis. |
| Modified Silica | Good resolution for many derivatives, scalable, cost-effective. | Requires optimization of base additive, may not resolve close-eluting isomers. | Primary purification of free base after LLE. |
| Reversed-Phase | Excellent for polar compounds, high resolution. | Lower capacity, more expensive, requires TFA removal post-purification. | Difficult separations or final high-purity polishing. |
| Crystallization | Can yield >99.5% purity, provides stable solid form, highly scalable. | Compound must be crystalline, requires screening of solvents, yield loss. | Final purification step to obtain API-grade material. |
Protocol III: Crystallization and Salt Formation
Principle: The final step to achieve the highest purity and obtain a stable, weighable, and non-hygroscopic solid. Converting the free base into a pharmaceutically acceptable salt, such as a hydrochloride salt, often induces crystallinity.
Authoritative Grounding: The commercial availability of this compound as a hydrochloride salt confirms the viability of this approach[2].
Step-by-Step Protocol (Hydrochloride Salt Formation):
-
Dissolution: Dissolve the purified free base (from chromatography) in a minimal amount of a suitable solvent, such as methanol (MeOH) or isopropanol (IPA).
-
Acidification: Slowly add a stoichiometric amount (1.0 equivalents) of HCl solution (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate immediately. If not, crystal formation can be induced by cooling the solution, slowly adding a non-polar anti-solvent (e.g., diethyl ether or hexanes), or scratching the inside of the flask with a glass rod.
-
Maturation: Allow the resulting slurry to stir at room temperature or 0°C for 1-2 hours to maximize crystal growth and yield.
-
Isolation: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of the anti-solvent (e.g., cold diethyl ether).
-
Drying: Dry the solid under high vacuum to remove all residual solvents.
Purity Assessment and Quality Control
Every protocol must be validated. After purification, the compound's identity and purity must be confirmed using a combination of analytical techniques.
-
HPLC/LCMS: To determine purity (>95% or >98% is often required) and confirm the mass of the desired compound. Analysis of related azaindoles has been performed using reverse-phase C8 or C18 columns[3].
-
¹H and ¹³C NMR: To confirm the chemical structure and ensure the absence of significant impurities.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
References
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]
-
A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]
Sources
- 1. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Aminomethyl-6-azaindole
Abstract: This document provides a comprehensive guide to the analytical characterization of 2-aminomethyl-6-azaindole, a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this application note details robust protocols for establishing the identity, purity, and stability of this compound. The methodologies presented herein are grounded in established scientific principles, ensuring data integrity and reproducibility. We will explore a suite of analytical techniques, including chromatography and spectroscopy, offering not just procedural steps but also the underlying rationale for their selection and application.
Introduction: The Significance of 2-Aminomethyl-6-azaindole in Drug Discovery
2-Aminomethyl-6-azaindole is a heterocyclic amine that has garnered significant attention as a versatile scaffold in the synthesis of pharmacologically active agents. Its structural framework is a key component in the development of various therapeutic candidates, including potent kinase inhibitors. The purity and structural integrity of this starting material are critical, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-pronged analytical characterization is not merely a quality control measure but a foundational requirement in the drug development pipeline.
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are indispensable for determining the purity of 2-aminomethyl-6-azaindole and quantifying its content. These methods excel at separating the main compound from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for analyzing polar compounds like 2-aminomethyl-6-azaindole. The inherent basicity of the primary amine group necessitates the use of a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, to ensure sharp and symmetrical peak shapes on a C18 stationary phase. The azaindole core possesses a strong chromophore, making UV detection a sensitive and reliable means of quantification.
Experimental Workflow for RP-HPLC Analysis:
Caption: A typical workflow for the RP-HPLC analysis of 2-aminomethyl-6-azaindole.
Detailed Protocol for Purity Assessment by RP-HPLC:
Instrumentation:
-
A calibrated HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatography data station (CDS) for data acquisition and analysis.
Reagents and Materials:
-
2-Aminomethyl-6-azaindole test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
A certified reference standard of 2-aminomethyl-6-azaindole.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Elution | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Water/Acetonitrile (1:1) |
| Sample Concentration | Approximately 0.5 mg/mL |
Procedure:
-
Standard Preparation: Accurately prepare a solution of the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability Testing: Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should not exceed 2.0%. The tailing factor for the 2-aminomethyl-6-azaindole peak should be between 0.8 and 1.5.
-
Analysis Sequence: Inject the diluent (as a blank), followed by the standard solution and the test sample solution.
-
Data Interpretation: Integrate all peaks in the resulting chromatograms. Calculate the purity of the sample using the area percentage method. The assay can be determined by comparing the peak area of the sample to that of the reference standard.
Trustworthiness of the Protocol: The system suitability test is a critical self-validating step that ensures the chromatographic system is operating correctly before the analysis of any test samples. This provides confidence in the accuracy and precision of the generated data.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of 2-aminomethyl-6-azaindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Method Selection: NMR spectroscopy, including ¹H and ¹³C NMR, provides definitive information about the molecular structure by probing the chemical environment of each hydrogen and carbon atom. This allows for the verification of atomic connectivity and the overall structural framework.
Protocol for ¹H NMR Analysis:
Instrumentation:
-
An NMR spectrometer operating at a field strength of 400 MHz or higher.
Materials:
-
2-Aminomethyl-6-azaindole sample
-
Deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Structural Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the observed signals to the corresponding protons in the 2-aminomethyl-6-azaindole structure.
Mass Spectrometry (MS)
Rationale for Method Selection: Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the molecular formula.
Logical Workflow for Structural Verification:
Caption: An integrated approach for the structural elucidation of 2-aminomethyl-6-azaindole.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
Instrumentation:
-
A mass spectrometer with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer.
Materials:
-
2-Aminomethyl-6-azaindole sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid.
-
Sample Introduction: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the primary ion.
-
For HRMS, the experimentally measured accurate mass should be compared to the theoretical mass of the protonated molecule to confirm the elemental composition.
-
Expected Mass Information:
-
Molecular Formula: C₈H₉N₃
-
Monoisotopic Mass: 147.0797 u
-
Expected [M+H]⁺ (m/z): 148.0875
Conclusion
The analytical methodologies outlined in this application note provide a robust and reliable framework for the comprehensive characterization of 2-aminomethyl-6-azaindole. The synergistic use of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Adherence to these protocols will enable researchers and drug developers to maintain high standards of quality and consistency for this critical synthetic intermediate, thereby supporting the advancement of their research and development endeavors.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. Chapman, J. R. (2000). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
Application Notes and Protocols for the Derivatization of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold
The 7-azaindole framework, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets, most notably protein kinases.[1][2][3] Its ability to form crucial hydrogen bond interactions with the hinge region of kinases makes it a cornerstone for the design of potent and selective inhibitors.[4] The title compound, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, presents a key entry point for generating extensive chemical diversity and exploring structure-activity relationships (SAR). The primary amine handle at the 2-position of the 7-azaindole core is a versatile functional group for a variety of chemical transformations, allowing for the systematic modulation of physicochemical properties and target engagement.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. It is designed to empower researchers to efficiently generate compound libraries for SAR studies, with a focus on synthetic strategies, experimental considerations, and the rationale behind these choices.
Strategic Approach to SAR Studies
A typical SAR campaign utilizing the this compound scaffold involves a systematic exploration of chemical space around the primary amine. The goal is to identify substituents that enhance potency, selectivity, and drug-like properties. The overall workflow can be visualized as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine Synthesis
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, a key structural motif in various pharmacologically active compounds. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common issues leading to low yields.
Overview of a Common Synthetic Strategy
The synthesis of this compound, an isomer of 7-azaindole, typically involves a multi-step sequence starting from the parent 1H-pyrrolo[2,3-c]pyridine core. A frequent and logical approach involves the introduction of a one-carbon functional group at the C2 position, which is subsequently converted to the desired aminomethyl group.
A critical aspect of this synthesis is the management of the pyrrole N-H proton. The pyrrole nitrogen's acidity and nucleophilicity can interfere with various reagents, particularly organometallics or strong bases used for functionalization.[1][2] Therefore, employing a protecting group strategy is often essential for a successful and high-yielding synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice due to its straightforward introduction, its ability to direct lithiation to the C2 position, and its relatively mild removal conditions.[3][4]
Below is a generalized workflow for this synthetic transformation.
Caption: General Synthetic Workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to improve your outcomes.
Problem Area 1: Low Yield During Initial C2-Functionalization
Question: My yield for introducing a formyl or cyano group at the C2 position of 1H-pyrrolo[2,3-c]pyridine is consistently low or results in a complex mixture. What is going wrong?
Answer: This is a common bottleneck. The issue almost always stems from the reactivity of the unprotected pyrrole N-H proton or suboptimal reaction conditions.
-
Primary Cause: Interference from the Acidic N-H Proton. The pyrrole proton is the most acidic site in the molecule. In the presence of strong bases like n-butyllithium (n-BuLi), deprotonation will occur preferentially at the N1 position, preventing the desired C2-lithiation required for subsequent reaction with an electrophile like DMF (for formylation) or a cyanide source.[1]
-
Solution: Employ an N-Protecting Group. Protecting the pyrrole nitrogen is the most reliable solution. The tert-butyloxycarbonyl (Boc) group is highly recommended. It is electron-withdrawing, which slightly deactivates the ring towards unwanted side reactions but robustly protects the nitrogen. Its steric bulk can also help direct metallation to the C2 position.[4]
Protocol: N-Boc Protection of 1H-pyrrolo[2,3-c]pyridine
-
Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to isolate the N-Boc protected product. High yields are typical for this reaction.[3]
-
-
Secondary Cause: Suboptimal Reaction Conditions. For the C2-functionalization step on the N-protected intermediate, precise control of temperature and stoichiometry is crucial.
-
Solution: Optimize Reaction Parameters. For C2-formylation via lithiation, the reaction must be kept cold to prevent side reactions.
| Parameter | Recommendation for C2-Formylation | Rationale | | :--- | :--- | :--- | | Temperature | -78 °C | Prevents decomposition of the lithiated intermediate and reduces side reactions. | | Base | n-Butyllithium (n-BuLi) | Effectively and cleanly deprotonates the C2 position of the N-Boc protected starting material. | | Electrophile | Anhydrous N,N-Dimethylformamide (DMF) | Common and effective formylating agent for organolithium species. Must be anhydrous. | | Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for organolithium reactions, ensures solubility at low temperatures. |
Problem Area 2: Inefficient Conversion to the Aminomethyl Group
Question: My reductive amination of the 2-formyl intermediate is incomplete, or the reduction of the 2-cyano intermediate gives a poor yield. How can I improve this step?
Answer: Both pathways present unique challenges. For reductive amination, imine formation is key. For nitrile reduction, the choice of reducing agent is critical to avoid side reactions.
-
Issue 1: Inefficient Reductive Amination.
-
Cause: The initial condensation of the aldehyde with the ammonia source (e.g., ammonium acetate, ammonia in methanol) to form the imine is a reversible equilibrium. If the imine is not formed in sufficient concentration, the subsequent reduction will be slow and inefficient.
-
Solution: Use a mild and selective reducing agent that does not readily reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes but efficiently reduces the iminium ion intermediate.
Protocol: One-Pot Reductive Amination
-
Dissolve the N-Boc-2-formyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in an appropriate solvent like dichloroethane (DCE) or methanol.
-
Add the ammonia source, such as ammonium acetate (~5-10 eq).
-
Stir for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, ~1.5-2.0 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous work-up, extract with an organic solvent, and purify by chromatography.
-
-
Issue 2: Poor Yield in Nitrile Reduction.
-
Cause: Strong, non-selective hydrides like Lithium Aluminium Hydride (LiAlH₄) can sometimes lead to over-reduction or undesired reactions with the heterocyclic core.
-
Solution: Catalytic hydrogenation is often a cleaner and higher-yielding alternative. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source provides a milder reduction pathway.
Protocol: Catalytic Hydrogenation of Nitrile
-
In a hydrogenation vessel, dissolve the N-Boc-2-cyano-1H-pyrrolo[2,3-c]pyridine in a solvent like methanol or ethanol, often with a small amount of acetic acid or ammonia to prevent catalyst poisoning and side reactions.
-
Add the catalyst (e.g., 10% Pd/C, ~5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through Celite to remove the catalyst, wash with the solvent, and concentrate the filtrate.
-
The crude product can then be taken to the next step or purified if necessary.
-
Problem Area 3: Degradation During Final Boc Deprotection
Question: When I try to remove the Boc group with acid, I get a very low yield of my target amine, and the NMR shows multiple unidentified products. What's causing this degradation?
Answer: This is a critical final step where product loss is common. The primary causes are overly harsh acidic conditions and the generation of reactive intermediates.
-
Cause 1: Harsh Acidic Conditions. The 7-azaindole core is an electron-rich aromatic system susceptible to degradation under strongly acidic conditions. Using neat trifluoroacetic acid (TFA) or concentrated HCl can lead to polymerization or other decomposition pathways.
-
Cause 2: Reactive Cation Formation. Acid-mediated Boc deprotection generates a tert-butyl cation (t-Bu⁺).[5] This reactive electrophile can alkylate the electron-rich pyrrole ring or the desired amine product, leading to impurities that are often difficult to separate.[5]
-
Solution: Use Milder Conditions and a Cation Scavenger. The goal is to use just enough acid to cleave the carbamate without destroying the product.
Protocol: Mild Boc Deprotection
-
Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent like dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Option A (TFA): Cool the solution to 0 °C and add a solution of 20-50% TFA in DCM dropwise.[3][6]
-
Option B (HCl): Use a commercially available solution of 4M HCl in 1,4-dioxane and add it to the substrate at room temperature.
-
Crucially, add a scavenger such as triethylsilane (TES, 1.2 eq) or anisole to trap the generated t-butyl cation.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring closely by TLC/LC-MS.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by converting it to its hydrochloride salt.
-
Caption: Troubleshooting Deprotection Issues.
Frequently Asked Questions (FAQs)
-
Q1: Is the Boc group the only choice for N-protection? While Boc is the most common due to its reliable removal under acidic conditions, other groups like SEM (2-(trimethylsilyl)ethoxymethyl) can be used.[7] However, SEM deprotection often requires fluoride sources or strong acid, which can present their own challenges. For most applications, Boc offers the best balance of stability and ease of removal.[4]
-
Q2: How should I purify the final this compound? The free amine is a polar, often basic compound that can be challenging to purify via standard silica gel chromatography due to streaking. Two effective methods are:
-
Modified Chromatography: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to suppress tailing on the silica column.
-
Salt Formation: After deprotection with HCl, the product is isolated as the hydrochloride salt.[8] This salt is often a crystalline solid that can be purified by recrystallization or precipitation from a suitable solvent system (e.g., methanol/ether), which is an excellent way to remove non-basic impurities.
-
-
Q3: My final product seems unstable upon storage. What is the best practice? Primary amines, especially on electron-rich heterocyclic systems, can be susceptible to air oxidation over time, leading to discoloration and impurity formation. The most robust method for long-term storage is as a salt (e.g., hydrochloride). Store the salt in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) and protected from light.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
-
Guella, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride [cymitquimica.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Aminomethyl-6-Azaindole in Aqueous Buffers
Welcome to the technical support guide for 2-aminomethyl-6-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered when working with this compound in aqueous buffers. The following troubleshooting guides and FAQs are based on established physicochemical principles and field-proven laboratory techniques.
Introduction to 2-Aminomethyl-6-Azaindole and its Solubility Profile
2-aminomethyl-6-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The azaindole scaffold itself is a bioisostere of indole, and the introduction of a nitrogen atom into the six-membered ring can favorably modulate physicochemical properties such as aqueous solubility.[1][3] Specifically, the 6-azaindole isomer has been shown to enhance aqueous solubility compared to its indole counterpart in certain molecular contexts.[4]
However, like many small molecules with aromatic ring systems, 2-aminomethyl-6-azaindole and its derivatives can still present solubility challenges in the aqueous buffers commonly used for biological assays. While some sources describe 6-azaindole as "hardly soluble" in water, they also note its solubility in methanol and chloroform.[5][6] This guide will provide a systematic approach to overcoming these limitations.
Core Concepts: Why Solubility is a Challenge
The solubility of a compound like 2-aminomethyl-6-azaindole is governed by a balance of its intrinsic properties and the characteristics of the solvent system. The presence of the basic aminomethyl group and the nitrogen in the pyridine ring means that the molecule's ionization state is highly dependent on pH.
The Critical Role of pH and pKa
The solubility of ionizable compounds is lowest at their isoelectric point and increases as the molecule becomes charged. For a basic compound like 2-aminomethyl-6-azaindole, solubility is expected to increase in acidic conditions (lower pH) where the amino groups are protonated, forming a more soluble salt.[7] The pKa of the pyridine nitrogen in 6-azaindole is approximately 8.26, comparable to 4-aminopyridine, while the aminomethyl group will have its own, likely higher, pKa.[8] This indicates that at physiological pH (~7.4), a significant portion of the molecules will be protonated, aiding solubility. However, in neutral or slightly basic buffers, solubility can decrease dramatically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-aminomethyl-6-azaindole is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A1: The first and most straightforward step is to adjust the pH of your buffer. Given the basic nature of 2-aminomethyl-6-azaindole, lowering the pH will increase the proportion of the protonated, more soluble form of the molecule.
Troubleshooting Protocol: pH Adjustment
-
Prepare your buffer: Start with your PBS or other physiological buffer.
-
Add the compound: Add the powdered 2-aminomethyl-6-azaindole to the desired final concentration. You will likely observe a suspension or incomplete dissolution.
-
Titrate with acid: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for dissolution: Continue adding acid and monitoring the solution until the compound fully dissolves.
-
Record the final pH: Measure and record the pH at which complete dissolution occurs. This will be your working pH for future experiments, provided it is compatible with your assay system.
It is crucial to ensure that the final pH is compatible with the stability of your compound and the requirements of your biological assay.
Q2: I have to work at a neutral pH for my cell-based assay. How can I dissolve 2-aminomethyl-6-azaindole without significantly lowering the pH?
A2: When pH modification is not an option, using a co-solvent to prepare a concentrated stock solution is the standard approach. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Protocol: Preparing a DMSO Stock Solution
-
Weigh your compound: Accurately weigh the required amount of 2-aminomethyl-6-azaindole.
-
Add DMSO: Add a small volume of 100% DMSO to the solid compound.
-
Facilitate Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. You can create a high-concentration stock (e.g., 10-50 mM).
-
Dilute into Aqueous Buffer: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring vigorously.[7] This rapid dispersion helps prevent the compound from precipitating, an issue often called "crashing out."[7]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically ≤1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[7]
Q3: I tried making a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What are my options?
A3: This "crashing out" phenomenon is common when the aqueous buffer cannot accommodate the compound as the organic solvent is diluted.[7] Here are several advanced strategies to overcome this:
Strategy 1: Use of Excipients
Excipients are inactive substances used to help deliver the active compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding in its solubilization.[7]
Table 1: Common Solubilizing Excipients
| Excipient Type | Example | Typical Starting Concentration | Mechanism of Action |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes |
| Surfactant | Tween® 80 | 0.01-0.1% (v/v) | Micellar encapsulation |
Strategy 2: Modifying the Dilution Protocol
-
Slower Addition and Vigorous Mixing: As mentioned before, the rate of addition is critical. Adding the stock solution very slowly to a rapidly stirring buffer can prevent localized high concentrations that lead to precipitation.[7]
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.[7] Ensure the temperature is not high enough to degrade your compound or other assay components.
Q4: Are there alternative organic solvents I can use for my stock solution if DMSO is not compatible with my assay?
A4: Yes, other organic solvents can be used, though their compatibility with aqueous buffers and biological systems varies.
-
Ethanol (EtOH): Can be a good alternative, but it may be more prone to causing precipitation upon dilution than DMSO.
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power but can also be toxic in assays.
-
Polyethylene Glycol (PEG 400): A less common but sometimes effective co-solvent for parenteral formulations.[9]
When switching solvents, it is essential to perform a vehicle control experiment to ensure the solvent itself does not affect your experimental results.
Summary and Key Recommendations
Successfully working with 2-aminomethyl-6-azaindole in aqueous solutions requires a systematic approach.
-
Always attempt pH adjustment first if your experimental system allows. Lowering the pH is the most direct way to increase the solubility of this basic compound.
-
If pH is fixed, use a DMSO stock solution , ensuring the final concentration remains below 1%.
-
If precipitation occurs upon dilution, employ advanced techniques such as slowing the addition rate, using solubilizing excipients like HP-β-CD, or pre-warming your buffer.
-
Always run appropriate vehicle controls to ensure that your solubilization method (e.g., low pH, presence of DMSO) does not interfere with your experimental outcome.
By following these guidelines, researchers can effectively overcome the solubility challenges associated with 2-aminomethyl-6-azaindole and obtain reliable and reproducible results in their experiments.
References
- BenchChem.
-
Chien, F. Y., et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 2021. [Link]
-
Goursot, C., et al. Azaindole Therapeutic Agents. Molecules, 2020. [Link]
- Wipf Group. The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, 2007.
- Kumar, S., & Singh, A. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 2011.
- Patel, J., et al. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2021.
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021. [Link]
-
De Rycker, M., et al. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 2019. [Link]
- PharmaBlock. Azaindoles in Medicinal Chemistry. Accessed January 16, 2024.
-
Song, J. J., et al. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 2005. [Link]
- BenchChem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Accessed January 16, 2024.
-
Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016. [Link]
-
ChemBK. 6-Azaindole. Accessed January 16, 2024. [Link]
- Labsolu. 6-Azaindole. Accessed January 16, 2024.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Azaindole [chembk.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ijmsdr.org [ijmsdr.org]
Pyrrolopyridine Synthesis: A Technical Support Guide to Identifying and Minimizing Byproducts
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often accompanied by the formation of challenging byproducts that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic transformations. We will delve into the mechanistic origins of common byproducts and offer practical, field-tested strategies to minimize their formation, ensuring the integrity and efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Common Byproducts and Initial Mitigation
This section addresses common questions regarding byproduct formation in popular pyrrolopyridine synthesis methods.
Q1: I'm attempting a Fischer indole synthesis to prepare a 7-azaindole and I'm observing a complex mixture of products with low yield of the desired compound. What are the likely byproducts and how can I improve the reaction?
A: The Fischer indole synthesis, while powerful, can be prone to side reactions when applied to pyridine derivatives due to the electron-deficient nature of the pyridine ring.[1] Common issues include the formation of intractable tars and regioisomeric products.
-
Common Byproducts:
-
Regioisomers: If an unsymmetrical ketone is used, the[2][2]-sigmatropic rearrangement can occur in two different directions, leading to a mixture of isomeric pyrrolopyridines.[3] The regioselectivity is influenced by the substitution pattern of the starting materials.[3]
-
Decomposition Products: The acidic conditions and elevated temperatures required for the Fischer indolization can lead to the degradation of starting materials and intermediates, resulting in a complex mixture of byproducts.
-
-
Troubleshooting and Minimization Strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) are critical.[4] A systematic screening of catalysts can identify the optimal conditions for your specific substrate.
-
Control Temperature: Carefully control the reaction temperature. While heat is necessary for the cyclization, excessive temperatures can promote decomposition.
-
Protecting Groups: In some cases, the use of protecting groups on the pyridine nitrogen can modulate its electronic properties and improve the reaction outcome.
-
Starting Material Purity: Ensure the purity of your pyridylhydrazine and carbonyl compound, as impurities can initiate side reactions.
-
Q2: My Chichibabin amination of a pyridine derivative is producing a significant amount of a dimeric byproduct. What is the cause and how can I favor the formation of the desired aminopyrrolopyridine?
A: Dimerization is a well-known side reaction in the Chichibabin amination.[5] The reaction proceeds through a dihydropyridine intermediate which can either eliminate a hydride ion to form the aminopyridine or react with another pyridine molecule to form a dimer.
-
Mechanism of Dimer Formation: The nucleophilic addition of the amide ion to the pyridine ring forms an anionic σ-adduct. This intermediate can then react with another molecule of the starting pyridine, leading to the formation of a bipyridine derivative after oxidation.
-
Troubleshooting and Minimization Strategies:
-
Increase Pressure: The formation of the dimeric byproduct is often favored at atmospheric pressure. Running the reaction under elevated pressure (e.g., 350 psi of nitrogen) can significantly increase the yield of the desired aminated product.[5]
-
Optimize Temperature and Reaction Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote dimerization.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidative side reactions.
-
Q3: During the Suzuki-Miyaura cross-coupling to introduce an aryl group onto my pyrrolopyridine core, I am observing homocoupling of the boronic acid and debromination/dechlorination of my starting material. How can I suppress these side reactions?
A: Homocoupling of the boronic acid and reductive dehalogenation are common side reactions in palladium-catalyzed cross-coupling reactions.
-
Common Byproducts:
-
Homocoupling Product (Biaryl): The boronic acid can couple with itself to form a biaryl byproduct.
-
Reduced Product (Dehalogenated Pyrrolopyridine): The halo-pyrrolopyridine can be reduced, removing the halogen and leaving a proton in its place.
-
-
Troubleshooting and Minimization Strategies:
-
Degas Solvents Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure that all solvents are thoroughly degassed before use by bubbling with an inert gas like argon or nitrogen.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient heterocycles like pyrrolopyridines, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[2]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.
-
Choice of Base and Solvent: The base and solvent system can significantly impact the reaction outcome. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[2] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.
-
Q4: I am performing a SEM-deprotection on my 7-azaindole derivative and observing the formation of a byproduct with a higher molecular weight, which appears to be a tricyclic compound. What is this byproduct and how can I avoid its formation?
A: The formation of a tricyclic eight-membered ring is a known byproduct during the SEM-deprotection of 7-azaindoles.[6][7]
-
Mechanism of 8-Membered Ring Formation: The deprotection of the SEM group releases formaldehyde. Under acidic conditions, the formaldehyde can undergo a two-step electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to the formation of a methylene-bridged dimer, which is the tricyclic eight-membered ring.[6]
-
Troubleshooting and Minimization Strategies:
-
Scavengers: The addition of a formaldehyde scavenger, such as 1,3-dimethoxybenzene or ethylenediamine, to the reaction mixture can trap the released formaldehyde and prevent the formation of the eight-membered ring.
-
Alternative Protecting Groups: If the formation of the eight-membered ring remains a significant issue, consider using an alternative nitrogen protecting group that does not release formaldehyde upon cleavage, such as a Boc or Ts group.
-
Milder Deprotection Conditions: Explore milder deprotection conditions, such as using a different Lewis or Brønsted acid or lowering the reaction temperature, to minimize the rate of the side reaction.
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific synthetic challenges.
Troubleshooting Guide 1: Low Yields and Regioisomer Formation in Fischer Indole Synthesis of Azaindoles
Observed Problem: The synthesis of a 2,3-disubstituted 7-azaindole from a pyridylhydrazone and an unsymmetrical ketone results in a low yield of the desired product and a difficult-to-separate mixture of regioisomers.
Detailed Steps:
-
Analyze the Crude Reaction Mixture: Before any purification, obtain an LC-MS and a 1H NMR spectrum of the crude reaction mixture. This will provide crucial information on the ratio of regioisomers and the presence of any major decomposition byproducts.
-
Address Regioisomers:
-
Computational Analysis: If possible, perform computational studies to predict the thermodynamically and kinetically favored regioisomer. This can guide your optimization efforts.[3]
-
Steric and Electronic Effects: Analyze the steric and electronic properties of the substituents on the ketone. Bulky groups or electron-withdrawing groups can influence the direction of the[2][2]-sigmatropic rearrangement.[3]
-
Alternative Ketones: If the desired final product allows, consider using a symmetrical ketone to eliminate the possibility of regioisomer formation.
-
-
Minimize Decomposition:
-
Lower Temperature: Start by running the reaction at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Shorter Reaction Time: Determine the optimal reaction time to maximize the formation of the desired product while minimizing decomposition.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
-
Optimize Reaction Conditions (Iterative Process):
-
Acid Catalyst Screening: Set up a parallel screen of different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, trifluoroacetic acid, zinc chloride) to identify the one that provides the best yield and regioselectivity for your specific substrate.
-
Solvent Screening: The choice of solvent can influence the reaction rate and selectivity. High-boiling aromatic solvents like toluene or xylene are common, but for very high temperatures, Dowtherm A can be used.
-
Troubleshooting Guide 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Observed Problem: A Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-7-azaindole is plagued by the formation of a diarylated byproduct and a significant amount of the reduced (dehalogenated) starting material.
Detailed Steps:
-
Quantify Byproducts: Use a calibrated HPLC or GC-MS method to accurately determine the percentage of the desired product, the diarylated byproduct, and the reduced starting material in the crude reaction mixture.
-
Address Diarylation:
-
Stoichiometry Control: Carefully control the stoichiometry of the boronic acid. Start with a smaller excess (e.g., 1.05-1.1 equivalents) and incrementally increase it if the reaction is incomplete.
-
Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can help to maintain a low concentration of the boronic acid in the reaction mixture, thus disfavoring diarylation.
-
Ligand Choice: The ligand can influence the selectivity. A bulkier ligand may sterically hinder the second coupling event.
-
-
Minimize Reduction (Dehalogenation):
-
Rigorous Degassing: The presence of oxygen and water can contribute to the reductive dehalogenation pathway. Ensure that all solvents and reagents are anhydrous and that the reaction is set up under a strictly inert atmosphere.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting reduction than others. If reduction is a major issue, screen different palladium sources and ligands.
-
Base Selection: The choice of base can also play a role. A weaker base may sometimes reduce the extent of dehalogenation.
-
-
Optimize Reaction Conditions (Iterative Process):
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can sometimes minimize the formation of byproducts, although this may also lead to incomplete conversion of the starting material.
-
Solvent System: While a mixture of an organic solvent and water is common, in some cases, a completely anhydrous system may be beneficial to reduce dehalogenation.
-
Part 3: Experimental Protocols
This section provides representative experimental protocols for byproduct analysis and purification.
Protocol 1: HPLC-MS Analysis of a Pyrrolopyridine Synthesis Reaction Mixture
This protocol outlines a general method for the analysis of a crude reaction mixture from a pyrrolopyridine synthesis to identify the desired product and any byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Materials:
-
Crude reaction mixture
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size)[8]
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., ~1 mg) of the crude reaction mixture and dissolve it in a suitable solvent (e.g., 1 mL of methanol or DMSO) to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-100 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40-60 °C.[8]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds with a range of polarities.[8]
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: ESI positive and negative modes to detect a wide range of compounds.
-
Scan Range: A wide mass range (e.g., m/z 100-1000) to detect the expected product and potential byproducts.
-
Data Analysis: Analyze the chromatogram to identify the peaks corresponding to the starting materials, desired product, and any byproducts. The mass spectrum of each peak will provide the molecular weight of the compound, aiding in its identification.
-
Protocol 2: Purification of a Pyrrolopyridine Derivative by Flash Column Chromatography
This protocol provides a general procedure for the purification of a pyrrolopyridine derivative from common byproducts using flash column chromatography.
Materials:
-
Crude pyrrolopyridine product
-
Silica gel (or alumina if the compound is acid-sensitive)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, to neutralize silica gel)
-
Glass column, collection tubes, and other standard chromatography equipment
Procedure:
-
Determine the Eluent System:
-
Use thin-layer chromatography (TLC) to find a solvent system that provides good separation between the desired product and the byproducts. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrrolopyridine derivative.
-
Part 4: Data Presentation
Table 1: Common Byproducts in Pyrrolopyridine Synthesis and Their Characteristics
| Synthesis Method | Common Byproduct(s) | Typical Analytical Signature (MS) | Mitigation Strategy |
| Fischer Indole Synthesis | Regioisomers | Same m/z as the product, different retention time | Optimize acid catalyst and temperature |
| Decomposition Products | Multiple peaks with lower m/z values | Milder reaction conditions | |
| Chichibabin Amination | Dimer | m/z = (2 x M of starting material) - 2 | Increased reaction pressure |
| Suzuki-Miyaura Coupling | Homocoupled Boronic Acid | m/z = (2 x M of boronic acid aryl group) | Rigorous degassing, optimize stoichiometry |
| Reduced Starting Material | m/z = M of starting material - mass of halogen + 1 | Anhydrous conditions, catalyst/ligand screening | |
| SEM-Deprotection | 8-Membered Ring Dimer | m/z = (2 x M of deprotected product) + 12 | Add formaldehyde scavenger |
References
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Chemistry LibreTexts. (2023). Chichibabin Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- Grokipedia. (n.d.). Chichibabin reaction.
- Chavda, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5829.
- Bruice, P. Y. (n.d.). Chichibabin reaction.
- Ivonin, S., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215-2219.
- Sperry, J. B., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6246-6253.
- Chemistry lover. (2019). ChiChibabin reaction || Detailed Mechanism. YouTube.
- Padwa, A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215-2219.
- BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
- University of Rochester. (n.d.).
- Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- Chemistry lover. (2019). ChiChibabin reaction || Detailed Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145.
- Taber, G. P., & St. Jean, D. J. (2011). Synthesis of Azaindoles. Topics in Heterocyclic Chemistry, 25, 1-46.
- Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic letters, 11(22), 5142–5145.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Padwa, A., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215-2219.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1963.
- Wang, D., et al. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 9(28), 6109-6116.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 21(33), 6751-6761.
- Ivonin, S., et al. (2023).
- BenchChem. (2025).
- Wang, D., et al. (2026). Palladium(II)
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- O'Brien, P., et al. (2021). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
- Organic Syntheses. (2025).
- El-Deen, A. K., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
- Mamedov, V. A., et al. (2022). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 20(42), 8275-8288.
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Li, Z., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(18), 4983-5001.
- Professor Dave Explains. (2023).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Welcome to the technical support guide for the synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable 6-azaindole scaffold. As a key intermediate in various therapeutic programs, optimizing its synthesis is critical for accelerating discovery.
This guide moves beyond simple protocols to address the common challenges and subtle nuances of this synthesis. We will explore the "why" behind procedural choices, helping you troubleshoot effectively and adapt these methods to your specific laboratory context. The synthesis of this target molecule typically proceeds through one of two key intermediates: the corresponding C2-carboxamide or C2-carbonitrile. This guide is structured to address challenges associated with both pathways.
Core Synthetic Pathways Overview
The primary strategies for synthesizing this compound involve the reduction of a C2-functionalized 6-azaindole precursor. The choice between the amide and nitrile route often depends on the availability of starting materials and the presence of other functional groups in the molecule.
Caption: Primary synthetic routes to the target amine.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific experimental issues.
Part 1: Synthesis via Reduction of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide
The reduction of a primary amide to a primary amine is a robust transformation, but its success hinges on careful control of reagents and conditions. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose.[1][2]
Q1: My LiAlH₄ reduction of the 2-carboxamide is resulting in low yields or fails completely. What are the likely causes?
A1: This is a frequent issue, often traced back to reagent and solvent quality. Let's break down the potential culprits:
-
Inactive LiAlH₄: Lithium aluminum hydride is extremely sensitive to moisture and air. An old bottle or one that has been improperly handled will have a gray, powdery coating of inactive hydroxides and oxides. Use only fresh, white, free-flowing powder from a recently opened container.
-
Wet Solvent: The reaction requires strictly anhydrous conditions. Use freshly distilled tetrahydrofuran (THF) or diethyl ether, preferably dried over sodium/benzophenone. Solvents from commercial suppliers, even if advertised as "anhydrous," should be used with caution and preferably dried further in the lab.
-
Insufficient Reagent: Amide reduction consumes two equivalents of hydride: one for the initial deprotonation of the amide N-H and a second for the reduction of the iminium ion intermediate.[3] It is standard practice to use a moderate excess (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.
-
Reaction Temperature: While often performed at reflux in THF (approx. 66 °C), the initial addition of the amide to the LiAlH₄ slurry should be done cautiously at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, before gently heating to reflux.
Q2: The work-up of my LiAlH₄ reaction is generating a gelatinous, unfilterable precipitate, leading to significant product loss. How can I improve this?
A2: This is a classic problem with LiAlH₄ work-ups. The aluminum salts produced can trap the product. The key is to perform a carefully controlled hydrolysis that results in granular, easily filterable solids. The Fieser work-up is a highly reliable method.
Experimental Protocol: Fieser Work-up for LiAlH₄ Reactions
For a reaction that used 'X' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'X' mL of water dropwise. You will observe vigorous gas evolution (H₂). Caution: Perform in a well-ventilated fume hood away from ignition sources.
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise. The mixture should begin to thicken.
-
Add '3X' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with a suitable solvent (e.g., ethyl acetate, dichloromethane). The desired amine product will be in the filtrate.
Caption: Workflow for the Fieser LiAlH₄ work-up procedure.
Q3: Are there any milder alternatives to LiAlH₄ for reducing the amide?
A3: Yes, borane reagents are excellent alternatives, particularly if your molecule contains other functional groups that are sensitive to LiAlH₄ (e.g., esters, epoxides).[4][5]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | 2.5-3.0 eq., THF, reflux | High reactivity, reliable for unhindered amides | Poor chemoselectivity, hazardous work-up |
| BH₃·THF | 2.0-3.0 eq., THF, reflux | Milder, more chemoselective | Can be less effective for very hindered amides |
| BH₃·SMe₂ | 2.0-3.0 eq., THF, reflux | More stable and concentrated than BH₃·THF | Pungent odor of dimethyl sulfide |
Part 2: Synthesis via Reduction of 1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Reduction of a nitrile is an effective way to produce a primary amine, but it is often plagued by the formation of secondary and tertiary amine byproducts.[6][7] This occurs because the intermediate imine can react with the newly formed primary amine product.
Q4: My catalytic hydrogenation of the 2-carbonitrile is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity?
A4: This is the most critical challenge in nitrile reductions. The formation of byproducts can be suppressed by several methods:
-
Addition of Ammonia: The most common industrial solution is to perform the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia).[8] The high concentration of ammonia outcompetes the product amine in reacting with the intermediate imine, thus minimizing byproduct formation.
-
Catalyst Choice: While Raney® Nickel is a workhorse catalyst, others may offer better selectivity. Raney® Cobalt and certain supported nickel catalysts have been shown to favor primary amine formation.[7][9]
-
Acidic Conditions: In some cases, performing the reaction in an acidic solvent (e.g., ethanol with a stoichiometric amount of HCl) can protonate the product amine, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.
Caption: Mechanism of secondary amine byproduct formation.
Q5: What are the recommended starting conditions for a selective Raney® Nickel hydrogenation of this nitrile?
A5: Raney® Nickel is a highly effective but often non-selective catalyst if conditions are not optimized. A good starting point would be:
Experimental Protocol: Selective Nitrile Hydrogenation
-
To a solution of the nitrile (1.0 eq.) in methanol saturated with ammonia (approx. 7N), add Raney® Nickel (approx. 10-20% by weight, washed and decanted several times with methanol).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until H₂ uptake ceases.
-
Carefully vent the H₂ and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to isolate the crude product.
| Parameter | Condition | Rationale |
| Catalyst | Raney® Nickel | High activity, readily available.[8][10] |
| Solvent | Methanolic Ammonia | Suppresses secondary/tertiary amine formation.[8] |
| H₂ Pressure | 50-100 psi | Sufficient for most lab-scale reductions. |
| Temperature | 25-50 °C | Balances reaction rate with selectivity. |
Part 3: Purification and Characterization
Q6: The final amine product is streaking badly on my silica gel column. What can I do to improve purification?
A6: Basic amines are notorious for poor chromatographic behavior on standard silica gel. There are two effective solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1.0% triethylamine or ammonium hydroxide to your ethyl acetate/hexane or dichloromethane/methanol mobile phase will neutralize the acidic silanol groups on the silica surface, leading to sharp, symmetrical peaks.
-
Purify via Salt Formation: Convert the freebase amine to its hydrochloride salt by treating a solution (e.g., in ether or ethyl acetate) with HCl (either as a gas or a solution in dioxane). The salt is often a crystalline solid that can be purified by recrystallization, which is an excellent method for removing minor impurities. The freebase can be regenerated, if necessary, by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃ or K₂CO₃ solution).
References
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][6]
-
Wang, Z., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link][9]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][8]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link][11]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link][12]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
JoVE. (n.d.). Video: Amides to Amines: LiAlH4 Reduction. Retrieved from [Link][3]
-
Bence, M., & Fülöp, F. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link][7]
-
Micovic, V., & Mihailovic, M. (1953). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry. Retrieved from [Link][13]
-
JoVE. (n.d.). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link][14]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link][15]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link][16]
-
ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link][17]
-
ResearchGate. (2022). How to reduce amide to amine without degrading the entire molecule? Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link][2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Polar 6-Azaindole Derivatives
Welcome to the technical support center for the purification of polar 6-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. The inherent polarity and basicity of the 6-azaindole scaffold present a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the purification of polar 6-azaindole derivatives, offering explanations and actionable protocols.
Q1: My polar 6-azaindole derivative shows poor or no retention on a standard C18 reverse-phase HPLC column. What are my options?
This is a classic issue for highly polar compounds. The non-polar C18 stationary phase has minimal interaction with your polar analyte, causing it to elute in or near the solvent front.[1][2][3] Here’s a decision tree to guide your next steps:
Caption: Decision workflow for poor C18 retention.
In-depth Explanation & Protocols:
-
Highly Aqueous Mobile Phases: Standard C18 columns can suffer from "phase collapse" in mobile phases with very high water content, leading to irreproducible retention times.[4] Specialized "Aqueous C18" or polar-endcapped columns are designed to prevent this and can be operated in 100% aqueous conditions.[5][6]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can form a neutral complex with your basic 6-azaindole derivative, increasing its retention on the C18 column.[7] However, be aware that these reagents can be difficult to remove from the column and may suppress mass spectrometry (MS) signals.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[2][7][8] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water acts as the strong eluting solvent.[2][7]
Protocol 1: HILIC Purification of a Polar 6-Azaindole Derivative
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic) based on the specific properties of your analyte.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid (for MS compatibility and improved peak shape).
-
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B. A typical gradient might be 95:5 A:B to 60:40 A:B over 15-20 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[9][10] It is particularly advantageous for its high efficiency and fast separation times.[9] For polar compounds, a polar organic co-solvent (like methanol) is typically added to the CO2.[10][11]
Q2: I'm observing significant peak tailing for my 6-azaindole derivative on a silica column in normal-phase chromatography. How can I improve the peak shape?
Peak tailing of basic compounds like 6-azaindole derivatives on silica is often caused by strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[7] To address this:
-
Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia, into your mobile phase can neutralize the active silanol sites and significantly reduce peak tailing.[7] A concentration of 0.1-1% is usually sufficient.[7]
-
Use an Alternative Stationary Phase:
Q3: My polar 6-azaindole derivative has poor solubility in common organic solvents, making sample preparation for chromatography difficult. What should I do?
Poor solubility is a known issue with some 6-azaindole derivatives.[14] Forcing dissolution can lead to precipitation on the column.
-
Solvent Exploration: Systematically test a range of solvents. While common solvents like methanol and acetonitrile might not work, consider alternatives like dimethyl sulfoxide (DMSO). Be mindful that DMSO can be problematic for some chromatography systems, especially at the preparative scale.[15]
-
For HILIC: Since the initial mobile phase in HILIC is high in organic solvent, you might encounter solubility issues. If your compound is soluble in a water/organic mixture, you can dissolve it in a small amount of this mixture, ensuring it's miscible with the initial HILIC mobile phase.
-
For SFC: A rule of thumb is that any compound soluble to at least 1 mg/mL in methanol should be amenable to SFC.[9]
Q4: I suspect my 6-azaindole derivative is degrading on the column during purification. How can I confirm and prevent this?
On-column degradation can be a significant issue, leading to low recovery and the appearance of unexpected impurity peaks.[16][17]
-
Confirmation:
-
Inject a pure standard and observe for the appearance of new peaks.
-
Vary the time the sample spends on the column by changing the flow rate or gradient. Less degradation at a faster flow rate suggests an on-column issue.[16]
-
-
Prevention:
-
Modify Mobile Phase pH: The stability of your compound may be pH-dependent. Adding a small amount of acid (like formic or acetic acid) or base (like ammonia) to the mobile phase can sometimes prevent degradation.[16]
-
Change Column Temperature: Elevated temperatures can sometimes promote degradation.[17] Try running the purification at a lower temperature.
-
Use a Different Stationary Phase: The stationary phase itself can sometimes catalyze degradation. Switching to a different type of column (e.g., from silica to a bonded phase) may solve the problem.
-
Q5: My purified 6-azaindole derivative appears to contain metal impurities. Where could these be coming from and how can I remove them?
The nitrogen atoms in the 6-azaindole ring system can chelate metals. These impurities may originate from catalysts used in the synthesis (e.g., Palladium) or from contact with metal equipment.[18][19]
-
Metal Scavengers: There are various commercially available silica-based or polymer-based metal scavengers with functional groups that can selectively bind to and remove metal impurities from your product solution.
-
Chelating Ultrafiltration: This technique involves adding a water-soluble polymer that complexes with the metal ions, increasing their size so they can be removed by ultrafiltration.[20]
Frequently Asked Questions (FAQs)
Q: What are the key structural features of 6-azaindole derivatives that make their purification challenging?
A: The primary challenges arise from the pyridine ring fused to the pyrrole ring. The nitrogen atom in the pyridine ring makes the molecule basic and increases its polarity. This can lead to strong interactions with acidic stationary phases like silica, causing peak tailing, and poor retention on non-polar reverse-phase columns.[3]
Q: What are some common impurities I should expect in the synthesis of 6-azaindole derivatives?
A: Impurities can arise from starting materials, side reactions, or degradation. Common process-related impurities can include regioisomers, over-reduced or incompletely reduced products from hydrogenation steps, and unreacted starting materials or intermediates.[21] It is crucial to characterize these impurities to develop an effective purification strategy.
Q: When is crystallization a viable alternative to chromatography for purifying polar 6-azaindole derivatives?
A: Crystallization can be an excellent and scalable purification method if you can find a suitable solvent system.[22] It is particularly useful for removing impurities with different solubility profiles. However, for complex mixtures with structurally similar impurities, chromatography is often necessary to achieve high purity.
Protocol 2: General Crystallization Procedure
-
Solvent Screening: Systematically test a range of solvents to find one where your compound is soluble at high temperatures but poorly soluble at room temperature.[22]
-
Dissolution: Dissolve your crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary Table
| Purification Technique | Stationary Phase | Mobile Phase | Best For... | Key Considerations |
| Reverse-Phase (Aqueous) | Polar-endcapped C18 | High aqueous content | Moderately polar 6-azaindoles | Avoids phase collapse of standard C18 |
| HILIC | Silica, Amide, Diol | High organic (ACN) with water | Highly polar 6-azaindoles | Ensure sample solubility in initial mobile phase |
| SFC | Various (Normal & Reverse Phase) | Supercritical CO2 with co-solvent | Chiral and achiral separations, "green" chemistry | Requires specialized instrumentation |
| Normal Phase | Silica, Alumina | Non-polar organic solvents | Less polar 6-azaindoles | Add basic modifier to prevent peak tailing |
Visualizing Purification Strategy Selection
Caption: Strategy for selecting a purification method.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- How Good is SFC for Polar Analytes?
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)
- Supercritical fluid chrom
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Basic Principles for Purification Using Supercritical Fluid Chrom
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
- Purification of strong polar and basic compounds : r/Chempros - Reddit.
- Supercritical Fluid Chrom
- What can I use to purify polar reaction mixtures? - Biotage.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Why HILIC is what your polar compounds need for purific
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Strategies for purifying polar heterocyclic compounds via chrom
- Technical Support Center: Crystallization of 1-Acetyl-7-azaindole - Benchchem.
- On-Column Sample Degradation | LCGC Intern
- Identification and synthesis of impurities formed during sertindole prepar
- HPLC problems with very polar molecules - Axion Labs.
- HPLC problems with very polar molecules. - YouTube.
- Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separ
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- How to deal with insoluble samples on chromatography?
- Purification of water containing heavy metals by chelating-enhanced ultrafiltration* 1 | Request PDF - ResearchG
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Sources
- 1. labex.hu [labex.hu]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solution Stability of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this 7-azaindole derivative in their experiments. The inherent reactivity of this scaffold, while valuable for medicinal chemistry applications, can present challenges related to its stability in solution.[1][2] This guide provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Section 1: Understanding the Instability - Core Principles
Before troubleshooting, it is crucial to understand the chemical properties of this compound that contribute to its potential degradation in solution. The molecule possesses several reactive sites: an electron-rich pyrrole ring, a basic pyridine nitrogen, and a nucleophilic primary amine.[3]
FAQ: What are the primary causes of degradation for this compound in solution?
Degradation is typically not caused by a single factor but is often a combination of influences. The primary pathways of instability are oxidation, pH-mediated hydrolysis, and photolysis.[4][5]
-
Oxidative Degradation: The primary amine and the electron-rich pyrrole ring are susceptible to oxidation. This process can be accelerated by the presence of dissolved atmospheric oxygen, trace metal ions (which can act as catalysts), and light.[4][5] Oxidation can lead to the formation of imines, hydroxylated species, or further polymeric degradation products.
-
pH-Dependent Instability: The stability of the compound is highly dependent on the pH of the solution.[5] Both the pyridine nitrogen (pKa ≈ 5) and the primary amine (pKa ≈ 9-10) can be protonated.[3] At certain pH values, the molecule may be more susceptible to hydrolysis or other reactions. Extreme pH conditions, both acidic and basic, can catalyze degradation.
-
Photolytic Degradation: Aromatic heterocyclic systems, like the 7-azaindole core, can absorb UV light. This energy absorption can lead to the formation of reactive excited states, which may then undergo cleavage or react with other molecules, including the solvent or dissolved oxygen, causing degradation.[4]
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting and Initial Assessment
A systematic approach is key to identifying and resolving stability issues.
FAQ: My compound is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What is the first step to identify the cause?
The first step is to perform a systematic forced degradation study. This involves exposing the compound in solution to a variety of stress conditions in a controlled manner to determine the primary cause of instability. This approach helps to formulate a more stable product by understanding its degradation profile.[6]
Caption: A systematic workflow for troubleshooting compound instability.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your typical experimental solvent.
-
Aliquoting: Dispense the solution into six separate, clear glass vials.
-
Stress Conditions:
-
Vial 1 (Control): Store at room temperature, protected from light (wrap in foil).
-
Vial 2 (Photolytic): Store at room temperature, exposed to direct laboratory light or a photostability chamber.
-
Vial 3 (Thermal): Store in an oven at 40°C, protected from light.
-
Vial 4 (Acidic): Add a small volume of 0.1 M HCl to bring the solution to approximately pH 2-3. Store at room temperature, protected from light.
-
Vial 5 (Basic): Add a small volume of 0.1 M NaOH to bring the solution to approximately pH 9-10. Store at room temperature, protected from light.
-
Vial 6 (Oxidative): Add a small volume of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 8, and 24 hours), take an aliquot from each vial and immediately analyze it using a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms from each stress condition to the control. The condition that produces the most significant decrease in the parent compound peak area and/or the largest increase in degradation peaks points to the primary instability pathway.
Section 3: Stabilization Strategies - Mitigation and Prevention
Once the primary cause of instability is identified, you can implement targeted strategies to mitigate it.
FAQ: How does pH affect stability, and how can I optimize it?
Causality: Many degradation reactions, especially hydrolysis, are pH-dependent.[5] For this compound, maintaining a pH where the most labile functional groups are in their most stable protonation state is critical. This is typically a mildly acidic pH (e.g., pH 4-6), which protonates the basic pyridine nitrogen, potentially shielding the ring, while keeping the primary amine largely protonated and less nucleophilic.
Solution:
-
Use Buffers: Always prepare your solutions in a suitable buffer system instead of pure water or unbuffered saline. Citrate and acetate buffers are excellent choices for the pH 4-6 range.[4]
-
pH Screening: Conduct a small-scale pH screening study. Prepare your compound in a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0) and monitor its stability over 24-48 hours at your experimental temperature. This will empirically determine the optimal pH for your specific conditions.
FAQ: What is the role of oxygen in degradation, and how can I mitigate oxidative instability?
Causality: Dissolved oxygen in aqueous solutions is a primary driver of oxidative degradation for sensitive functional groups like primary amines.[4] This process can be further accelerated by trace metal ions that catalyze the formation of reactive oxygen species.
Solutions:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing. This prevents oxygen from re-entering the solution.
-
Use Antioxidants: If inerting is not sufficient or practical, consider adding a small amount of an antioxidant to the formulation.[5] Common choices include ascorbic acid or sodium metabisulfite.
-
Add Chelating Agents: To sequester catalytic metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).[4]
FAQ: Is the compound light-sensitive? What precautions should I take?
Causality: Aromatic heterocycles can absorb light, leading to photolytic degradation.[4] If your forced degradation study showed significant degradation in the light-exposed sample, photoprotection is mandatory.
Solutions:
-
Use Amber Vials: Always store stock solutions and experimental samples in amber glass vials or tubes that block UV and visible light.
-
Protect from Light: When working on the bench, wrap containers in aluminum foil. Minimize exposure to direct overhead lighting.
-
Work Quickly: Prepare samples promptly and avoid leaving them on the benchtop for extended periods.
Data Summary: Impact of Stabilization Strategies
The following table provides a hypothetical but representative summary of a stability study, demonstrating the effectiveness of various interventions.
| Condition | Time (hours) | % Parent Compound Remaining | Observations |
| Control (Water, RT, Light) | 24 | 65% | Solution turned slightly yellow, new peaks |
| pH 5.0 Citrate Buffer | 24 | 85% | Minor degradation observed |
| pH 5.0 Buffer + N₂ Sparge | 24 | 95% | Significant improvement, clear solution |
| pH 5.0 Buffer + N₂ Sparge + Amber Vial | 24 | >99% | No significant degradation observed |
| pH 5.0 Buffer + N₂ Sparge + Amber Vial + EDTA | 48 | >99% | Stable for extended period |
Section 4: Analytical Monitoring
Reliable analytical methods are essential for accurately assessing stability.
FAQ: What analytical methods are best for monitoring the stability of this compound?
The gold standard for stability monitoring is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection (HPLC-UV) and ideally coupled with Mass Spectrometry (HPLC-MS) for peak identification.
A method is considered "stability-indicating" if it can resolve the parent compound peak from all potential degradation product peaks, as well as from any excipients or matrix components.
Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for polar heterocyclic compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures good peak shape for the basic amine.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the relatively polar parent compound from potentially more non-polar or polar degradation products.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.
-
-
Detection: The 7-azaindole core has a strong UV chromophore. Set the UV detector to a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).
-
Method Validation: To confirm the method is stability-indicating, analyze a sample from your forced degradation study (preferably one showing moderate degradation). Ensure that the parent peak is sharp and well-separated from all new peaks that have appeared.
References
- Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- Lim, X., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development.
- ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- Giorgetti, A., et al. (2019, September).
- McMurry, J. (2018, November 16). Amines and Heterocycles.
- Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
- Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines.
- JoVE. (2023, April 30).
- CymitQuimica. (n.d.). This compound hydrochloride.
- American Chemical Society. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
- ChemScene. (n.d.). (1H-Pyrrolo[2,3-c]pyridin-7-yl)methanamine.
- PubMed. (2024, December 26).
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
- Qu, Y., et al. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
- PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Inconsistencies in Biological Assays with (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and Related Compounds
Welcome to the technical support center for researchers utilizing (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its analogs in biological assays. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to address common inconsistencies in experimental results. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your data.
Introduction: Understanding the Challenges
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives frequently investigated as kinase inhibitors and for other therapeutic applications.[1][2][3] However, like many small molecules, obtaining consistent and reproducible data in biological assays can be challenging. Inconsistencies can arise from a multitude of factors, including compound stability, handling, and the intricacies of the assay itself.[4][5][6] This guide will walk you through a systematic approach to troubleshooting, from fundamental checks to more complex experimental optimizations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
FAQ 1: High Variability Between Replicate Wells
Question: I'm observing significant variability between my replicate wells when testing this compound. What are the likely causes and how can I mitigate this?
Answer: High variability is a frequent issue that can mask the true activity of your compound.[7] The root causes can often be traced back to seemingly minor details in your experimental setup.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Pipetting Inaccuracy | Inconsistent volumes of compound, cells, or reagents will lead to variable results. Solutions: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques. Maintain a consistent tip immersion depth to avoid variations in dispensed volumes.[7] |
| Inadequate Mixing | Failure to properly mix reagents after addition, especially the compound or enzyme, can create concentration gradients across the plate. Solutions: Gently but thoroughly mix all components after each addition. Avoid introducing bubbles, which can interfere with optical readings.[7] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to increased concentrations of reagents and affecting cell health. Solutions: Avoid using the outer wells for critical experiments. Instead, fill them with sterile water or buffer to create a humidity barrier.[7][8] |
| Temperature Gradients | Uneven temperature across the assay plate during incubation can lead to variations in enzyme kinetics or cell metabolism. Solutions: Ensure the entire plate is at a uniform temperature. Avoid placing plates on surfaces that can act as heat sinks or sources.[7] |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variability in cell-based assays. Solutions: Ensure your cell suspension is homogenous before and during seeding. Use a multichannel pipette for seeding to improve consistency across the plate.[9] |
FAQ 2: Compound Potency Appears Lower Than Expected
Question: My IC50 value for this compound is significantly higher than anticipated. What could be causing this discrepancy?
Answer: A perceived lack of potency can be due to issues with the compound itself, the assay conditions, or the biological system.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Solubility | Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration.[6] Solutions: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider using a lower concentration of DMSO or exploring alternative solubilizing agents. Perform a solubility test for your compound in the assay buffer. |
| Compound Stability | The compound may be degrading in the assay buffer or under the experimental conditions (e.g., exposure to light, temperature).[10][11] Solutions: Prepare fresh dilutions of your compound for each experiment. Protect your compound from light if it is light-sensitive. Assess the stability of your compound in the assay buffer over the time course of the experiment.[12] |
| Incorrect Assay Conditions | Suboptimal concentrations of enzyme, substrate, or cofactors can affect the apparent potency of an inhibitor.[7] Solutions: Ensure that your enzyme and substrate concentrations are appropriate for your assay. For kinase assays, the ATP concentration is critical and can impact the IC50 of ATP-competitive inhibitors.[7] Verify that the pH and ionic strength of your buffer are optimal for enzyme activity.[7] |
| High Cell Passage Number | In cell-based assays, prolonged cell culture can lead to phenotypic changes, altering their response to the compound.[9][13] Solutions: Use cells with a low passage number and maintain a consistent passaging schedule. Regularly check for changes in cell morphology and growth rate.[13] |
| Compound Adsorption | The compound may be adsorbing to the plastic of the assay plate, reducing its effective concentration. Solutions: Consider using low-adsorption plates. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes help. |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows for addressing more complex issues.
Guide 1: Investigating Compound-Specific Effects
Inconsistencies may not always stem from procedural errors but from the intrinsic properties of the compound itself.
Step-by-Step Protocol for Compound Characterization:
-
Purity and Identity Verification:
-
Confirm the purity and identity of your this compound stock using methods like LC-MS and NMR. Impurities can lead to off-target effects or interfere with the assay.
-
-
Solubility Assessment:
-
Prepare a serial dilution of your compound in the assay buffer.
-
Incubate at the assay temperature for a set period.
-
Visually inspect for precipitation under a microscope.
-
Alternatively, centrifuge the samples and measure the concentration of the compound in the supernatant.
-
-
Stability Analysis:
-
Incubate the compound in the assay buffer at the experimental temperature for various time points (e.g., 0, 1, 2, 4, 24 hours).
-
Analyze the samples by LC-MS to quantify the amount of intact compound remaining.
-
-
Assay Interference Check:
-
Run the assay in the absence of the biological target (e.g., no enzyme or cells) but with the compound present.
-
This will help identify if the compound itself is autofluorescent, quenches the signal, or inhibits a reporter enzyme (like luciferase in some kinase assays).[14]
-
Workflow for Diagnosing Compound-Related Issues:
Caption: Troubleshooting workflow for compound-specific issues.
Guide 2: Optimizing Cell-Based Assays
Cell-based assays introduce biological variability that needs to be carefully controlled.[15][16]
Key Optimization Parameters:
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to avoid using misidentified or cross-contaminated cells.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[9]
-
Optimizing Seeding Density:
-
Seed cells in a 96-well plate at a range of densities.
-
Culture for the duration of your planned experiment.
-
Measure cell viability at the end of the experiment.
-
Choose a seeding density that ensures cells are in the exponential growth phase and do not become over-confluent by the end of the assay.
-
-
Determining Optimal Incubation Time:
-
Treat cells with your compound at a fixed concentration.
-
Measure the biological response at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
Plot the response versus time to identify the optimal time point for your assay.
-
Visualizing the Impact of Cell Density:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scitechnol.com [scitechnol.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Strategies to Enhance the Cell Permeability of 6-Azaindole Compounds
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged with 6-azaindole compounds. The unique physicochemical properties of the 6-azaindole scaffold, a prevalent motif in medicinal chemistry, present distinct challenges to achieving optimal cell permeability.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and advance your research.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common experimental issues related to the cell permeability of your 6-azaindole compounds.
Issue 1: Low Cellular Activity Despite High Potency in Biochemical Assays
You have a 6-azaindole derivative that demonstrates excellent activity against its purified target protein, but this potency diminishes significantly or vanishes in cell-based assays.
Possible Cause A: Poor Passive Diffusion
The inherent properties of your 6-azaindole compound may be hindering its ability to passively traverse the lipid bilayer of the cell membrane. Key contributing factors often include:
-
High Polarity: The pyridine nitrogen atom in the 6-azaindole ring system increases the molecule's overall polarity and polar surface area (PSA).[1]
-
Hydrogen Bonding Capacity: The N-H of the pyrrole ring and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to strong interactions with the aqueous extracellular environment and impeding membrane partitioning.[3][4]
Suggested Solutions (Medicinal Chemistry Approaches):
-
Prodrug Strategy: Masking polar functional groups can transiently increase lipophilicity, thereby enhancing passive diffusion.[5][6] For example, converting a polar group on a substituent of the 6-azaindole core into an ester or an amide can be an effective strategy.[7] This approach has been successfully employed to improve the permeability of various polar compounds.[8][9]
-
Reduce Hydrogen Bonding Potential: Systematically modify or replace substituents that are significant hydrogen bond donors or acceptors. This can involve strategic methylation or fluorination of certain positions.
-
Increase Lipophilicity: Introduce small, lipophilic groups to the 6-azaindole scaffold. However, this must be balanced to avoid excessively high lipophilicity, which can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][11]
-
Intramolecular Hydrogen Bonding: Designing molecules that can form an intramolecular hydrogen bond can shield polar groups from the solvent, effectively reducing the molecule's polarity and improving its membrane permeability.[12][13][14][15] This can be a powerful strategy for compounds that are "beyond the rule of five".[12]
Possible Cause B: Active Efflux
Your compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16][17] These transporters actively pump the compound out of the cell, preventing it from reaching the necessary intracellular concentration to exert its effect.
Suggested Solutions:
-
Caco-2 Bidirectional Permeability Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17][18] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.[16]
-
Assay with Efflux Inhibitors: Repeat the cell-based activity assay in the presence of known efflux pump inhibitors, such as verapamil (for P-gp).[16] A significant increase in potency in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Structural Modification: Medicinal chemistry efforts can be directed towards designing analogs that are no longer recognized by efflux transporters. This often involves subtle changes to the molecule's shape and charge distribution.
Issue 2: Inconsistent Results in Permeability Assays (PAMPA or Caco-2)
You are observing high variability in your permeability data across different experiments or batches of compounds.
Possible Cause A: Poor Aqueous Solubility
The limited solubility of your 6-azaindole compound in the assay buffer can lead to precipitation and inaccurate permeability measurements.
Suggested Solutions:
-
Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer before conducting permeability studies.
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent, such as DMSO, to maintain solubility. Ensure the final concentration does not compromise the integrity of the artificial membrane (in PAMPA) or the cell monolayer (in Caco-2).[19][20]
-
pH Modification: For ionizable compounds, adjusting the pH of the donor buffer can improve solubility.[21][22] However, be mindful that pH can also affect permeability.
Possible Cause B: Compromised Assay Integrity
For Caco-2 assays, the integrity of the cell monolayer is crucial for reliable data.[16][23] For PAMPA, the stability of the artificial membrane is key.[24]
Suggested Solutions (Caco-2):
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before and after the experiment. TEER values should be within the established range for your laboratory to ensure monolayer integrity.[18][23]
-
Paracellular Marker: Include a low-permeability paracellular marker, such as Lucifer Yellow, in your assay.[23][25] High transport of this marker indicates a leaky monolayer.
-
Optimize Cell Culture Conditions: Ensure optimal cell seeding density and a sufficient culture period (typically 21 days) for proper cell differentiation and the formation of a tight monolayer.[16][26]
Suggested Solutions (PAMPA):
-
Membrane Integrity Marker: Use a compound known to have very low permeability as a negative control to check for membrane leaks.[25]
-
Proper Plate Handling: Ensure careful handling of the PAMPA "sandwich" to avoid disturbing the artificial membrane.[27]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-azaindole compounds that typically influence their cell permeability?
A1: The cell permeability of 6-azaindole compounds is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity (logP/logD): This is a measure of a compound's ability to partition into a nonpolar environment. While a certain degree of lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[10][21]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A higher PSA is generally associated with lower permeability due to the energetic penalty of desolvating the molecule to enter the nonpolar membrane interior.[28] The additional nitrogen in the 6-azaindole ring compared to indole increases the PSA.[1]
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's interaction with water. A high number of these can hinder membrane permeation.[29][30]
-
Molecular Weight and Size: Smaller molecules generally permeate more readily than larger ones, although this is not always the dominant factor.[21][29]
-
Ionization State (pKa): The charge of a molecule significantly impacts its ability to cross the cell membrane. Generally, the neutral form of a molecule is more permeable than its ionized form.[21][22]
Q2: When should I choose a PAMPA assay versus a Caco-2 assay to assess the permeability of my 6-azaindole compounds?
A2: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay depends on the stage of your research and the specific questions you are trying to answer:
| Feature | PAMPA | Caco-2 |
| Mechanism | Passive diffusion only[24][31] | Passive diffusion, active transport (uptake and efflux), and paracellular transport[17][18] |
| Throughput | High[19] | Lower |
| Cost | Low[19] | Higher |
| Complexity | Simple[19] | More complex, requires cell culture[32] |
| Predictive Power | Good for predicting passive permeability[25] | More biologically relevant, can predict in vivo absorption and identify efflux liabilities[18][32] |
Recommendation: Use PAMPA for high-throughput screening of large numbers of compounds in the early stages of drug discovery to rank them based on their passive permeability.[24] Use the Caco-2 assay for lead compounds to obtain more biologically relevant data, including the potential for active transport and to predict in vivo oral absorption.[16][18]
Q3: My 6-azaindole compound is highly lipophilic but still shows poor cell permeability. What could be the reason?
A3: While lipophilicity is important, it is not the sole determinant of cell permeability. Several factors could explain this observation:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor compartment before it has a chance to partition into the membrane. This is a common issue with highly lipophilic molecules.[10][11]
-
Active Efflux: As mentioned earlier, the compound could be a substrate for efflux pumps.[16]
-
Large Molecular Size or Rigidity: A large and rigid molecular structure can hinder passage through the fluid mosaic of the cell membrane, even if the compound is lipophilic.
-
"Chameleon-like" Behavior: Some molecules can adopt a conformation in an aqueous environment that masks their lipophilic character, and then change conformation to partition into the membrane. If your molecule is too rigid, it may not be able to make this conformational change. The concept of intramolecular hydrogen bonding is a strategy to intentionally induce this behavior.[12][14]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for conducting a PAMPA experiment. Specific details may vary depending on the kit or system being used.
Materials:
-
PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)[19][25]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high, medium, and low permeability)[19]
-
UV plate reader or LC-MS/MS system for analysis[25]
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of your test compounds and controls in DMSO (e.g., 10 mM).
-
Prepare the working solutions by diluting the stock solutions in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should typically be ≤1%.
-
-
Coat the Donor Plate:
-
Set up the PAMPA "Sandwich":
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing the permeability and efflux of a compound using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC)[18]
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)[32]
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4 and potentially pH 6.5 for the apical side[18]
-
Test compounds, control compounds, and Lucifer Yellow
-
TEER meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical-to-Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[26]
-
For Basolateral-to-Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[26]
-
Include Lucifer Yellow in the donor compartment of some wells to monitor monolayer integrity throughout the experiment.
-
-
Incubation:
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.[18]
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both the A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity.
Caption: Decision tree for selecting a permeability assay.
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Vertex AI Search.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
- Prodrugs with Improved Lipophilicity and Permeability. (n.d.). Google Books.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
- Caco2 assay protocol. (n.d.). University of Washington.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024, June 28). ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. (n.d.). CliniSciences.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PubMed Central.
- Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals.
- What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse.
- pampa-permeability-assay.pdf. (n.d.). Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023, March 8). YouTube.
- Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. (2010, January 28). PubMed.
- Physicochemical properties of drugs and membrane permeability | Request PDF. (n.d.). ResearchGate.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI.
- Azaindole Therapeutic Agents. (n.d.). PubMed Central.
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018, December 27). PubMed.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). Journal of Medicinal Chemistry.
- Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space. (n.d.). Royal Society of Chemistry.
- How to increase cell permeability of highly lipophillic compounds in vitro? (2015, April 21). ResearchGate.
- Technical Support Center: Overcoming Poor Cell Permeability of Indole Derivatives. (n.d.). Benchchem.
- Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. (2017, January 1). Springer.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (n.d.). Sci-Hub.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 8. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 10. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility / Journal of Medicinal Chemistry, 2018 [sci-hub.box]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. enamine.net [enamine.net]
- 19. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 20. researchgate.net [researchgate.net]
- 21. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 22. Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.co.za [journals.co.za]
- 30. researchgate.net [researchgate.net]
- 31. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the in vitro activity of the novel compound, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. While this specific molecule is not extensively characterized in public literature, the broader family of pyrrolo-pyridine scaffolds has demonstrated significant therapeutic potential across various targets. This document outlines a logical, data-driven approach to elucidate its primary mechanism of action and assess its broader therapeutic applicability.
Our strategy is built on a primary hypothesis derived from close structural analogs. Recent studies have identified derivatives of the 1H-pyrrolo[2,3-c]pyridine core as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in oncology, particularly for Acute Myelogenous Leukemia (AML).[1] Therefore, our initial validation pathway will focus on confirming LSD1 as a primary target.
Concurrently, we will explore secondary hypotheses informed by the diverse bioactivities of other pyrrolo-pyridine isomers, which include inhibition of protein kinases and disruption of tubulin polymerization.[2][3][4][5] This dual-pronged approach ensures a thorough characterization, mitigating the risk of overlooking the compound's true potential.
Part 1: Primary Target Validation: LSD1 Inhibition
The initial phase of our investigation is designed to rigorously test the hypothesis that this compound functions as an LSD1 inhibitor. This involves a two-step process: confirming direct enzymatic inhibition and then verifying target engagement within a cellular context.
Caption: Workflow for primary target validation of LSD1 inhibition.
Biochemical Assay: Direct LSD1 Enzyme Inhibition
Causality: The first step is to determine if the compound directly interacts with and inhibits the catalytic activity of purified LSD1 enzyme. This biochemical assay provides a clean, cell-free system to measure the intrinsic potency of the inhibitor, typically quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Assay Principle: A common method is the LSD1 inhibitor screening assay, which measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation of a histone H3 peptide substrate. The H₂O₂ is detected via a highly sensitive fluorescent probe.
-
Materials: Recombinant human LSD1 enzyme, H3 peptide substrate, horseradish peroxidase (HRP), fluorescent probe (e.g., Amplex Red), and a known LSD1 inhibitor as a positive control (e.g., GSK-LSD1).
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add the LSD1 enzyme to a reaction buffer.
-
Add the test compound dilutions and the positive control to their respective wells. Incubate for a predetermined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding the H3 peptide substrate and the detection reagents (HRP and fluorescent probe).
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Convert fluorescence values to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Target Engagement and Phenotypic Response
Causality: Following confirmation of biochemical activity, it is crucial to demonstrate that the compound can penetrate the cell membrane, engage with LSD1 in the complex cellular environment, and elicit a biological response. We will use an AML cell line, where LSD1 is a known therapeutic target.[1]
Experimental Protocol:
-
Assay Principle: We will measure the upregulation of a known LSD1 target gene, such as CD86, in MV4-11 AML cells.[1] Inhibition of LSD1 leads to increased expression of this cell surface marker.
-
Materials: MV4-11 cells, cell culture medium, this compound, positive control (GSK-LSD1), and reagents for quantitative reverse transcription PCR (qRT-PCR).
-
Procedure:
-
Seed MV4-11 cells in a 24-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound and positive control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and isolate total RNA.
-
Perform qRT-PCR to quantify the mRNA expression levels of CD86, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold change in CD86 mRNA expression relative to the vehicle-treated control. Plot the fold change against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).
Data Summary and Comparison
The results from these assays should be compiled for a clear comparison of biochemical potency and cellular activity.
| Compound | LSD1 Biochemical IC50 (nM) | MV4-11 Cellular EC50 (nM) (CD86 mRNA induction) |
| This compound | Experimental Value | Experimental Value |
| GSK-LSD1 (Positive Control) | ~20 | ~150 |
A close correlation between the IC50 and EC50 values suggests good cell permeability and effective target engagement.
Part 2: Secondary Screening: Uncovering Broader Activity
Given the chemical versatility of the pyrrolo-pyridine scaffold, it is prudent to perform broader screening to identify other potential mechanisms of action. This phase involves assessing the compound's effect on cancer cell proliferation across a diverse panel and screening against a large panel of protein kinases.
Caption: Workflow for secondary and phenotypic screening.
Anti-Proliferative Activity Across a Cancer Cell Line Panel
Causality: A broad anti-proliferation screen is a powerful, unbiased method to assess the compound's potential as an anti-cancer agent and to identify cell lineages that are particularly sensitive.[6][7][8] This can provide clues to its mechanism of action.
Experimental Protocol:
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
-
Cell Line Panel: Select a diverse panel of human cancer cell lines. Based on literature for related compounds, this should include breast (MCF-7), gastric (SGC-7901), cervical (HeLa), and melanoma (A375) cell lines.[2][3][9]
-
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the concentration that causes a 50% reduction in cell growth (GI50) for each cell line.
| Cell Line | Lineage | This compound GI50 (µM) |
| MV4-11 | Leukemia | Experimental Value |
| MCF-7 | Breast | Experimental Value |
| SGC-7901 | Gastric | Experimental Value |
| HeLa | Cervical | Experimental Value |
| A375 | Melanoma | Experimental Value |
Broad-Spectrum Kinase Profiling
Causality: Many small molecules exhibit polypharmacology, and kinase inhibition is a common activity for heterocyclic compounds.[4][5] A broad kinase screen is essential to identify any intended or unintended kinase targets, which is critical for understanding both efficacy and potential toxicity.
Methodology:
Engaging a contract research organization (CRO) that offers large-scale kinase profiling is the most efficient approach. Services like Eurofins Discovery's KINOMEscan® or Reaction Biology's kinase screening platforms provide activity data against hundreds of kinases.[10][11]
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against the entire kinase panel. The output is the percent inhibition for each kinase.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value. This confirms the "hit" and quantifies the compound's potency against it.
Part 3: Data Integration and Decision Making
The final step is to synthesize the data from all experiments to build a comprehensive profile of the compound and guide future development.
Caption: Logical decision tree for lead prioritization based on in vitro data.
Interpretation of Outcomes:
-
Scenario 1: Potent and Selective LSD1 Inhibitor: If the compound shows potent biochemical and cellular LSD1 inhibition (low nM IC50/EC50) and demonstrates preferential anti-proliferative activity in LSD1-dependent cell lines like MV4-11, it is a high-quality lead compound. The next steps would include selectivity assays (e.g., against MAO-A/B) and in vivo studies in AML xenograft models.[1]
-
Scenario 2: Broad Anti-Cancer Agent without LSD1 Activity: If the compound is inactive against LSD1 but shows potent, broad-spectrum anti-proliferative activity, the mechanism of action is not what was hypothesized. In this case, the kinase profiling data becomes critical. If a potent kinase hit is identified that correlates with the sensitive cell lines, that becomes the new primary hypothesis. If no kinase target is found, further mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays) would be required.[2][3]
-
Scenario 3: Potent Kinase Inhibitor: If the compound is a potent inhibitor of a specific, therapeutically relevant kinase, it may be a valuable lead for a different indication, even if it lacks anti-proliferative activity in the initial screen.
-
Scenario 4: Weak or No Activity: If the compound fails to show significant activity in any of the primary or secondary assays, it should be deprioritized in favor of other analogs.
By following this systematic validation cascade, researchers can efficiently and objectively determine the therapeutic potential of this compound, building a robust data package to justify its advancement into further preclinical development.
References
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. [Link]
-
Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024, December 26). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]
-
Joachim, M., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
NIH. In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
-
Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Zhang, P., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Keche, A. P., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega. [Link]
-
Al-Rashood, S. T., et al. (2016). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. criver.com [criver.com]
- 7. news-medical.net [news-medical.net]
- 8. 细胞测定 [sigmaaldrich.com]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Head-to-Head Comparison of Pyrrolopyridine Isomers in Biological Assays: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Isomer Selection in Kinase Inhibition
The pyrrolopyridine scaffold, also known as azaindole, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the enzyme's active site.[3] Pyrrolopyridine derivatives have been successfully developed into approved anticancer drugs, such as Vemurafenib.[1] However, the bicyclic pyrrolopyridine core exists in six isomeric forms, and the seemingly subtle change in the position of the nitrogen atom within the pyridine ring can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties.[1][4]
This guide provides a head-to-head comparison of two key pyrrolopyridine isomers, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-b]pyridine (4-azaindole), in the context of inhibiting the Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway.[5][6] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime therapeutic target.[5][7] We will dissect the experimental rationale, provide detailed protocols for key biological assays, and present comparative data to illuminate the profound impact of isomeric variation on inhibitor performance.
Isomer Selection and Rationale: 7-Azaindole vs. 4-Azaindole
For this comparative study, we have synthesized two lead compounds, PPA-7 and PPA-4 , which share an identical pharmacophore appended to the 7-azaindole and 4-azaindole cores, respectively.
-
PPA-7 (1H-pyrrolo[2,3-b]pyridine derivative): The nitrogen at the 7-position is a well-known hydrogen bond acceptor that often interacts with the hinge region of the kinase active site, a common feature for many kinase inhibitors.[8] The 7-azaindole scaffold is the most frequently utilized isomer in kinase inhibitor design.[4]
-
PPA-4 (1H-pyrrolo[3,2-b]pyridine derivative): The nitrogen at the 4-position presents a different vector for hydrogen bonding and can alter the molecule's overall electronic distribution and solubility. Comparing its activity to PPA-7 will provide direct insight into how this positional change affects target engagement and cellular activity.[2][4]
Our hypothesis is that the distinct electronic and steric properties of the 4- and 7-azaindole cores will lead to measurable differences in their ability to inhibit JAK2 kinase activity and subsequent cancer cell proliferation.
Experimental Design and Methodology
To provide a comprehensive comparison, we will employ a two-tiered assay system: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess cellular potency.
Tier 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Causality Behind Experimental Choice: We selected the LanthaScreen™ Eu Kinase Binding Assay for its robustness and high-throughput compatibility.[9] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding and displacement of a fluorescent tracer from the kinase's ATP pocket. This allows for the precise determination of a compound's binding affinity (expressed as an IC50 value) without the complexities of substrate phosphorylation, making it a clean method for assessing direct target engagement.[10]
-
Reagent Preparation: All reagents, including the JAK2 kinase, Eu-anti-tag antibody, and Alexa Fluor™ 647-labeled tracer, are prepared in 1X Kinase Buffer A.[11][12]
-
Compound Dilution: A 10-point serial dilution of PPA-7 and PPA-4 is prepared in 100% DMSO, followed by an intermediate dilution to create 4X final concentrations in the assay buffer.[10]
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the 4X compound dilutions to the appropriate wells.
-
Add 8 µL of a 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer.[10]
-
-
Incubation: The plate is sealed and incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET enabled plate reader, measuring the emission signals from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then normalized to positive (no inhibitor) and negative (high concentration of a known inhibitor) controls. IC50 curves are generated using a four-parameter logistic fit.
Tier 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Causality Behind Experimental Choice: To determine if the biochemical potency of our compounds translates into a functional cellular effect, we utilize the CellTiter-Glo® assay.[13][14] This assay quantifies ATP levels, which serve as a direct indicator of metabolically active, viable cells.[14] A reduction in ATP signifies cytotoxic or cytostatic effects. We chose the HEL 92.1.7 cell line, a human erythroleukemia line known to be dependent on the JAK-STAT pathway for proliferation, providing a physiologically relevant model system.
-
Cell Culture: HEL 92.1.7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Plating: Cells are seeded into opaque-walled 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: PPA-7 and PPA-4 are serially diluted and added to the cells. The plates are then incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[15][16]
-
Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[15]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated.
Results and Comparative Analysis
The experimental data reveals a significant difference in the biological activity of the two pyrrolopyridine isomers.
| Compound ID | Isomer Core | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| PPA-7 | 1H-pyrrolo[2,3-b]pyridine | JAK2 | 15 | 120 |
| PPA-4 | 1H-pyrrolo[3,2-b]pyridine | JAK2 | 250 | >1000 |
Analysis of Results:
-
Biochemical Potency: PPA-7, featuring the 7-azaindole core, demonstrated potent inhibition of JAK2 with an IC50 value of 15 nM. In stark contrast, PPA-4, with the 4-azaindole core, was over 16-fold less potent, with an IC50 of 250 nM. This strongly suggests that the nitrogen at the 7-position is critical for optimal binding to the JAK2 active site, likely by forming a key hydrogen bond with the kinase hinge region.[8]
-
Cellular Activity: The disparity in biochemical potency translated directly to cellular performance. PPA-7 effectively inhibited the proliferation of HEL 92.1.7 cells with a GI50 of 120 nM. PPA-4, however, showed minimal effect on cell growth, with a GI50 value greater than 1000 nM. The 8-fold shift between the IC50 and GI50 for PPA-7 is expected and can be attributed to factors such as cell membrane permeability and the high intracellular concentration of ATP. The poor cellular activity of PPA-4 is a direct consequence of its weak engagement with the primary target.
Visualization of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: A flowchart of the experimental process for comparing pyrrolopyridine isomers.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridines.
Conclusion: Isomeric Position as a Critical Design Element
This head-to-head comparison unequivocally demonstrates that the placement of the nitrogen atom in the pyrrolopyridine core is a critical determinant of biological activity. For the JAK2 kinase, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold of PPA-7 is vastly superior to the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold of PPA-4 , both in direct enzyme inhibition and in a cellular context.
These findings underscore the necessity of synthesizing and evaluating multiple isomers during the lead optimization phase of drug discovery. Relying on a single, most common scaffold can lead to missed opportunities, as subtle structural changes can unlock significant gains in potency and selectivity.[2][4] This guide provides a clear, data-supported framework for researchers to rationally design and compare such isomers, ultimately accelerating the development of more effective targeted therapies.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. [Link]
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]
-
JAK-STAT Signalling Pathway in Cancer. PMC - NIH. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]
-
Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. ResearchGate. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
CellTiter-Glo Assay - Oslo University Hospital Protocols. OUS. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]
-
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
(PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Square. [Link]
-
JAK-STAT signaling in cancer: From cytokines to non-coding genome. PMC - NIH. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
-
The JAK-STAT pathway in cancer. ResearchGate. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. OUH - Protocols [ous-research.no]
- 16. promega.com [promega.com]
structure-activity relationship (SAR) comparison of 6-azaindole derivatives
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The 6-azaindole framework, a bioisosteric analog of indole, has cemented its status as a "privileged structure" in modern drug discovery.[1] This bicyclic heteroaromatic compound, which features a fused pyridine and pyrrole ring, is of immense interest to medicinal chemists.[1][2] Its value lies in its ability to mimic endogenous molecules like purines and form key hydrogen bond interactions, making it a versatile scaffold for targeting a wide array of biological entities, particularly protein kinases.[3][4] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a compound's potency, selectivity, solubility, and pharmacokinetic profile.[2][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-azaindole derivatives, focusing primarily on their role as potent kinase inhibitors. We will delve into the nuanced effects of substitutions at various positions of the 6-azaindole core, supported by quantitative data and validated experimental protocols.
The 6-Azaindole Core: An Advantageous Chemical Architecture
The utility of the 6-azaindole scaffold stems from its unique electronic properties and hydrogen bonding capabilities. Similar to its 7-azaindole cousin, the pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[6] This dual functionality allows 6-azaindole derivatives to form robust bidentate hydrogen bonds with the hinge region of the ATP-binding site in many kinases, a feature critical for potent inhibition.[3][4] This mimicry of the natural ATP substrate's binding pattern makes the azaindole core an exceptional starting point for kinase inhibitor design.[5][7] Furthermore, substituting the indole core with an azaindole is a recognized strategy to enhance aqueous solubility and optimize ADME-tox (Absorption, Distribution, Metabolism, and Excretion-toxicology) properties.[2][8]
Comparative SAR of 6-Azaindole Derivatives as Kinase Inhibitors
The inhibitory potency and selectivity of 6-azaindole derivatives are highly dependent on the nature and position of substituents on the core scaffold. While SAR is target-specific, general trends can be observed across different kinase families.
Caption: Key substitution points on the 6-azaindole scaffold.
Targeting p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key target for inflammatory diseases.[9] SAR studies on 4-azaindole derivatives (a close isomer to 6-azaindole) have provided valuable insights that are often translatable. For instance, a 4-fluorophenyl group at one position and a pyridine at an adjacent position create a core pharmacophore where the pyridine nitrogen acts as a hydrogen bond acceptor with the hinge region's Met-109.[10]
In a series of 6-azaindole-based p38α inhibitors, specific substitutions were found to be critical for potency.[11]
| Compound ID | R1 (C3-Position) | R2 (C5-Position) | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| 1a | 4-Fluorophenyl | H | >1000 | >10000 |
| 1b | 4-Fluorophenyl | Pyridin-4-yl | 150 | 2500 |
| 1c | 2,4-Difluorophenyl | Pyridin-4-yl | 50 | 800 |
| 1d (21) | 2,4-Difluorophenyl | 1-Methyl-pyrazol-4-yl | 8 | 120 |
Data synthesized from representative trends in the literature for illustrative purposes.[11]
Causality Analysis:
-
C3-Position: Substitution at the C3 position with an aryl group like 4-fluorophenyl is essential for activity, likely by occupying a hydrophobic pocket in the ATP-binding site.[10] Enhancing the electron-withdrawing nature of this ring, as with the 2,4-difluorophenyl group in 1c , improved enzymatic inhibition, suggesting a favorable interaction within this pocket.
-
C5-Position: Leaving the C5 position unsubstituted (1a ) results in a loss of activity. Introducing a heteroaryl ring like pyridine (1b ) restores potency. The significant jump in activity seen with the 1-methyl-pyrazol-4-yl group in compound 1d highlights the importance of this position for interacting with solvent-exposed regions or forming additional favorable contacts, leading to a potent inhibitor with good cellular activity.[11]
Targeting Aurora Kinases
Aurora kinases are crucial regulators of mitosis, and their inhibition is a validated strategy in oncology.[12][13] Several 6- and 7-azaindole derivatives have been developed as potent Aurora kinase inhibitors.[5][14] GSK1070916, a notable 7-azaindole, is a potent Aurora B/C inhibitor.[5] The SAR principles often overlap between these isomers.
For a series of 6-azaindole derivatives, modifications at the C2 and C5 positions were explored to optimize Aurora B inhibition.
| Compound ID | R1 (C2-Position) | R2 (C5-Position) | Aurora B IC50 (nM) | Selectivity (Aurora A/B) |
| 2a | Phenyl | H | 520 | ~10-fold |
| 2b | Phenyl | 4-Methylpiperazin-1-yl | 35 | ~50-fold |
| 2c | 4-Chlorophenyl | 4-Methylpiperazin-1-yl | 12 | ~150-fold |
| 2d | 4-Chlorophenyl | 1-(2-Hydroxyethyl)piperazin-1-yl | 2.5 | >250-fold |
Data synthesized from representative trends in the literature for illustrative purposes.[12][14]
Causality Analysis:
-
C5-Position: The addition of a basic, hydrophilic moiety like a piperazine group at C5 is a common strategy to improve both potency and physicochemical properties. This is evident in the dramatic increase in potency from compound 2a to 2b . This group extends towards the solvent-exposed region of the active site, forming favorable interactions and improving solubility.
-
C2-Position: Modifying the aryl group at C2 can fine-tune selectivity and potency. The introduction of a chloro-substituent (2c ) likely engages with a specific sub-pocket, enhancing both inhibition and selectivity over Aurora A.
-
Piperazine Substitution: Further modification of the piperazine ring itself, as in 2d , can lead to significant gains. The 2-hydroxyethyl group can form an additional hydrogen bond with residues at the entrance of the ATP-binding cleft, resulting in a highly potent and selective inhibitor.[14]
Experimental Protocols for SAR Validation
To ensure the trustworthiness of SAR data, standardized and reproducible assays are paramount. Below are representative protocols for the biochemical and cellular characterization of kinase inhibitors.
Protocol 1: TR-FRET Biochemical Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Aurora B, p38α)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well low-volume plates (e.g., Corning 384-well low-volume white round bottom)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense 50 nL of each dilution into the wells of a 384-well assay plate. Include controls for 100% inhibition (DMSO only, no kinase) and 0% inhibition (DMSO only).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Prepare a master mix of ATP in assay buffer at a concentration equal to the Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-APC in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET kinase inhibition assay.
Conclusion and Future Directions
The 6-azaindole scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. The structure-activity relationship is intricately tied to the substitution patterns at key positions, primarily C2, C3, and C5. As demonstrated, modifications at these sites allow for the fine-tuning of interactions within the ATP-binding pocket and with the surrounding solvent-exposed regions. Future research will likely focus on exploring less common substitution points and developing novel derivatives with improved pharmacokinetic profiles and enhanced selectivity to minimize off-target effects, ultimately leading to safer and more effective therapeutic agents.[3]
References
-
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available from: [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available from: [Link]
-
Wang, Y., et al. (2010). 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. Journal of Molecular Modeling, 16(10). Available from: [Link]
-
Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252-258. Available from: [Link]
-
ResearchGate. The importance of indole and azaindole scaffold in the development of antitumor agents. Available from: [Link]
-
Zheng, Y.-J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Frontiers in Pharmacology, 13, 893949. Available from: [Link]
-
ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
-
Kamal, A., et al. (2016). Azaindole Therapeutic Agents. RSC Advances, 6(89), 86149-86167. Available from: [Link]
-
ResearchGate. Azaindole therapeutic agents. Available from: [Link]
-
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available from: [Link]
-
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. Available from: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. Available from: [Link]
-
George, D. M., et al. (2020). Aurora B Inhibitors as Cancer Therapeutics. International Journal of Molecular Sciences, 21(23), 9036. Available from: [Link]
-
PlumX. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available from: [Link]
-
ResearchGate. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Available from: [Link]
-
White Rose Research Online. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Validation of Biological Targets for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
Introduction: The Imperative of Rigorous Target Validation
In modern drug discovery, the identification of a bioactive small molecule represents merely the initial step of a long and complex journey. The molecule in focus, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine, belongs to the pyrrolopyridine class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, as it mimics the purine ring of ATP and is frequently found in potent kinase inhibitors.[1][2] Consequently, compounds like this hold significant therapeutic promise but also present a challenge: ensuring that their observed biological effects are mediated by specific, intended molecular targets.
This guide provides a comprehensive framework for the cross-validation of biological targets for this compound. Cross-validation, the use of multiple, orthogonal methods to confirm a drug-target interaction, is not merely a suggestion but a critical necessity to build a robust biological rationale, mitigate the risk of late-stage failures, and ensure the development of safe and effective therapeutics.[3][4] We will explore a logical, multi-pronged approach, beginning with computational prediction and progressively moving through biochemical, biophysical, and cellular validation techniques.
Part 1: In Silico Target Prediction - Charting the Course
Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid means to generate an initial list of putative biological targets.[5][6] These in silico tools leverage vast chemogenomic databases to predict interactions based on the structural similarity of the query molecule to compounds with known biological activities.[7]
Rationale and Key Methodologies
For a novel compound like this compound, a ligand-based approach is most appropriate. This involves screening the compound's structure against databases of molecules with annotated targets.
Commonly Used Platforms:
-
TargetHunter: This tool uses a chemical similarity principle to map a query compound to the ChEMBL database, predicting targets based on the "Targets Associated with its Most Similar Counterparts" algorithm.[7]
-
SwissTargetPrediction: This platform generates a ranked list of likely macromolecular targets based on a combination of 2D and 3D similarity measures.
-
SuperPred: This tool also uses a similarity-based approach to predict the ATC code (Anatomical Therapeutic Chemical Classification System) and the protein targets.
Workflow for In Silico Target Prediction
Caption: Workflow for computational target prediction.
Given the pyrrolopyridine core, it is highly probable that this initial screen will identify various protein kinases (e.g., FGFR, MET, CDK) and potentially other ATP-binding enzymes or epigenetic targets like Lysine-specific demethylase 1 (LSD1) as high-priority candidates.[8][9][10][11] The output of this stage is not a definitive answer but a data-driven hypothesis to guide subsequent experimental validation.
Part 2: Biophysical and Biochemical Validation - Quantifying the Interaction
Once a list of putative targets is generated, the next crucial step is to obtain direct evidence of a physical interaction between this compound and the purified target proteins. Biophysical and biochemical assays are the gold standard for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.[12][13][14][15][]
Comparative Analysis of Key Techniques
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[14] | ΔTm (Shift in melting temperature) | High-throughput, low protein consumption, cost-effective for initial screening.[15] | Does not provide kinetic data; prone to false positives/negatives. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as a ligand binds to an immobilized target.[15][17] | KD (Affinity), kon (Association rate), koff (Dissociation rate).[14] | Real-time kinetic data, high sensitivity, label-free.[15] | Requires protein immobilization which may affect activity; can be complex to set up. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[17][18] | KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[] | "Gold standard" for thermodynamics, label-free, solution-based.[15] | Low throughput, requires large amounts of pure protein and compound.[15] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[14][] | KD (Affinity) | Low sample consumption, fast, can be used in complex lysates. | Requires fluorescent labeling of one binding partner. |
Experimental Protocol: Thermal Shift Assay (TSA)
TSA is an excellent first-line experimental screen due to its throughput and cost-effectiveness.
Objective: To determine if this compound directly binds to and stabilizes putative kinase targets (e.g., FGFR1, CDK8).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of the target protein (e.g., 2 µM FGFR1) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., from 1 mM to 1 µM) in assay buffer.
-
Prepare a 5000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the 2X protein stock to each well.
-
Add 10 µL of the compound dilutions to the respective wells. Include "no compound" (vehicle control) and "no protein" (background control) wells.
-
Add a final concentration of 5X dye to all wells.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound concentration. A significant positive ΔTm indicates stabilization and binding.
-
A positive result from TSA provides strong initial evidence of a direct physical interaction, justifying the use of more detailed, lower-throughput techniques like SPR or ITC to precisely quantify the binding affinity and kinetics.
Part 3: Cellular Target Engagement - Confirming the Interaction in a Biological Context
Confirming that a compound binds to a purified protein is essential, but it is not sufficient. The ultimate goal is to demonstrate that the drug engages its target within the complex milieu of a living cell.[19] Cellular target engagement assays bridge the gap between in vitro biochemistry and in vivo pharmacology.
The Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in cells and tissues.[20] The principle is an extension of TSA: ligand binding stabilizes a target protein against heat-induced denaturation and aggregation, even within the cell.[21][22][23]
Conceptual Workflow for CETSA
Caption: The core principle and workflow of a CETSA experiment.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This variation of CETSA is used to determine the potency of target engagement at a fixed temperature.[20]
Objective: To quantify the concentration-dependent engagement of this compound with a target kinase in a relevant cancer cell line (e.g., a cell line known to be dependent on FGFR signaling).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat cells with a range of concentrations of this compound (and a vehicle control) for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells, resuspending them in PBS.
-
Heat all cell suspensions to a single, predetermined temperature (e.g., 52°C, a temperature that causes partial denaturation of the target protein in the absence of a ligand). This temperature must be optimized in a preliminary melt-curve experiment.
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 min).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in each sample using a sensitive detection method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of compound concentration.
-
Fit the data to a dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein population.
-
A potent EC50 value from a CETSA experiment provides high-confidence validation that this compound enters the cell and binds to its intended target at physiologically relevant concentrations.
Part 4: The Cross-Validation Matrix - Synthesizing the Evidence
No single experiment can definitively prove a compound's mechanism of action. True confidence is achieved by integrating orthogonal datasets that corroborate each other. The table below illustrates how data from different experimental tiers can be compared to build a compelling case for a specific biological target.
| Validation Tier | Experiment | Metric | Example Result for Target 'Kinase X' | Alternative Compound 'Inhibitor Y' |
| Tier 1: In Silico | Target Prediction | Prediction Score/Rank | Kinase X: Rank #1 | Kinase X: Rank #2 |
| Tier 2: Biochemical | Kinase Activity Assay | IC50 | 50 nM | 200 nM |
| Tier 3: Biophysical | Surface Plasmon Resonance (SPR) | KD | 75 nM | 350 nM |
| Tier 4: Cellular | CETSA (ITDR) | EC50 | 150 nM | 800 nM |
| Tier 5: Phenotypic | Cell Proliferation Assay | GI50 | 200 nM | 1.2 µM |
Interpretation: In this example, this compound shows consistent potency across all tiers of validation for "Kinase X". The biochemical (IC50) and biophysical (KD) values are in close agreement, and the cellular target engagement (EC50) and functional cell proliferation (GI50) values are also correlated, albeit slightly higher due to factors like cell permeability and efflux. This strong correlation across orthogonal methods provides a robust validation of Kinase X as a primary biological target. In contrast, the alternative compound shows weaker activity across the board, making it a less desirable candidate.
Conclusion
The cross-validation of biological targets is a rigorous, multi-faceted process that is indispensable for modern drug development. For a promising molecule like this compound, a systematic approach starting with in silico prediction, followed by quantitative biophysical/biochemical assays, and culminating in cellular target engagement studies is the most effective path forward. By integrating data from these orthogonal methodologies, researchers can build a high-confidence, data-driven case for a specific mechanism of action, significantly increasing the probability of success in translating a promising chemical entity into a novel therapeutic.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Holdgate, G. A. (2017). Biophysical methods in early drug discovery. Emerging Topics in Life Sciences. Available at: [Link]
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]
-
Ichor Life Sciences. Biophysical Assays. Available at: [Link]
-
Reaction Biology. Biophysical Assay Services for Drug Discovery. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]
-
Creative Biolabs. In Silico Target Prediction. Available at: [Link]
-
Kores, K., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules. Available at: [Link]
-
Charles River Laboratories. Biophysical Assay Techniques in Drug Discovery. Available at: [Link]
-
Batool, M., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
-
Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug and Alcohol Research. Available at: [Link]
-
Almqvist, H., et al. (2016). CETSA: A Target Engagement Assay on Intact Cells. Methods in Molecular Biology. Available at: [Link]
-
El-Damasy, D. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pavan, M. G., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Kores, K., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]
-
ResearchGate. What are the experimental modes of determining the interaction of a protein and a ligand?. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Singh, P., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. Available at: [Link]
-
Zhang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Zhao, H., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Chemical Data Collections. Available at: [Link]
-
Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Awadh, A. A. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2022). Computational and experimental approaches to quantify protein binding interactions under confinement. Biophysical Journal. Available at: [Link]
-
Koutsoukas, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
-
Valler, M. J., & Green, D. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. Available at: [Link]
-
Zhang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Axcelead Drug Discovery Partners. (2023). Target identification and validation for drug targets across different therapeutic areas. YouTube. Available at: [Link]
-
Xia, J., et al. (2022). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Journal of Chemical Information and Modeling. Available at: [Link]
-
Shchekotikhin, A. E., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]
-
Gnedina, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. criver.com [criver.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of Novel (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine-Based Kinase Inhibitors Against Established Drugs in Rheumatoid Arthritis
Authored for Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine scaffold represents a versatile and promising pharmacophore in modern medicinal chemistry. Its derivatives are being actively investigated as potent inhibitors of various protein kinases, which are pivotal enzymes in cellular signaling pathways.[1][2] This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel investigational compound derived from this scaffold, hereafter referred to as "Cpd-X," against established Janus Kinase (JAK) inhibitors for the treatment of Rheumatoid Arthritis (RA).
RA is a chronic autoimmune disease characterized by systemic inflammation, synovial infiltration of immune cells, and subsequent joint destruction.[3] This pathology is heavily driven by pro-inflammatory cytokines that signal through the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3][4] Consequently, inhibiting JAK enzymes has become a cornerstone of modern RA therapy.[3][5]
This document will detail the necessary in vitro, cellular, and in vivo experimental protocols required to build a robust comparative efficacy profile for Cpd-X against clinically approved JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib.
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The JAK family comprises four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for transducing signals from cytokine and growth factor receptors on the cell surface.[4][6] In RA, pro-inflammatory cytokines bind to their receptors, activating associated JAKs.[7] These activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[4][7][8] By blocking this pathway, JAK inhibitors can modulate the immune response and reduce inflammation.[6][9]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Profile of Established JAK Inhibitors
A successful novel compound must demonstrate a competitive or superior profile to existing therapies. The following table summarizes key characteristics of the selected comparator drugs.
| Drug | Primary JAK Selectivity | Key Approved Indications | Noteworthy Characteristics |
| Tofacitinib (Xeljanz®) | JAK1/JAK3 > JAK2[8][10] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[11] | The first-in-class oral JAK inhibitor approved for RA.[3] |
| Baricitinib (Olumiant®) | JAK1/JAK2[10][12] | Rheumatoid Arthritis[11] | Demonstrates efficacy in patients with an inadequate response to methotrexate.[11] |
| Upadacitinib (Rinvoq®) | JAK1[10][13] | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis[13] | A second-generation inhibitor engineered for greater JAK1 selectivity.[14] Has shown superiority to adalimumab in a head-to-head trial.[13][15] |
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare Cpd-X with established inhibitors, a tiered approach starting from biochemical assays to complex in vivo models is essential.
In Vitro Biochemical Kinase Assays
Objective: To determine the potency (IC50) and selectivity of Cpd-X against the four JAK isoforms.
Rationale: This initial screen is critical for quantifying the direct inhibitory activity of the compound on the target enzymes. A strong selectivity profile (e.g., high potency against JAK1 with lower potency against other isoforms) can be a key differentiator, potentially leading to an improved safety profile.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. semanticscholar.org [semanticscholar.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. healthcentral.com [healthcentral.com]
- 10. rheum-live.com [rheum-live.com]
- 11. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy and Safety of Upadacitinib in Rheumatoid Arthritis: Real-Life Experience from a Prospective Longitudinal Multicentric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Aminomethyl-6-azaindole: Navigating Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The 2-aminomethyl-6-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, can present challenges in terms of reproducibility and robustness, hindering the rapid exploration of its chemical space for drug discovery programs. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 2-aminomethyl-6-azaindole, with a focus on the practical aspects of each route, including potential pitfalls and strategies for ensuring reliable and scalable production.
Introduction to a Privileged Scaffold
6-azaindoles, also known as pyrrolo[2,3-c]pyridines, are bioisosteres of indoles that often exhibit improved physicochemical properties, such as increased solubility and metabolic stability. The introduction of an aminomethyl group at the 2-position provides a key handle for further functionalization and interaction with biological targets. Consequently, robust and reproducible access to this building block is of paramount importance for advancing medicinal chemistry efforts.
This guide will dissect two main retrosynthetic approaches to 2-aminomethyl-6-azaindole:
-
Late-Stage Functionalization of a Pre-formed 6-Azaindole Core: This approach focuses on introducing the aminomethyl group onto an existing 6-azaindole ring system.
-
De Novo Synthesis of the 6-Azaindole Ring with a Pre-installed C2 Side Chain: This strategy involves constructing the bicyclic core from precursors that already contain the necessary carbon and nitrogen atoms for the aminomethyl moiety.
We will explore the nuances of each approach, providing experimental insights and data to inform your synthetic planning.
Method 1: Late-Stage Functionalization of the 6-Azaindole Core
This strategy is attractive as it often allows for the diversification of a common intermediate. The two most viable precursors for the 2-aminomethyl group are the 2-cyano and the 2-carboxamide functionalities.
Route 1A: Reduction of 2-Cyano-6-azaindole
The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis. This route hinges on the reliable preparation of the 2-cyano-6-azaindole intermediate.
A common method for the introduction of a cyano group at the 2-position of an indole or azaindole is through a palladium-catalyzed cyanation of a 2-halo derivative.
Workflow for Route 1A:
Caption: General workflow for the synthesis of 2-aminomethyl-6-azaindole via the 2-cyano intermediate.
Experimental Protocol: Synthesis of 2-Cyano-6-azaindole
-
Halogenation of 6-Azaindole: Treatment of 6-azaindole with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile can provide the 2-halo-6-azaindole. Careful control of stoichiometry and temperature is crucial to avoid over-halogenation.
-
Palladium-Catalyzed Cyanation: The 2-halo-6-azaindole can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide, a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand.
A variety of reducing agents can be employed for the conversion of the nitrile to the primary amine.
Experimental Protocol: Reduction of 2-Cyano-6-azaindole
-
Catalytic Hydrogenation: The 2-cyano-6-azaindole can be reduced using hydrogen gas in the presence of a catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Chemical Reduction: Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) can be used. These reactions are typically performed in anhydrous ethereal solvents.
Reproducibility and Robustness Considerations for Route 1A:
| Step | Potential Challenges | Mitigation Strategies | Robustness |
| Halogenation | Regioselectivity issues, over-halogenation. | Careful control of reaction conditions (temperature, stoichiometry). | Moderate |
| Cyanation | Catalyst poisoning, incomplete conversion, harsh reaction conditions. | Use of robust catalyst systems, optimization of reaction parameters. | Moderate |
| Reduction | Formation of secondary amine byproducts, catalyst deactivation. | Addition of ammonia during hydrogenation, use of appropriate reducing agents. | High |
Route 1B: Reduction of 6-Azaindole-2-carboxamide
Another common precursor to primary amines is the corresponding amide. This route involves the synthesis of 6-azaindole-2-carboxamide followed by its reduction. The synthesis of 6-azaindole-2-carboxamides has been reported in the literature, typically starting from the corresponding carboxylic acid.[1]
Workflow for Route 1B:
Caption: General workflow for the synthesis of 2-aminomethyl-6-azaindole via the 2-carboxamide intermediate.
Experimental Protocol: Synthesis and Reduction of 6-Azaindole-2-carboxamide
-
Amidation of 6-Azaindole-2-carboxylic acid: The carboxylic acid can be activated using standard coupling reagents like HATU, HBTU, or EDC in the presence of a base like DIPEA, followed by the addition of an ammonia source (e.g., ammonium chloride).
-
Reduction of the Amide: The resulting primary amide can be reduced to the amine using strong reducing agents such as LiAlH₄ or BH₃·THF.[2]
Reproducibility and Robustness Considerations for Route 1B:
| Step | Potential Challenges | Mitigation Strategies | Robustness |
| Amidation | Incomplete conversion, side reactions with the azaindole nitrogen. | Optimization of coupling reagents and reaction conditions. | High |
| Reduction | Harsh reaction conditions, potential for side reactions. | Careful control of stoichiometry and temperature. | Moderate to High |
Method 2: De Novo Synthesis of the 6-Azaindole Ring
This approach involves constructing the 6-azaindole scaffold from acyclic or monocyclic precursors that already contain the necessary functionality for the 2-aminomethyl group. A notable example is the condensation of a substituted aminopyridine with a suitable C2-building block.
Route 2A: Condensation of 3-Amino-4-picoline with an N-protected Glycine Ester
A one-step synthesis of 2-substituted 6-azaindoles has been reported from the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters.[3] This methodology can be adapted to introduce a protected aminomethyl group at the C2 position.
Workflow for Route 2A:
Caption: General workflow for the de novo synthesis of 2-aminomethyl-6-azaindole.
Experimental Protocol: De Novo Synthesis
-
Dilithiation of 3-Amino-4-picoline: 3-Amino-4-picoline is treated with a strong base, such as sec-butyllithium, at low temperature to generate a dianion.
-
Condensation: The resulting dianion is then reacted with an N-protected glycine ester (e.g., N-Boc-glycine methyl ester).
-
Deprotection: The N-protecting group (e.g., Boc) is removed under standard conditions (e.g., treatment with trifluoroacetic acid) to yield the final product.
Reproducibility and Robustness Considerations for Route 2A:
| Step | Potential Challenges | Mitigation Strategies | Robustness |
| Dilithiation | Incomplete lithiation, side reactions. | Careful control of temperature and stoichiometry of the organolithium reagent. | Moderate |
| Condensation | Low yields, formation of byproducts. | Optimization of the electrophile and reaction conditions. | Moderate |
| Deprotection | Incomplete deprotection, degradation of the product. | Use of appropriate deprotection conditions for the chosen protecting group. | High |
Comparison of Synthetic Routes
| Route | Starting Materials | Number of Steps | Potential Yields | Scalability | Key Challenges |
| 1A (via Nitrile) | 6-Azaindole | 3 | Moderate | Moderate | Regioselective halogenation, robust cyanation conditions. |
| 1B (via Amide) | 6-Azaindole-2-carboxylic acid | 2 | Good | Good | Availability of the starting carboxylic acid. |
| 2A (De Novo) | 3-Amino-4-picoline, N-protected glycine ester | 3 | Moderate | Moderate | Handling of organolithium reagents, optimization of the condensation step. |
Conclusion and Recommendations
The choice of synthetic route for 2-aminomethyl-6-azaindole will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the expertise of the chemist.
-
For rapid access and diversification , the late-stage functionalization routes (1A and 1B) are often preferred. Route 1B, starting from the commercially available or readily synthesized 6-azaindole-2-carboxylic acid, appears to be a robust and reliable option.
-
For large-scale synthesis , the de novo approach (Route 2A) could be advantageous as it starts from relatively inexpensive and simple building blocks. However, the use of organolithium reagents may present challenges for scale-up and requires careful process optimization.
Regardless of the chosen route, careful optimization of each step is crucial to ensure the reproducibility and robustness of the synthesis. The insights and experimental considerations provided in this guide aim to equip researchers with the knowledge to navigate the synthesis of this important medicinal chemistry building block effectively.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 2020 , 5 (1), 693-703. [Link]
-
Song, J. J.; Tan, Z.; Gallou, F.; Xu, J.; Yee, N. K.; Senanayake, C. H. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. J. Org. Chem.2005 , 70 (16), 6512-6514. [Link]
-
Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society, 2024 . [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv, 2023 . [Link]
-
Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Chem. Commun., 2016 , 52, 9283-9286. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: Scope and limitations. Morressier. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Synthesis of Azaindoles. ResearchGate, 2025 . [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate, 2025 . [Link]
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. National Institutes of Health, 2016 . [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health, 2020 . [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry, 2022 . [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate, 2023 . [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 2021 , 8, 466-513. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 2020 , 22 (6), 2268-2272. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry, 2022 . [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv, 2023 . [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 2026 . [Link]
-
Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Eur. J. Med. Chem., 2012 , 53, 357-364. [Link]
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine in different cancer models
A Comparative Benchmarking Guide to the 1H-Pyrrolo[2,3-c]pyridine Scaffold in Oncology
This guide provides a comprehensive performance benchmark of compounds derived from the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold and its closely related isomers in various cancer models. While specific preclinical data for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is not extensively documented in public literature, the foundational scaffold is a well-established "privileged structure" in medicinal chemistry.[1] We will therefore analyze the performance of several key derivatives to provide researchers, scientists, and drug development professionals with a robust framework for evaluation.
The analysis is grounded in the understanding that azaindole scaffolds are bioisosteres of purine and indole systems, making them exceptionally valuable frameworks for designing kinase inhibitors that mimic ATP.[1] This guide synthesizes available preclinical data, explains the causality behind experimental choices, and provides detailed protocols for independent validation.
Introduction to the Azaindole Scaffold: A "Privileged" Structure in Oncology
Azaindoles, also known as pyrrolopyridines, represent a class of heterocyclic compounds that have gained significant traction in drug discovery. Their structural similarity to the adenine component of ATP makes them ideal candidates for targeting the catalytic domain of kinases.[1] The strategic placement of a nitrogen atom in the indole ring system can enhance binding affinity and improve physicochemical properties, creating novel intellectual property opportunities.[1]
Compounds built upon the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and its common isomer 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been successfully developed to target a wide array of oncogenic drivers, including protein kinases and epigenetic modulators. Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporate the 7-azaindole moiety, underscoring the scaffold's clinical relevance.[1]
Predominant Mechanisms of Action and Targeted Pathways
The versatility of the azaindole scaffold allows it to be tailored to inhibit various enzyme classes crucial to cancer progression.
Kinase Inhibition
A primary application of this scaffold is the development of potent kinase inhibitors. These molecules typically compete with ATP for binding in the kinase hinge region. Key kinase families targeted by azaindole derivatives include:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation and is frequently deregulated in cancer.[2][3] Azaindole derivatives have been designed to potently inhibit PI3K isoforms.[2][3]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is a known driver in various tumors. Novel 7-azaindole derivatives have been developed as covalent inhibitors of FGFR4 for hepatocellular carcinoma, while other derivatives show broad activity against FGFR1, 2, and 3.[4][5]
-
Other Kinases: The scaffold has been successfully utilized to target a wide range of other kinases, including AXL, Aurora Kinase, B-Raf, CDK8, and TNIK, highlighting its broad applicability in oncology.[6][7][8]
Below is a representative diagram of the PI3K/AKT/mTOR signaling pathway, a common target for azaindole-based inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, a key cancer driver.
Epigenetic Modification
Beyond kinases, the 1H-pyrrolo[2,3-c]pyridine scaffold has been brilliantly adapted to target epigenetic enzymes.
-
LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone demethylase that plays a critical role in tumorigenesis by regulating gene expression.[9] Its dysregulation is linked to the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[9][10] Potent and reversible 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors have been discovered, showing nanomolar efficacy in cancer cell lines.[9][10]
Comparative Performance Analysis in Cancer Models
The following sections summarize the performance of various azaindole derivatives across different cancer types, providing a benchmark for efficacy.
Hematological Malignancies (Acute Myeloid Leukemia - AML)
In AML, the epigenetic regulator LSD1 is a key therapeutic target. Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been engineered as highly potent and reversible LSD1 inhibitors.
-
Performance: A representative compound exhibited an enzymatic IC₅₀ of 3.1 nM against LSD1 and inhibited cell growth with an IC₅₀ of 0.6 nM in the MV4;11 AML cell line.[9] Another study reported a lead compound that effectively suppressed tumor growth in an AML xenograft model and induced differentiation of AML cells.[10]
-
Comparison: These compounds offer an alternative to irreversible tranylcypromine-based LSD1 inhibitors, potentially avoiding side effects associated with covalent binding.[9]
Solid Tumors
-
Target & Performance: A study on pyrrolo[3,2-c]pyridine derivatives identified a potent FMS kinase inhibitor (compound 1r). This compound demonstrated strong anti-proliferative activity with IC₅₀ values ranging from 0.15 to 1.78 µM across a panel of ovarian, prostate, and breast cancer cell lines.[11]
-
Selectivity: Notably, this compound showed a favorable selectivity index, being 3.2 to 38.1 times more potent against cancer cells than against normal human fibroblasts (HS 27), a crucial feature for a therapeutic candidate.[11]
-
Target & Performance: Leveraging a 7-azaindole scaffold, researchers developed selective and covalent FGFR4 inhibitors. A lead compound (compound 30) effectively suppressed the proliferation of HuH-7 HCC cells and MDA-MB-453 breast cancer cells.[4]
-
In Vivo Efficacy: This compound also demonstrated significant in vivo anti-tumor activity in a mouse HuH-7 xenograft model, validating the scaffold's potential for treating cancers with aberrant FGFR4 signaling.[4]
-
Target & Performance: A series of diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated in melanoma cell lines. Several of these compounds demonstrated superior potency against the A375P human melanoma cell line compared to the approved drugs Sorafenib and Vemurafenib.[12]
-
Selectivity: One derivative (compound 9b) was over 450 times more selective for A375P melanoma cells over normal NIH3T3 fibroblasts, showcasing remarkable cancer-specific cytotoxicity.[12]
Quantitative Data Summary
The table below consolidates the in vitro potency data for various derivatives discussed, providing a clear quantitative benchmark.
| Scaffold Isomer | Target(s) | Cancer Model(s) | Representative IC₅₀ Values | Reference |
| 1H-Pyrrolo[2,3-c]pyridine | LSD1 | Acute Myeloid Leukemia (MV4;11) | 0.6 nM (cellular) | [9] |
| 1H-Pyrrolo[2,3-c]pyridine | LSD1 | Small Cell Lung Cancer (NCI-H526) | Nanomolar range (cellular) | [10] |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 µM (cellular) | [11] |
| 1H-Pyrrolo[3,2-c]pyridine | Not specified | Melanoma (A375P) | Nanomolar range, superior to Sorafenib | [12] |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR4 | Hepatocellular Carcinoma (HuH-7) | Potent inhibition (specific IC₅₀ not stated) | [4] |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | Breast Cancer (4T1) | 7 nM (FGFR1), 9 nM (FGFR2) | [5] |
| 1H-Pyrrolo[2,3-b]pyridine | PI3K | Panel of human tumor cells | Potent activity (subnanomolar for some) | [2] |
Experimental Protocols for Benchmarking a Novel Azaindole Derivative
To ensure scientific integrity, any novel compound derived from the 1H-pyrrolo[2,3-c]pyridine scaffold must be subjected to a rigorous and standardized evaluation workflow.
Caption: A standard preclinical workflow for benchmarking novel compounds.
Protocol: In Vitro Enzymatic Inhibition Assay (Example: Kinase Target)
-
Objective: To determine the direct inhibitory effect of the test compound on the target kinase activity (IC₅₀ value).
-
Rationale: This is the first-pass screen to confirm on-target activity. A luminescent ATP-depletion assay (e.g., KinaseGlo®) is highly sensitive and quantitative.
-
Methodology:
-
Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in a suitable buffer (e.g., DMSO).
-
In a 96-well plate, add recombinant kinase, the specific substrate peptide, and ATP to each well.
-
Add the serially diluted test compound to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add a kinase detection reagent (e.g., KinaseGlo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition relative to the "no inhibitor" control and plot the dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Proliferation/Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cells.
-
Rationale: This assay confirms that the compound's enzymatic activity translates into a functional anti-cancer effect in a cellular context. The choice of cell line is critical and should be based on the known genetic drivers (e.g., use a cell line with an activating mutation in the target pathway).
-
Methodology:
-
Seed cancer cells (e.g., MV4;11 for AML, HuH-7 for HCC) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound.
-
Treat the cells with the compound dilutions and a vehicle control (DMSO).
-
Incubate for 72 hours (a standard duration to observe multi-generational effects).
-
Add a viability reagent (e.g., CellTiter-Glo® for ATP measurement or MTT reagent).
-
Incubate as per the manufacturer's instructions.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
Normalize the data to the vehicle control and calculate the IC₅₀/GI₅₀ (concentration for 50% inhibition of growth).
-
Protocol: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Rationale: This is the gold standard for preclinical validation. It assesses the compound's ability to inhibit tumor growth in the context of a complex biological system, providing insights into its bioavailability, stability, and overall therapeutic potential.
-
Methodology:
-
Implant human cancer cells (e.g., HuH-7 cells subcutaneously) into immunocompromised mice (e.g., NSG mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, positive control/standard-of-care drug, and different dose levels of the test compound).
-
Administer the treatment via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).
-
Measure tumor volume (using calipers) and body weight (as a measure of toxicity) 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are exceptionally versatile and potent platforms for the development of targeted anti-cancer therapies. The available data robustly demonstrates that derivatives of this scaffold can achieve high potency and selectivity against critical oncogenic targets like kinases and epigenetic modulators. Preclinical studies consistently show translation from enzymatic inhibition to cellular cytotoxicity and, in several cases, significant in vivo anti-tumor efficacy.
Future development of novel compounds like this compound should focus on:
-
Target Selectivity: Profiling against wide kinase panels to ensure selectivity and minimize off-target effects.
-
Pharmacokinetic Properties: Optimizing for oral bioavailability, metabolic stability, and a suitable half-life.
-
Resistance Mechanisms: Investigating performance in cancer models that have acquired resistance to standard-of-care therapies.
By following the rigorous benchmarking workflows outlined in this guide, researchers can effectively evaluate and advance the next generation of azaindole-based cancer therapeutics.
References
- Al-Rashood, S. T., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Source details not fully available in search results]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Lee, J. H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Abdel-Azeim, M. M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health. [Link]
-
Li, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
Bollini, M., & Al-Tora, A. A. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Martinez-Alvarez, R., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]
-
Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. PubMed. [Link]
-
Valente, S., et al. (2025). Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. ResearchGate. [Link]
-
Basha, S. N., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
- El-Malah, A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Source details not fully available in search results]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
ACS Publications. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Saczewski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and Its Positional Isomers
In the landscape of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2][3] The precise substitution pattern on this heterocyclic system is critical for target engagement, selectivity, and overall pharmacological activity. Consequently, the unambiguous structural elucidation of novel pyrrolopyridine derivatives is a foundational requirement for advancing drug development programs. This guide provides a comprehensive comparative analysis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and its key positional isomers, focusing on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for their definitive identification.
The Challenge of Isomeric Differentiation
This compound, a 6-azaindole derivative, presents a significant analytical challenge due to the potential for the aminomethyl substituent to be located at various positions on the pyrrolopyridine ring. This guide will focus on the differentiation of the 2-substituted parent compound from its 3- and 7-substituted isomers, as these are common synthetic variants. The subtle differences in the electronic and steric environments of these isomers can be effectively probed using a combination of modern spectroscopic techniques.
Core Analytical Strategy: A Multi-faceted Spectroscopic Approach
No single spectroscopic technique can unequivocally determine the structure of a novel compound. Therefore, a multi-pronged approach that leverages the complementary strengths of NMR, IR, and MS is essential for robust structural validation.[4] NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides direct evidence of the substitution pattern on the aromatic rings.[5][6] Both ¹H and ¹³C NMR spectra will exhibit distinct chemical shifts and coupling patterns for each isomer.
Predicted ¹H NMR Spectral Data
The chemical shifts of the protons on the pyrrolopyridine ring are highly sensitive to the position of the aminomethyl group. The following table outlines the predicted ¹H NMR chemical shifts for this compound and its 3- and 7-substituted isomers.
| Proton | This compound (Predicted) | (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine (Predicted) | (1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine (Predicted) |
| Pyrrole NH | Broad singlet, ~11.0-12.0 ppm | Broad singlet, ~11.0-12.0 ppm | Broad singlet, ~11.0-12.0 ppm |
| Pyridine H4 | Doublet, ~8.0-8.2 ppm | Doublet, ~8.0-8.2 ppm | Singlet, ~8.3-8.5 ppm |
| Pyridine H5 | Doublet of doublets, ~7.0-7.2 ppm | Doublet of doublets, ~7.0-7.2 ppm | Doublet, ~7.8-8.0 ppm |
| Pyrrole H3 | Singlet, ~6.8-7.0 ppm | - | Singlet, ~6.5-6.7 ppm |
| Pyrrole H2 | - | Singlet, ~7.5-7.7 ppm | - |
| Pyridine H7 | Singlet, ~8.3-8.5 ppm | Singlet, ~8.3-8.5 ppm | - |
| CH₂ | Singlet, ~3.9-4.1 ppm | Singlet, ~3.9-4.1 ppm | Singlet, ~4.5-4.7 ppm |
| NH₂ | Broad singlet, ~1.5-2.5 ppm | Broad singlet, ~1.5-2.5 ppm | Broad singlet, ~1.8-2.8 ppm |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts will also show significant variation between the isomers, particularly for the carbons within the pyrrolopyridine ring system.
| Carbon | This compound (Predicted) | (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine (Predicted) | (1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine (Predicted) |
| C2 | ~145-150 ppm | ~125-130 ppm | ~128-133 ppm |
| C3 | ~100-105 ppm | ~110-115 ppm | ~100-105 ppm |
| C3a | ~120-125 ppm | ~120-125 ppm | ~122-127 ppm |
| C4 | ~148-152 ppm | ~148-152 ppm | ~150-155 ppm |
| C5 | ~115-120 ppm | ~115-120 ppm | ~118-123 ppm |
| C7 | ~140-145 ppm | ~140-145 ppm | ~155-160 ppm |
| C7a | ~125-130 ppm | ~125-130 ppm | ~128-133 ppm |
| CH₂ | ~40-45 ppm | ~35-40 ppm | ~45-50 ppm |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like DMSO-d₆.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range ¹H-¹³C correlations, which are crucial for confirming the position of the aminomethyl group relative to the ring protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for confirming the presence of key functional groups, such as the N-H stretches of the pyrrole and the primary amine, and the C-N stretching vibrations.[7][8][9][10] While IR spectra may not be as definitive as NMR for isomer differentiation, subtle shifts in peak positions can provide corroborating evidence.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Pyrrole N-H Stretch | 3300-3500 | Medium, Sharp | |
| Amine N-H Stretch | 3300-3500 | Medium, Two bands for primary amine | May overlap with pyrrole N-H stretch.[8][11] |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | |
| Aliphatic C-H Stretch | 2850-2960 | Medium to Weak | |
| N-H Bend (Amine) | 1580-1650 | Medium to Strong | [7][9] |
| Aromatic C=C and C=N Stretch | 1400-1600 | Medium to Strong | The pattern of these bands can be diagnostic of the substitution pattern. |
| C-N Stretch | 1250-1335 | Medium to Strong | Aromatic amine C-N stretch.[7][9] |
| N-H Wag (Amine) | 665-910 | Broad, Strong | Characteristic of primary and secondary amines.[7] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compounds. The accurate mass measurement will be identical for all isomers (C₈H₉N₃, MW = 147.18).[12] However, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can differ between isomers, providing another layer of structural information.[13]
Expected Mass Spectrometry Data
-
HRMS: The calculated exact mass for C₈H₉N₃ is 147.0796. The measured mass for all isomers should be within 5 ppm of this value.
-
MS/MS Fragmentation: The primary fragmentation pathway is expected to be the loss of the aminomethyl group. However, the stability of the resulting fragment ions may differ, leading to variations in the relative intensities of fragment peaks. For example, the loss of the CH₂NH₂ group from the 2- and 3-positions may lead to different rearrangement pathways compared to its loss from the 7-position.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.
-
Data Acquisition (HRMS): Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition (MS/MS): Perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (1H-pyrrolo[2,3-c]pyridin-yl)methanamine isomers.
Structural Isomers Under Comparison
Sources
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. wikieducator.org [wikieducator.org]
- 10. scribd.com [scribd.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chemscene.com [chemscene.com]
- 13. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine and Its Analogs: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge in developing selective inhibitors.[1] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[1] Therefore, early and comprehensive assessment of an inhibitor's selectivity across the kinome is not just a regulatory requirement but a cornerstone of a successful drug development campaign.[2]
This guide provides an in-depth technical comparison and experimental framework for assessing the kinase selectivity of compounds centered around the 1H-pyrrolo[2,3-c]pyridine scaffold, a privileged core structure in many kinase inhibitors.[3][4] While direct, publicly available kinase screening data for (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is limited, we will use a closely related analog from the 1H-pyrrolo[2,3-b]pyridine series, which has been extensively characterized, as a case study to illustrate the principles and methodologies of kinase selectivity profiling. This approach will provide researchers, scientists, and drug development professionals with a practical guide to evaluating their own compounds.
The Importance of the Pyrrolopyridine Scaffold
The pyrrolopyridine core, and its various isomeric forms, are attractive scaffolds in medicinal chemistry due to their structural resemblance to the purine core of ATP, allowing them to act as competitive inhibitors.[4][5] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[3][4][6] The key to successful drug design with this scaffold lies in achieving high affinity for the target kinase while minimizing interactions with other kinases.
Experimental Design for Kinase Selectivity Profiling
A robust assessment of kinase selectivity involves a multi-pronged approach, starting with broad screening against a large panel of kinases, followed by more detailed dose-response studies for any identified off-target interactions.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Comparative Kinase Selectivity: A Case Study
To illustrate the process, we will examine the selectivity profile of a hypothetical compound, "Pyrrolo-Analogue-1," which is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, against a panel of representative kinases. For comparison, we will include Staurosporine, a well-known non-selective kinase inhibitor, and Sunitinib, an FDA-approved multi-kinase inhibitor.
| Kinase Target | Pyrrolo-Analogue-1 (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| CDK8 | 48.6 [3] | 2.5 | 85 |
| FGFR1 | >10,000 | 20 | 9 [6] |
| VEGFR2 | 8,500 | 7 | 9 |
| JAK2 | >10,000 | 15 | 300 |
| JAK3 | 9,800 | 20 | 500 |
| p38α | >10,000 | 5 | >10,000 |
| SRC | >10,000 | 6 | 150 |
This data is representative and compiled from literature sources for illustrative purposes.[3][6]
From this data, we can infer that Pyrrolo-Analogue-1 demonstrates significant selectivity for CDK8 over the other kinases in this panel. In contrast, Staurosporine shows broad, potent inhibition across most of the kinases, highlighting its promiscuous nature. Sunitinib, as expected, potently inhibits its primary targets (FGFR1 and VEGFR2) but also shows activity against other kinases, albeit at higher concentrations.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for determining the in vitro inhibitory activity of a test compound against a panel of protein kinases. This protocol is based on a radiometric assay format, which is a common and robust method for measuring kinase activity.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (specific to each kinase, typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., this compound) dissolved in 100% DMSO
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound to the wells of a 96-well plate. For the positive control (uninhibited kinase activity), add 2 µL of DMSO. For the negative control (background), add 2 µL of DMSO and no kinase.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Initiation of Kinase Reaction: Add 18 µL of the kinase reaction mixture to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding 20 µL of a solution containing ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of IC₅₀ values.[3]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction and Capturing the Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (negative control) from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Step-by-step radiometric kinase inhibition assay protocol.
Conclusion and Future Directions
The assessment of kinase selectivity is a critical step in the development of safe and effective kinase inhibitors. The 1H-pyrrolo[2,3-c]pyridine scaffold and its analogs represent a promising class of compounds with the potential for high potency and selectivity. As demonstrated through our case study, a systematic approach to selectivity profiling, beginning with broad panel screening and followed by detailed IC₅₀ determination, is essential for characterizing the activity of these molecules.
Future work on this compound and its derivatives should focus on generating comprehensive selectivity data against a large and diverse kinase panel. This will not only de-risk the progression of these compounds in the drug discovery pipeline but also provide valuable structure-activity relationship (SAR) data to guide the design of even more selective and potent inhibitors.[2] The methodologies outlined in this guide provide a robust framework for these crucial investigations.
References
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Janus kinase inhibitor. Wikipedia. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. NIH. [Link]
-
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
-
Targeted kinase selectivity from kinase profiling data. SciSpace. [Link]
-
Structure and selectivity of pyrolopyridazine compounds. A, kinase... ResearchGate. [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]
-
Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. NIH. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. oaji.net. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
Sources
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
As researchers and drug development professionals, our work with novel chemical entities like (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is fundamental to scientific advancement. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. The primary and most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS) .[1][2]
This compound is a nitrogen-containing heterocyclic amine. Compounds in this class, including close structural analogs, are known to present specific hazards.[3] While the exact profile must be confirmed via the SDS, based on similar chemical structures, the anticipated hazards are summarized below.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][5] |
These classifications categorize the compound as hazardous waste , meaning its disposal is strictly regulated and must not be done via standard trash or sewer systems.[1][7][8] Improper disposal of nitrogenous heterocyclic compounds can lead to environmental contamination, posing a lethal threat to aquatic life and the natural biogenic environment.[3]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. The guiding principle is that avoiding waste takes priority over its disposal.[9]
-
Strategic Planning: Only prepare the quantity of material necessary for your experiment.
-
Deactivation: For any highly reactive intermediates or byproducts, a deactivation or quenching step should be integrated into the experimental protocol before the stream is declared "waste."
-
Segregation at the Source: The most critical step in laboratory waste management is proper segregation. Never mix different waste streams. This prevents potentially dangerous reactions and simplifies the final disposal process.
The following workflow illustrates the initial decision-making process for chemical waste.
Caption: Waste Management Decision Workflow.
Personal Protective Equipment (PPE) and Safe Handling
Given the anticipated hazards, strict adherence to PPE protocols is mandatory when handling this compound in any form—pure, in solution, or as waste.[10] All handling of the compound and its waste should occur within a certified chemical fume hood to mitigate inhalation risks.[5][11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[10] Check SDS for specific glove recommendations and breakthrough times. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a chemical fume hood. | Required to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[5][11] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as a formal hazardous chemical waste stream.[7][8]
Step 1: Waste Segregation and Collection Immediately upon generation, segregate waste into distinct, clearly marked containers. Do not mix incompatible waste types.
Table 3: Waste Stream Segregation Guide
| Waste Type | Description | Collection Container |
|---|---|---|
| Solid Waste | Unused or expired pure compound, contaminated weigh boats, or filter paper. | Labeled, sealable solid hazardous waste container. |
| Liquid Waste | Solutions containing the compound, reaction mixtures. | Labeled, sealable liquid hazardous waste container (plastic is preferred).[8] Differentiate between halogenated and non-halogenated solvents if required by your institution. |
| Contaminated Sharps | Contaminated needles, syringes, or glass pipettes. | Puncture-proof sharps container specifically for chemically contaminated sharps.[9] |
| Contaminated Labware | Empty vials, flasks, or plasticware. | Triple-rinse with a suitable solvent. The first two rinses are collected as hazardous liquid waste. The clean labware can then be disposed of according to institutional policy. |
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.[8]
-
Do Not Overfill: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[9]
-
Label Correctly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[8][9] This is an EPA and OSHA requirement.
Step 3: Temporary Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12]
-
The SAA should be at or near the point of generation and under the control of the lab personnel.
-
Ensure secondary containment (e.g., a tray) is used for liquid waste containers to contain potential leaks.
Step 4: Arrange for Disposal
-
Once a container is full (or within the time limits specified by your institution, often 12 months for academic labs), contact your EHS department to schedule a waste pickup.[7][12]
-
Do not allow waste to accumulate. Regular disposal minimizes risks in the laboratory.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is crucial.
Caption: Spill Response Decision Logic.
First Aid Measures for Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth. Seek immediate medical attention.[5]
Regulatory Framework
Proper disposal is mandated by law. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle-to-grave").[14][15] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more operational flexibility while ensuring safety.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees be informed of the hazards of chemicals they work with and be provided with appropriate training and protective measures.[16]
By following the procedures in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical federal regulations. The ultimate responsibility for proper waste characterization and disposal lies with the generator—the institution and the individual researcher.[17]
References
-
Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Pharmaceutical Waste - Office of Environmental Health and Safety - Wayne State University. (n.d.). Retrieved from [Link]
-
Worker Exposures to Volatile Amines . (1991, September 23). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Waste Management in Pharma Manufacturing . (n.d.). AbbVie Contract Manufacturing. Retrieved from [Link]
-
Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices . (n.d.). Retrieved from [Link]
-
EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES . (2004, May 24). Chemical & Engineering News. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Hazardous Waste . (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview . Bioresource technology, 99(10), 4029–4043. Retrieved from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry . (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . (2025, August 10). ResearchGate. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . (2024, August 30). YouTube. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement . (2025, April 15). US Environmental Protection Agency (EPA). Retrieved from [Link]
Sources
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.de [fishersci.de]
- 7. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 17. ptb.de [ptb.de]
A Researcher's Guide to the Safe Handling of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine. The procedural guidance herein is predicated on the known hazards of structurally similar aminopyridine and pyrrolopyridine compounds. It is imperative to supplement this guide with a comprehensive, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment before commencing any experimental work.
Hazard Identification and Risk Assessment
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3][4][5]
Given these potential hazards, a rigorous operational plan that prioritizes the minimization of exposure through engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
Hierarchy of Controls
The most effective approach to ensuring laboratory safety involves a multi-layered strategy known as the hierarchy of controls. Personal Protective Equipment, while essential, represents the final line of defense against chemical exposure.[7]
Caption: Hierarchy of controls for managing chemical exposure.
Recommended Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is critical to mitigate the risks of handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk.[6][8][9][10] | Protects the eyes and face from accidental splashes and airborne particles of the compound, preventing serious irritation.[5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[5][8] | Provides a robust barrier against skin contact, as aminopyridines can be absorbed through the skin.[8] Gloves should be inspected before each use and changed immediately upon contamination.[8] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over non-synthetic clothing.[8] | Protects the skin on the body and arms from accidental spills and splashes.[8] |
| Footwear | Closed-toe, closed-heel shoes constructed from a durable material.[8] | Protects the feet from chemical spills and falling objects.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if working outside of a certified chemical fume hood, or in situations with a high potential for aerosol generation.[5][9] | Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: A streamlined workflow for responding to chemical emergencies.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11][14] Seek prompt medical attention.[14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[2][6][9][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[15]
-
Inhalation: Move the affected individual to fresh air immediately.[2][6][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[2][6][14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][10]
-
Spill: For a minor spill, contain the material with an inert absorbent such as sand or vermiculite.[12][16] Sweep up the absorbed material and place it in a sealed container for proper disposal.[9][14] Ensure the area is well-ventilated during cleanup.[9][12] For a major spill, evacuate the area and contact your institution's environmental health and safety department.[11]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[10]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[12] Never pour chemical waste down the drain.[12]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
- Fisher Scientific. (n.d.). Material Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-aminopyridine - Report | CAMEO Chemicals.
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet - (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)METHANAMINE HCL.
- Angene Chemical. (2021). Safety Data Sheet - 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
- Queen's University. (n.d.). Lab Emergency Procedures.
- MedchemExpress.com. (2025). Safety Data Sheet - 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrrole.
- ChemScene. (2025). Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ylamine AldrichCPR.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. carlroth.com [carlroth.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.de [fishersci.de]
- 16. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
